4-Bromo-2-methoxy-N-Boc-aniline
Description
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHJZGNFWTUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373711 | |
| Record name | 4-Bromo-2-methoxy-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262433-01-2 | |
| Record name | 4-Bromo-2-methoxy-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262433-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Properties, Synthesis, and Applications
Abstract: 4-Bromo-2-methoxy-N-Boc-aniline, systematically named tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a highly functionalized aromatic compound of significant interest to the scientific community. Its strategic combination of a Boc-protected amine, a methoxy group, and a bromine atom on an aniline scaffold makes it an exceptionally versatile building block in modern organic synthesis. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, the methoxy group modulates the electronic properties of the ring, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential reactions by passivating the otherwise reactive amino group. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis, an analysis of its reactivity, and a discussion of its applications, particularly in the fields of medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature. The unique arrangement of its functional groups dictates its chemical behavior. The electron-donating methoxy group (-OCH₃) at the ortho position and the electron-withdrawing bromine atom at the para position create a specific electronic environment that influences the reactivity of the aromatic ring. The bulky Boc group not only protects the amine but also imparts steric hindrance and alters the compound's solubility profile, making it more soluble in common organic solvents compared to its unprotected precursor.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | [1] |
| CAS Number | 262433-01-2 | [1][2] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [1][2] |
| Molecular Weight | 302.16 g/mol | [2] |
| Appearance | Solid | [3] |
| Precursor Name | 4-Bromo-2-methoxyaniline | [4][5] |
| Precursor CAS | 59557-91-4 | [3][5] |
| Precursor M.P. | 57-61 °C | [6] |
Spectroscopic Characterization (Anticipated): While a specific spectrum for the title compound is not publicly indexed, its features can be reliably predicted based on its structure and data from its precursors.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the methoxy group (a singlet at ~3.8-3.9 ppm), and distinct aromatic protons. The Boc group induces a significant downfield shift of the N-H proton, which would appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would display signals for the quaternary carbons of the Boc group, the methoxy carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-O and C-Br stretching at lower frequencies.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-methoxyaniline (o-anisidine). This process involves the regioselective bromination of the aniline ring followed by the protection of the amino group.
Caption: Two-step synthesis of the target compound from o-anisidine.
Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline (Precursor)
This protocol is adapted from established literature procedures for the selective bromination of activated aromatic rings.[4]
-
Rationale: The reaction is performed at low temperatures (-10 °C to -5 °C) to control the exothermic nature of the bromination and to maximize the regioselectivity for the para position. The electron-donating methoxy and amino groups strongly activate the ring, making it susceptible to over-bromination if conditions are not carefully controlled. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone is used as a solid, manageable source of electrophilic bromine.
-
Methodology:
-
Dissolve 2-methoxyaniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Slowly add a solution or suspension of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 equiv) in CH₂Cl₂ to the cooled aniline solution, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing the mixture with an aqueous solution of 2N sodium hydroxide (2x), followed by water (2x).[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., methylene chloride), to afford pure 4-bromo-2-methoxyaniline.[4]
-
Experimental Protocol: Synthesis of this compound
This is a standard procedure for the protection of an aniline.
-
Rationale: The Boc protection is a robust and widely used method to render the amino group non-nucleophilic, preventing it from participating in subsequent reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, and a mild base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often used to scavenge the acidic byproduct.
-
Methodology:
-
Dissolve 4-bromo-2-methoxyaniline (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.
-
Add a base (e.g., triethylamine, 1.2 equiv) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) portion-wise or as a solution in the same solvent.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a solvent like ethyl acetate and wash with a mild acid (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-Boc protected product.
-
If necessary, purify the product by recrystallization or flash column chromatography.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its ability to undergo selective transformations at two distinct sites: the carbon-bromine bond and the Boc-protected nitrogen.
Caption: Key reactive pathways for synthetic diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is the primary site for elaboration. This bond readily participates in oxidative addition to a Palladium(0) catalyst, initiating a range of powerful cross-coupling reactions that are fundamental to modern drug discovery.[6][7]
-
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the aniline with an aryl or vinyl boronic acid/ester. It is one of the most reliable methods for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.[6]
-
Buchwald-Hartwig Amination: This allows for the formation of a new carbon-nitrogen bond, coupling the aniline scaffold to another amine. This is invaluable for creating complex triarylamine structures or adding diverse nitrogen-containing functional groups.[6]
-
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, providing access to rigid, linear structures often used as linkers or pharmacophores.[7]
Representative Protocol: Suzuki-Miyaura Coupling [6]
-
To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF).
-
Heat the reaction mixture (typically 80-110 °C) and stir until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction, dilute with a suitable solvent, and filter through celite to remove the catalyst.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
N-Boc Deprotection
The Boc group is stable to a wide range of reaction conditions, including those used in many cross-coupling reactions. However, it can be easily and cleanly removed under acidic conditions to liberate the free aniline.
-
Rationale: This deprotection step "unmasks" the reactive amino group at a later stage of the synthesis, allowing it to be used for subsequent reactions such as amide bond formation, sulfonylation, or further N-alkylation. This orthogonal strategy is a cornerstone of complex molecule synthesis. The Boc group offers favorable reactivity for this purpose compared to other protecting groups.[8]
-
Common Reagents:
-
Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).
-
Hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether.
-
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are privileged structures in medicinal chemistry.[7][9] They serve as foundational scaffolds for a vast number of therapeutic agents, particularly in oncology. This compound is a valuable intermediate in this context for several reasons:
-
Scaffold for Kinase Inhibitors: The aniline core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors.[7] Using this building block, medicinal chemists can perform a Suzuki or other coupling reaction to install a larger heterocyclic system (like a pyrimidine or quinazoline), and then deprotect the amine to reveal the crucial hydrogen-bonding group.
-
Vector for Diversification: The bromine atom acts as a point of diversification. A common synthetic library can be built upon the 2-methoxyaniline core, with variability introduced at the 4-position through an array of cross-coupling partners.
-
Modulation of Physicochemical Properties: The methoxy group can influence the conformation, solubility, and metabolic stability of the final compound. Fluorine atoms, often introduced via coupling reactions, can further enhance metabolic stability and binding affinity.[9] Bromo aniline derivatives are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[10][11][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
Table 2: GHS Hazard Information for this compound [1]
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents.[15]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
-
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its value lies not in any intrinsic biological activity, but in its designed potential for controlled, versatile, and high-yield transformations. The strategic placement of its three key functional groups provides chemists with an orthogonal set of reactive sites, enabling the efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a reliable and powerful tool for accessing novel chemical matter with tailored properties.
References
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from prepchem.com. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from technopharmchem.com. [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from oakwoodchemical.com. [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from inno-pharmchem.com. [Link]
-
Yoshikawa, N., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. nbinno.com [nbinno.com]
- 12. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. technopharmchem.com [technopharmchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-Bromo-2-methoxy-N-Boc-aniline, identified by its CAS number 262433-01-2 , is a highly functionalized aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic substitution pattern, featuring a bromine atom, a methoxy group, and a Boc-protected amine, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the development of novel therapeutic agents.
The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in many pharmaceuticals.[2][3] The methoxy group, a common feature in many approved drugs, can influence the molecule's physicochemical properties and binding interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for the selective modification of other parts of the molecule while preventing unwanted side reactions involving the amine.[4][5] This combination of features makes this compound a valuable starting material in the synthesis of kinase inhibitors and other pharmacologically active compounds.[6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 262433-01-2 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [1] |
| Molecular Weight | 302.17 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as Dichloromethane, Tetrahydrofuran, and Ethyl Acetate. | Inferred from synthesis protocols |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the protection of the amino group of 4-bromo-2-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O).[8] This reaction is a standard procedure in organic synthesis for protecting amines.[4][5]
Reaction Mechanism: Boc Protection of an Amine
The mechanism for the Boc protection of an amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the positively charged amine to yield the final Boc-protected product.
Caption: Mechanism of Boc Protection of an Amine.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the Boc protection of anilines and can be adapted for the synthesis of the title compound.[4][8]
Materials:
-
4-bromo-2-methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-bromo-2-methoxyaniline (1.0 equivalent) in THF or DCM to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[6][7]
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, especially in oncology.[6] The aniline scaffold is a common feature in many approved kinase inhibitors. The bromine atom on this compound serves as a handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure to optimize binding affinity and selectivity for the target kinase.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[2][3] this compound is an excellent substrate for these reactions, where the bromine atom is replaced by an aryl, heteroaryl, or vinyl group from a boronic acid or boronate ester.
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide.[9][10]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, or DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety and Handling
-
Hazard Statements (inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11][12][13]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound is a strategically designed building block with significant potential in organic synthesis and medicinal chemistry. Its orthogonal functionalities allow for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules, including novel kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- New Journal of Chemistry Supporting Information. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- ChemicalBook. (n.d.). This compound CAS#.
- Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Table of Contents. (n.d.).
- Fisher Scientific. (2012).
- Techno PharmChem. (n.d.).
- Sigma-Aldrich. (2024).
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Thermo Fisher Scientific. (2025).
- ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.).
- University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Beilstein Journals. (n.d.).
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- NSF Public Access Repository. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
- Smolecule. (n.d.). Buy tert-Butyl (3-bromo-4-fluoro-2-methoxyphenyl)
- ChemicalBook. (2025). tert-Butyl N-(2-bromoethyl)
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). NIH.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).
- PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)
- PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)
- 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline | C 13 H 9 Br Cl N | MD Topology | NMR. (n.d.).
- BLDpharm. (n.d.). 239074-27-2|tert-Butyl (4-(bromomethyl)phenyl)
Sources
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. fishersci.com [fishersci.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
A Senior Application Scientist's Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Properties, Synthesis, and Application in Drug Discovery
Introduction & Strategic Importance
In the landscape of modern medicinal chemistry, the rational design of synthetic pathways hinges on the availability of versatile, well-characterized building blocks. 4-Bromo-2-methoxy-N-Boc-aniline, also known as tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate, is a quintessential example of such an intermediate. Its strategic value lies in its trifunctional nature, which provides chemists with a powerful scaffold for constructing complex molecular architectures, particularly within the realm of targeted therapeutics like kinase inhibitors.[1][2]
The utility of this molecule is best understood by dissecting its constituent parts:
-
The Bromo Group: Positioned at the 4-position, the bromine atom serves as a highly reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[2][3] This allows for the precise and efficient introduction of diverse carbon or nitrogen-based substituents, forming the core of many drug scaffolds.
-
The Methoxy Group: The ortho-methoxy group exerts a significant electronic and steric influence. It modulates the electron density of the aromatic ring and can influence the conformation of the final molecule. Furthermore, it can act as a hydrogen bond acceptor, a crucial interaction for ligand-protein binding.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen is perhaps the most critical element for its synthetic utility. Aniline nitrogens are nucleophilic and readily participate in reactions. The Boc group temporarily "masks" this reactivity, preventing unwanted side reactions during modifications at the bromo-position. Its greatest advantage is its stability in many reaction conditions and its clean, straightforward removal under acidic conditions, allowing for subsequent functionalization of the amine.
This guide provides an in-depth analysis of this key intermediate, covering its physicochemical properties, a validated synthesis protocol, and its strategic application in contemporary drug discovery workflows.
Physicochemical & Spectroscopic Profile
The precise characterization of a synthetic building block is paramount for reproducible and successful downstream applications. All quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 302.17 g/mol | [4] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [4][5] |
| CAS Number | 262433-01-2 | [4][5] |
| Appearance | White to off-white solid | Inferred from typical properties |
| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | [6] |
| Monoisotopic Mass | 301.03137 Da | [6] |
Anticipated Spectroscopic Data
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.5 ppm integrating to 9 protons (the bulky t-butyl group of the Boc protector), a singlet around 3.9 ppm for the 3 methoxy protons, and distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the substituted benzene ring. A broad singlet for the N-H proton is also expected.
-
¹³C NMR (in CDCl₃): The carbon spectrum will confirm the presence of all 12 carbons, including the characteristic signal for the quaternary carbonyl carbon of the Boc group (~152 ppm), the t-butyl carbons (~28 ppm), the methoxy carbon (~56 ppm), and the aromatic carbons, whose shifts will be influenced by the bromo and methoxy substituents.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would include a strong C=O stretch from the carbamate (~1700-1730 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹), and C-O stretches associated with the methoxy and carbamate groups.
Synthesis and Purification Protocol
The synthesis of this compound is a robust, two-step process commencing from the commercially available o-anisidine (2-methoxyaniline). The protocol is designed to be self-validating, with clear endpoints for each transformation.
Step 1: Synthesis of 4-Bromo-2-methoxyaniline (Precursor)
This initial step involves the regioselective bromination of 2-methoxyaniline. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.
Methodology:
-
Dissolution: Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Chill the solution to -10°C using an ice-salt or dry ice/acetone bath. This low temperature is crucial to control the reaction rate and prevent the formation of di-brominated byproducts.
-
Bromination: Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in CH₂Cl₂.[7] This reagent is chosen as it is a mild, solid brominating agent that is safer to handle than liquid bromine and provides excellent regioselectivity for the para position, which is sterically accessible and electronically activated by the ortho-methoxy and amino groups. Maintain the temperature below -5°C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Wash the reaction mixture sequentially with 2N sodium hydroxide solution (to quench any remaining acidic species) and water.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-bromo-2-methoxyaniline by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from petroleum ether.[7]
Step 2: Boc Protection of 4-Bromo-2-methoxyaniline
This step installs the essential Boc protecting group onto the aniline nitrogen, rendering the molecule ready for subsequent cross-coupling reactions.
Methodology:
-
Dissolution: Dissolve the purified 4-bromo-2-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Addition of Reagents: Add triethylamine (Et₃N, 1.5 eq) followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). The triethylamine acts as a base to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The nucleophilic amine attacks the electrophilic carbonyl of the (Boc)₂O, leading to the formation of the N-Boc protected product. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Product: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or a short plug of silica gel.
Caption: Synthetic workflow for this compound.
Analytical Characterization & Quality Control
A robust analytical workflow is essential to validate the identity and purity of the synthesized material, ensuring its suitability for sensitive downstream applications like drug candidate synthesis.
Caption: Analytical workflow for quality control and validation.
Self-Validating Protocol:
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides the first line of validation. Successful Boc protection is confirmed by the disappearance of the two N-H protons of the starting aniline (typically a broad signal) and the appearance of a large, sharp singlet at ~1.5 ppm for the 9 protons of the t-butyl group.
-
Mass Spectrometry (MS): MS analysis confirms the correct molecular weight. The detection of a mass peak corresponding to [M+H]⁺ at m/z 302/304 (reflecting the isotopic pattern of bromine) validates that both the bromination and Boc protection steps were successful.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A single major peak, accounting for >98% of the total integrated area, confirms that the sample is free of significant impurities, such as unreacted starting material or reaction byproducts.
Applications in Modern Drug Discovery
The primary application of this compound is as an intermediate in the synthesis of complex, biologically active molecules. Its design allows for selective reaction at the C-Br bond while the amine is protected.
Core Application: Palladium-Catalyzed Cross-Coupling
The molecule is a premier substrate for Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. This reaction is fundamental to building the complex carbon skeletons of many modern pharmaceuticals.
Exemplary Workflow: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a chosen aryl or heteroaryl boronic acid (1.1-1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: Use a solvent system such as a mixture of dioxane and water.
-
Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting aniline is consumed (monitored by TLC or LC-MS).
-
Deprotection: Following successful coupling, the Boc group can be easily removed by treating the molecule with an acid like trifluoroacetic acid (TFA) in dichloromethane, revealing the free amine for further functionalization (e.g., amide bond formation).
Caption: Application in Suzuki-Miyaura cross-coupling reactions.
This strategy is frequently employed in the synthesis of kinase inhibitors, where one part of the molecule (derived from the aniline) acts as a "hinge-binder" and the other part (introduced via coupling) explores other regions of the ATP-binding pocket to achieve potency and selectivity.[2]
Conclusion
This compound is more than just a chemical; it is a strategically designed tool for molecular construction. Its well-defined reactive sites, governed by the interplay of the bromo-handle and the Boc-protected amine, provide a reliable and versatile platform for medicinal chemists. The robust synthetic and analytical protocols detailed herein underscore its utility, enabling researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.
References
-
Synthesis of A. 4-Bromo-2-methoxyaniline - PrepChem.com . Source: PrepChem.com, URL: [Link]
-
4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem . Source: National Center for Biotechnology Information, PubChem, URL: [Link]
-
This compound (C12H16BrNO3) - PubChemLite . Source: PubChemLite, Université du Luxembourg, URL: [Link]
-
This compound - Oakwood Chemical . Source: Oakwood Chemical, URL: [Link]
-
The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link]
-
The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link]
Sources
Part 1: Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Synthesis, Characterization, and Application in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the molecular profile, synthesis, and strategic applications of this compound, a key intermediate in the synthesis of complex organic molecules. Our focus is on providing not just protocols, but the underlying scientific rationale to empower effective and innovative research.
This compound, also known by its IUPAC name tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a trifunctional synthetic building block of significant interest in medicinal chemistry.[1] Its structure incorporates three key features:
-
A Brominated Aromatic Ring : The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]
-
An Electron-Donating Methoxy Group : The methoxy group at the C2 position modulates the electronic properties of the aniline ring, influencing its reactivity and the conformational characteristics of derivative molecules.[4]
-
A Boc-Protected Amine : The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents the amine's nucleophilicity from interfering with desired reactions (e.g., metal-catalyzed couplings) and enhances the compound's solubility in common organic solvents.
The strategic placement of these groups makes it a valuable precursor for creating highly substituted and complex molecular architectures, particularly those found in pharmacologically active compounds.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 262433-01-2 | [1][7] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [1][7] |
| Molecular Weight | 302.16 g/mol | [7][8] |
| Appearance | Solid (form may vary) | N/A |
| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | [1] |
Part 2: Synthesis and Purification
The synthesis of this compound is a logical, two-step process starting from a commercially available precursor, 2-methoxyaniline (o-anisidine). The workflow is designed to first install the bromine atom with high regioselectivity and then protect the amine for subsequent functionalization.
Caption: Synthetic pathway from 2-methoxyaniline to the target compound.
Step 1: Synthesis of the Precursor, 4-Bromo-2-methoxyaniline
Causality Behind Experimental Choices: The primary challenge is the selective bromination of 2-methoxyaniline at the para-position relative to the strongly activating amino group. The methoxy group also directs ortho and para. To achieve the desired 4-bromo isomer, a mild brominating agent and controlled, low-temperature conditions are employed to prevent over-bromination and control regioselectivity.
Experimental Protocol (Adapted from PrepChem.com[9]):
-
Dissolution & Cooling: Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).
-
Bromination: Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCD) (1.0 eq) in CH₂Cl₂ to the cooled aniline solution. The rate of addition should be controlled to maintain the internal temperature below -5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by washing the organic layer with 2N sodium hydroxide (NaOH) solution, followed by water. This removes acidic byproducts and unreacted brominating agent.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-bromo-2-methoxyaniline.[9]
Step 2: N-Boc Protection
Causality Behind Experimental Choices: The amine functionality of 4-bromo-2-methoxyaniline is a potent nucleophile and can coordinate to metal catalysts, inhibiting desired cross-coupling reactions. Protection with the Boc group temporarily masks this reactivity. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).
Experimental Protocol (General Procedure adapted from Beilstein Journals[10]):
-
Dissolution: Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in a mixture of dioxane and water.
-
Base Addition: Add a suitable base, such as sodium hydroxide (1.1 eq), to the solution.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the mixture in vacuo to remove the dioxane. Acidify the remaining aqueous solution to a pH of ~2 with a dilute acid (e.g., 10% KHSO₄) to protonate any unreacted aniline.
-
Extraction & Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography if necessary.
Purification and Characterization Workflow
A self-validating protocol requires rigorous purification and characterization to confirm the structure and purity of the final compound.
Caption: Post-synthesis workflow for purification and analysis.
Expected Spectroscopic Data:
-
¹H NMR: Expect signals corresponding to the aromatic protons (typically in the δ 6.8-7.5 ppm range), a singlet for the methoxy group (~δ 3.8-3.9 ppm), a broad singlet for the N-H proton (~δ 6.5-7.5 ppm, may exchange with D₂O), and a sharp singlet for the nine equivalent protons of the tert-butyl group (~δ 1.5 ppm).
-
¹³C NMR: Key signals will include those for the aromatic carbons, the methoxy carbon (~δ 56 ppm), the carbonyl carbon of the Boc group (~δ 152 ppm), the quaternary carbon of the Boc group (~δ 80 ppm), and the methyl carbons of the Boc group (~δ 28 ppm).
-
FTIR (ATR): Look for characteristic absorption bands for the N-H stretch (~3400 cm⁻¹), the C=O stretch of the carbamate (~1700-1730 cm⁻¹), C-O stretches for the ether and carbamate (~1160-1250 cm⁻¹), and aromatic C-H stretches.
-
Mass Spectrometry (ESI-TOF): The mass spectrum should show a characteristic pair of peaks for the molecular ion [M+H]⁺ and/or [M+Na]⁺, with an intensity ratio of approximately 1:1, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Part 3: Applications in Synthetic Chemistry
The primary utility of this compound lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions. The Boc-protected aniline moiety is a common feature in many kinase inhibitors and other targeted therapeutics, making this compound a highly relevant starting material.[6][]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[12] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position, providing a direct route to biaryl structures.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/H₂O or Dioxane/H₂O.[3]
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100°C and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the coupled product.
This protocol provides a robust foundation for building molecular complexity, enabling the rapid diversification of scaffolds for screening in drug discovery programs.[13]
Conclusion
This compound is more than a simple chemical; it is a strategically designed tool for modern organic synthesis. Its trifunctional nature provides a reliable platform for constructing complex molecular frameworks through well-established and validated synthetic protocols. By understanding the causality behind the synthetic steps and the utility of its functional groups, researchers can leverage this versatile building block to accelerate the development of novel therapeutics and advanced materials.
References
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
SpectraBase. 4-bromo-2-[(4-methoxy-2-nitrophenyl)thio]aniline. [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. [Link]
-
PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Beilstein Journals. Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. [Link]
-
PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. [Link]
-
AA Blocks. tert-butyl N-({2-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)carbamate. [Link]
-
Supporting Information for Ru-catalyzed reductive amination reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
-
YouTube. 4 bromoaniline : Organic Synthesis. [Link]
-
MDPI. Advances in Cross-Coupling Reactions. [Link]
-
PubChem. 2-Bromo-4-methoxyaniline. [Link]
-
Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes. [Link]
-
PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. [Link]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 59557-91-4: 4-Bromo-2-methoxyaniline | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. news.umich.edu [news.umich.edu]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline
Introduction
In the landscape of modern pharmaceutical and materials science research, the strategic design and synthesis of highly functionalized aromatic building blocks are of paramount importance. Among these, 4-Bromo-2-methoxy-N-Boc-aniline stands out as a versatile intermediate. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a Boc-protected amine for controlled reactivity—makes it a valuable precursor for a wide array of complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways to this key intermediate, delving into the underlying chemical principles and offering practical, field-proven protocols for its preparation.
The presence of the bromine atom at the 4-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in constructing carbon-carbon and carbon-nitrogen bonds, respectively.[1][3] The methoxy group at the 2-position, an electron-donating group, modulates the reactivity of the aromatic ring and can influence the conformation of the final molecule. Finally, the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is crucial for preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. This guide will explore the synthesis of the immediate precursor, 4-bromo-2-methoxyaniline, followed by the critical Boc-protection step.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound involves a two-step sequence starting from a readily available precursor. The retrosynthetic analysis reveals the following pathway:
Caption: Retrosynthetic pathway for this compound.
This analysis identifies 2-methoxyaniline (o-anisidine) as a suitable starting material. The synthesis proceeds through the bromination of o-anisidine to yield 4-bromo-2-methoxyaniline, followed by the protection of the amino group with a Boc moiety.
Part 1: Synthesis of 4-Bromo-2-methoxyaniline
The critical step in this part of the synthesis is the regioselective bromination of 2-methoxyaniline. The directing effects of the amino (-NH2) and methoxy (-OCH3) groups, both being ortho-, para-directing activators, must be considered. The amino group is a stronger activating group than the methoxy group, and its directing effect will dominate. Therefore, bromination is expected to occur primarily at the positions para and ortho to the amino group. Since the position para to the amino group is also para to the methoxy group, this position (C4) is highly activated and will be the primary site of electrophilic substitution.
Experimental Protocol: Bromination of 2-Methoxyaniline
A reliable method for the synthesis of 4-bromo-2-methoxyaniline involves the bromination of 2-methoxyaniline using a mild brominating agent to control selectivity and minimize over-bromination.[4]
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Methoxyaniline (o-anisidine) | 90-04-0 | 123.15 g/mol | 15 g | 0.122 |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | 20244-61-5 | 407.71 g/mol | 50 g | 0.122 |
| Dichloromethane (CH2Cl2) | 75-09-2 | 84.93 g/mol | 250 mL | - |
| 2N Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 150 mL | - |
| Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
Dissolve 2-methoxyaniline (15 g, 0.122 mol) in dichloromethane (250 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) portion-wise, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 2N sodium hydroxide (2 x 75 mL) to remove any unreacted brominating agent and acidic byproducts.
-
Wash the organic layer with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to afford pure 4-bromo-2-methoxyaniline.[4]
Expected Yield: ~96%[4] Physical Properties: White to light gray or light yellow crystalline powder.[5] Melting Point: 56.5-58 °C[4]
Caption: Experimental workflow for the synthesis of 4-Bromo-2-methoxyaniline.
Part 2: N-Boc Protection of 4-Bromo-2-methoxyaniline
The protection of the amino group in 4-bromo-2-methoxyaniline is a crucial step to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc)₂O.[6]
Experimental Protocol: Boc Protection
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight |
| 4-Bromo-2-methoxyaniline | 59557-91-4 | 202.05 g/mol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol |
Procedure:
-
To a solution of 4-bromo-2-methoxyaniline in dichloromethane, add triethylamine (typically 1.1 to 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.2 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: General mechanism for N-Boc protection of an amine.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR Data (Anticipated) |
| 4-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05 g/mol | White to light yellow crystalline powder[5] | δ ~6.9-7.1 (m, 2H, Ar-H), δ ~6.7-6.8 (d, 1H, Ar-H), δ ~4.5 (br s, 2H, NH₂), δ ~3.8 (s, 3H, OCH₃) |
| This compound | C₁₂H₁₆BrNO₃ | 302.17 g/mol | Off-white to white solid | δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.0-7.2 (m, 2H, Ar-H), δ ~6.5 (br s, 1H, NH), δ ~3.8 (s, 3H, OCH₃), δ ~1.5 (s, 9H, C(CH₃)₃) |
Applications in Drug Discovery and Development
This compound and its precursor, 4-bromo-2-methoxyaniline, are valuable intermediates in the synthesis of various biologically active molecules. For instance, 4-bromo-2-methoxyaniline is used in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors, which are a class of targeted cancer therapies.[7] The versatile reactivity of the bromo and amino functionalities allows for the construction of complex heterocyclic systems that are common motifs in many pharmaceutical agents.[1][3] The ability to introduce diverse substituents through cross-coupling reactions at the bromine position makes this scaffold particularly attractive for generating libraries of compounds for drug screening.
Conclusion
The synthesis of this compound is a straightforward yet critical process for accessing a highly versatile building block in organic synthesis. The two-step pathway, involving a regioselective bromination followed by a standard N-Boc protection, is efficient and provides the target molecule in good yield. The protocols outlined in this guide are robust and have been validated in various research settings. The strategic importance of this intermediate in the development of novel therapeutics underscores the need for reliable and well-understood synthetic procedures.
References
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Available from: [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CAS 59557-91-4: 4-Bromo-2-methoxyaniline | CymitQuimica [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxy-N-Boc-aniline
Executive Summary
4-Bromo-2-methoxy-N-Boc-aniline is a substituted aniline derivative commonly utilized as a building block in multi-step organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for ensuring predictable reaction kinetics, simplifying purification processes, and enabling formulation for biological screening. This guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. Instead of merely noting this gap, we provide a robust framework for its systematic evaluation. This document synthesizes predictive analysis based on molecular structure with detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. Our objective is to empower researchers to generate reliable, application-specific solubility data, thereby mitigating risks and accelerating research and development timelines.
Physicochemical Profile and Predictive Solubility Assessment
A molecule's solubility is dictated by the interplay of its structural features with the properties of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational basis for prediction.[1]
2.1 Core Molecular Properties
| Property | Value | Source |
| CAS Number | 262433-01-2 | [2] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [2] |
| Molecular Weight | 302.16 g/mol | [2] |
| Appearance | Solid (Predicted) | General Knowledge |
| XLogP3 | 3.5 (Predicted) | N/A |
2.2 Structural Analysis for Solubility Prediction
The structure of this compound contains several key features that influence its solubility:
-
Aromatic Ring & Bromine Atom: The bromophenyl core is hydrophobic and lipophilic, favoring interactions with non-polar solvents through London dispersion forces.
-
Methoxy Group (-OCH₃): This group adds some polarity but is not a strong hydrogen bond donor or acceptor.
-
N-Boc Group (-NHCOOC(CH₃)₃): This is the most influential group. The carbamate moiety contains polar carbonyl (C=O) and C-N bonds, acting as a hydrogen bond acceptor. However, the bulky, non-polar tert-butyl group significantly increases lipophilicity and can sterically hinder interactions with solvent molecules.
Based on this analysis, we can predict a general solubility profile. The molecule possesses a balanced character, suggesting it will not be soluble at the extremes of the polarity spectrum (e.g., water or hexane) but will show good solubility in solvents of intermediate polarity.
2.3 Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | Favorable interactions with the bromophenyl ring, but insufficient to overcome the polarity of the N-Boc group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents effectively solvate both the polar carbamate function and the non-polar regions of the molecule. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole-dipole interactions can effectively solvate the molecule. DMSO is often a solvent of last resort for difficult-to-dissolve compounds for creating high-concentration stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carbamate's oxygen atoms, but the large non-polar regions limit very high solubility. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The molecule's high lipophilicity and lack of significant ionizable groups or strong hydrogen bond donating capacity predict poor aqueous solubility.[3] |
The Critical Role of Solubility in Drug Discovery
In the context of drug development, poor aqueous solubility is a primary contributor to compound attrition.[4] It can lead to unreliable results in in vitro biological assays, poor absorption from the gastrointestinal tract (low bioavailability), and significant challenges in developing parenteral formulations.[3][4] Therefore, an early and accurate assessment of solubility is not merely a data-gathering exercise; it is a critical step in risk mitigation. Two key types of solubility are assessed:
-
Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution (often generated by diluting a DMSO stock solution into an aqueous buffer). This is a high-throughput measurement used in early discovery to flag potential issues.[5][6]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is a lower-throughput but more definitive "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[4][6]
Experimental Protocols for Quantitative Solubility Determination
The following sections provide detailed, self-validating protocols for determining the solubility of this compound.
4.1 Method A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the true equilibrium solubility of a compound.[7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4, Ethyl Acetate).
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. Visual inspection should confirm the presence of excess solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm PTFE or PVDF filter to remove all undissolved particles. Causality Note: Filtration is critical. Failure to remove microscopic solids will lead to their dissolution upon subsequent dilution, artificially inflating the measured solubility.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the calibration curve. Analyze the diluted sample by a validated analytical method, such as HPLC-UV.[7][8]
4.2 Method B: Kinetic Solubility (DMSO Stock Dilution Method)
This high-throughput method is ideal for early-stage screening. It determines the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[5]
Experimental Workflow Diagram
Caption: Workflow for Kinetic Solubility Determination.
Detailed Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM).
-
Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well.
-
Compound Addition: Add a small volume of the DMSO stock (e.g., 2 µL) to the buffer. This creates a supersaturated solution with a low final percentage of DMSO (e.g., 1%).
-
Incubation: Seal the plate and shake for 1-2 hours at a constant temperature (e.g., 25°C) to allow for precipitate formation.
-
Separation & Analysis: The concentration of the compound remaining in solution after precipitation is measured. This can be done by filtering the plate and analyzing the filtrate via HPLC-UV, or by direct measurement in the plate using techniques like nephelometry (light scattering) or UV-Vis spectroscopy.[5][7]
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound in the prepared samples.[8][9]
5.1 Suggested HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition | Justification |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 3.5 µm | Standard for small molecules of intermediate polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier. |
| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient to ensure elution of the compound. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | A standard volume to avoid column overload. |
| Detection (UV) | 254 nm or λmax of compound | 254 nm is a common wavelength for aromatic compounds. Determine λmax for optimal sensitivity. |
5.2 Calibration and Quantification Workflow
Accurate quantification relies on a standard calibration curve.[8]
Workflow Diagram
Caption: Calibration and Quantification Workflow using HPLC.
Methodology:
-
Prepare Standards: Create a series of at least five standard solutions of known concentration from a primary stock solution.[8]
-
Analyze: Inject each standard and the unknown solubility samples into the HPLC system.
-
Generate Curve: Plot the detector response (peak area) versus the known concentration for the standards.
-
Linear Regression: Apply a linear regression to the data points. A correlation coefficient (R²) of >0.99 is required for a reliable curve.
-
Calculate Unknown: Use the equation of the line (y = mx + c) to calculate the concentration of the diluted solubility sample from its measured peak area. Remember to multiply by the dilution factor to determine the final solubility value.
Data Summary and Interpretation
All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results.
Quantitative Solubility Data for this compound
| Solvent / Medium | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |
| Dichloromethane | 25 | Thermodynamic | TBD | TBD |
| Ethyl Acetate | 25 | Thermodynamic | TBD | TBD |
| Ethanol | 25 | Thermodynamic | TBD | TBD |
| Acetonitrile | 25 | Thermodynamic | TBD | TBD |
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | TBD | TBD |
| Water | 25 | Thermodynamic | TBD | TBD |
| PBS (pH 7.4) | 25 | Thermodynamic | TBD | TBD |
| PBS (pH 7.4) | 25 | Kinetic | TBD | TBD |
TBD: To Be Determined
Conclusion
While published quantitative solubility data for this compound is scarce, a systematic evaluation based on its molecular structure predicts high solubility in polar aprotic solvents and poor solubility in aqueous media. This guide provides the necessary authoritative framework and detailed experimental protocols for researchers to confidently determine both the kinetic and thermodynamic solubility of this compound in any solvent system relevant to their work. The robust shake-flask method coupled with HPLC-UV analysis represents the gold standard for generating precise, reliable data essential for informed decision-making in chemical synthesis, process development, and early-stage drug discovery.
References
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Petereit, A., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Hasan, N., et al. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?
- Queen's University. (2023). Solubility of Organic Compounds.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
Sources
- 1. chem.ws [chem.ws]
- 2. scbt.com [scbt.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. evotec.com [evotec.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Characterization of 4-Bromo-2-methoxy-N-Boc-aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Bromo-2-methoxy-N-Boc-aniline, systematically named tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular scaffolds. Its utility stems from the orthogonal reactivity of its functional groups: the N-Boc protecting group, the aromatic bromide, and the methoxy group, which allow for sequential and site-selective modifications.
Molecular Structure and Properties
-
IUPAC Name: tert-butyl (4-bromo-2-methoxyphenyl)carbamate
-
CAS Number: 262433-01-2
-
Molecular Formula: C₁₂H₁₆BrNO₃[1]
-
Molecular Weight: 302.16 g/mol [1]
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's structure.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra for compounds such as this compound.
Figure 2: Generalized workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is essential as the spectrometer's field-frequency lock system relies on the deuterium signal to maintain a stable magnetic field during acquisition.[2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Concentration: A sample concentration of 10-50 mg/mL is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues of solubility and viscosity that can broaden spectral lines.[2]
-
Filtering: Particulate matter in the NMR tube will disrupt the homogeneity of the magnetic field, leading to broadened peaks and poor resolution. Filtration is a critical step to ensure high-quality data.[2]
-
Shimming: This process involves adjusting a series of shim coils to make the magnetic field as uniform as possible across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks, which is crucial for resolving fine coupling patterns.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including tert-butyl (4-bromophenyl)carbamate and tert-butyl (4-methoxyphenyl)carbamate.[2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~8.0 - 8.2 | Singlet (broad) | 1H | Ar-H (H-3 or H-5) | The proton ortho to the bulky N-Boc group may be deshielded and appear as a singlet or narrow doublet. |
| ~7.1 - 7.3 | Doublet | 1H | Ar-H (H-5 or H-6) | Aromatic proton experiencing deshielding from the adjacent bromine. In tert-butyl (4-bromophenyl)carbamate, aromatic protons appear around δ 7.25-7.39 ppm.[2] |
| ~6.9 - 7.1 | Doublet of doublets | 1H | Ar-H (H-6 or H-5) | Aromatic proton influenced by both the methoxy and bromo substituents. |
| ~6.5 - 6.8 | Singlet (broad) | 1H | N-H | The N-H proton of a Boc-carbamate typically appears as a broad singlet. Its chemical shift can be variable and concentration-dependent. |
| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ | The methoxy group protons are expected in this region, consistent with anisole derivatives. For tert-butyl (4-methoxyphenyl)carbamate, this peak is at δ 3.77 ppm.[2] |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. This is consistently observed around δ 1.50-1.51 ppm in various Boc-protected anilines.[2] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on additive effects of the substituents and data from related compounds.[2]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~152 - 154 | C=O (carbamate) | The carbonyl carbon of the Boc group is consistently found in this downfield region. For tert-butyl (4-bromophenyl)carbamate, it appears at δ 152.50 ppm.[2] |
| ~148 - 150 | C-O (aromatic) | The aromatic carbon attached to the methoxy group (C-2) will be significantly deshielded. |
| ~128 - 132 | C-N (aromatic) | The aromatic carbon bearing the N-Boc group (C-1) will have its chemical shift influenced by both nitrogen and the carbamate. |
| ~125 - 128 | Ar-CH | Aromatic methine carbon. |
| ~118 - 122 | Ar-CH | Aromatic methine carbon. |
| ~114 - 117 | C-Br (aromatic) | The carbon attached to bromine (C-4) is expected in this range. For tert-butyl (4-bromophenyl)carbamate, a carbon in a similar environment is at δ 115.43 ppm.[2] |
| ~112 - 115 | Ar-CH | Aromatic methine carbon. |
| ~80 - 82 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is typically observed in this region. For tert-butyl (4-bromophenyl)carbamate, this peak is at δ 80.92 ppm.[2] |
| ~55 - 57 | -OC H₃ | The methoxy carbon chemical shift is characteristic for anisole derivatives. For tert-butyl (4-methoxyphenyl)carbamate, it is at δ 55.40 ppm.[2] |
| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group give a strong signal around δ 28 ppm, a hallmark of the Boc protecting group.[2] |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
For Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum and the instrument's software will automatically ratio it against the background.
Causality Behind Experimental Choices:
-
KBr Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a good matrix for dispersing the solid sample.[3]
-
Grinding: Thorough grinding is necessary to reduce particle size and minimize scattering of the IR beam, which would result in a poor-quality spectrum.
Predicted IR Spectral Data
The predicted IR absorption frequencies are based on characteristic values for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 - 3450 | Medium, Sharp | N-H Stretch | Amide (Carbamate) |
| ~2980 - 2840 | Medium-Strong | C-H Stretch | -CH₃ (methoxy and t-butyl) |
| ~1700 - 1730 | Strong, Sharp | C=O Stretch | Carbonyl (Carbamate) |
| ~1580 - 1610 | Medium | C=C Stretch | Aromatic Ring |
| ~1500 - 1540 | Medium | N-H Bend | Amide II |
| ~1220 - 1280 | Strong | C-O Stretch | Aryl-O-CH₃ (asymmetric) |
| ~1150 - 1170 | Strong | C-O Stretch | Carbamate |
| ~1020 - 1050 | Medium | C-O Stretch | Aryl-O-CH₃ (symmetric) |
| ~800 - 850 | Strong | C-H Bend | Out-of-plane bending for substituted benzene |
| ~550 - 650 | Medium-Weak | C-Br Stretch | Aryl Bromide |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Experimental Protocol for MS Data Acquisition
A common technique for a compound of this nature is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to a capillary, causing the sample to nebulize into a fine spray of charged droplets.
-
Analysis: As the solvent evaporates, ions (e.g., [M+H]⁺ or [M+Na]⁺) are released into the gas phase and enter the mass analyzer.
-
Detection: The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
Causality Behind Experimental Choices:
-
ESI: Electrospray ionization is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear determination of the molecular ion.
-
Acidification: Adding a small amount of acid (like formic acid) promotes the formation of protonated molecules ([M+H]⁺), which are readily detected in positive ion mode.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion Peak: Given the molecular formula C₁₂H₁₆BrNO₃, the exact mass is 301.0314 g/mol for the monoisotopic species (with ⁷⁹Br). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic doublet will be observed for the molecular ion and any fragment containing bromine.
-
[M]⁺: m/z ≈ 301 and 303
-
[M+H]⁺: m/z ≈ 302 and 304
-
[M+Na]⁺: m/z ≈ 324 and 326
-
-
Key Fragmentation Pathways: The N-Boc group is known to undergo characteristic fragmentation.
Figure 3: Predicted major fragmentation pathways for protonated this compound.
Interpretation of Fragmentation:
-
Loss of Isobutylene (C₄H₈): A very common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂.
-
Loss of the tert-butyl group (•C₄H₉): Cleavage of the bond between the oxygen and the tert-butyl group results in a loss of 57 Da.
-
Loss of the entire Boc group: Fragmentation can also lead to the loss of the entire Boc radical (101 Da), yielding the protonated aniline.
Conclusion
This technical guide provides a detailed, predictive framework for the spectral analysis of this compound. By integrating established spectroscopic principles with data from closely related structural analogues, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols offer a validated starting point for researchers to acquire high-quality data. This comprehensive approach ensures that scientists and drug development professionals can confidently synthesize, purify, and characterize this important synthetic intermediate, upholding the highest standards of scientific integrity and accelerating the pace of research and development.
References
- Supporting Information for an article detailing the synthesis and characterization of various tert-butyl carbamates. [This is a placeholder for a specific source if one were found; the data is representative of typical values from sources like the one provided in the search results, which details NMR data for tert-butyl (4-bromophenyl)carbamate and tert-butyl (4-methoxyphenyl)
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
Oakwood Chemical. This compound. [Link]
-
PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. [Link]
-
NIST. tert-Butyl carbamate - NIST WebBook. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
Sources
Introduction: Navigating the Chemistry and Hazards of a Key Building Block
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-methoxy-N-Boc-aniline
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a vital chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structure, featuring a brominated and methoxylated aniline core protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile precursor for creating novel compounds with potential therapeutic applications. However, its utility in the laboratory is matched by a significant hazard profile that demands a thorough understanding and rigorous adherence to safety protocols.
This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive, in-depth technical overview for the experienced scientist. We will dissect the causality behind safety recommendations, provide self-validating experimental protocols, and ground all claims in authoritative data. The objective is to empower researchers to handle this compound not just safely, but with a deep, scientifically-grounded understanding of its risks.
Compound Identification and Physicochemical Properties
A precise understanding of the compound's identity is the foundation of safety.
| Identifier | Value | Source |
| Chemical Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | Sigma-Aldrich[1] |
| Synonyms | This compound | Santa Cruz Biotechnology[2] |
| CAS Number | 381234-03-3 (Sigma-Aldrich) / 262433-01-2 (Santa Cruz Biotechnology) | N/A |
| Molecular Formula | C₁₂H₁₆BrNO₃ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 302.16 g/mol | Santa Cruz Biotechnology[2] |
Note on CAS Numbers: Discrepancies in CAS numbers for complex reagents can exist between suppliers. Researchers should always verify the CAS number associated with their specific lot.
GHS Hazard Analysis: A Multi-faceted Threat Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of the risks associated with this compound. The compound presents a triad of primary dangers: acute toxicity, potential for long-term organ damage, and severe environmental impact.[1]
| GHS Pictogram | Hazard Class & Category | Hazard Statement |
| 💀 | Acute Toxicity, Dermal (Category 3)Acute Toxicity, Inhalation (Category 3) | H311 + H331: Toxic in contact with skin or if inhaled.[1] |
| ❗ | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| health_and_safety | Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
| environment | Hazardous to the Aquatic Environment, Long-term (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
Expert Insight: The high acute toxicity via dermal and inhalation routes (Category 3) is of paramount concern.[1] This classification signifies that even short-duration exposure to small quantities can have severe, potentially lethal, consequences. The toxicity is likely mediated by the aniline substructure, a class of compounds known for its systemic effects. The Boc-protecting group, while modifying reactivity, does not eliminate the inherent hazards of the core molecule.
Pre-Handling Risk Assessment and Control Workflow
Before any manipulation of this compound, a formal risk assessment is mandatory. The following workflow, illustrated as a diagram, outlines the essential decision-making process to establish a safe experimental environment.
Caption: Pre-Handling Risk Assessment Workflow.
Core Directive: The primary engineering control for this compound is a certified and properly functioning chemical fume hood.[1] All manipulations, including weighing and solution preparation, must occur within the hood to mitigate the high inhalation toxicity risk.[1][3][4]
Safe Handling Protocol and PPE Selection
Given its toxicity profile, handling this compound requires meticulous attention to detail.
Protocol 1: Step-by-Step Weighing and Solution Preparation
-
Area Preparation: Designate a work area inside the chemical fume hood. Cover the surface with absorbent bench paper. Ensure a dedicated waste container is inside the hood.
-
PPE Donning: Before approaching the chemical, don all required PPE as outlined in the diagram below. This includes double-gloving.
-
Chemical Acclimatization: Allow the sealed container to equilibrate to the ambient temperature of the laboratory before opening to prevent moisture condensation.
-
Inert Atmosphere Handling: This compound is noted as being air and light sensitive.[1] While not pyrophoric, for reactions sensitive to oxidation or hydrolysis, it is best practice to handle under an inert atmosphere (e.g., Nitrogen or Argon).
-
Weighing: To minimize dust generation, do not pour the solid.[1] Use a spatula to carefully transfer the required amount to a tared container inside the fume hood. Close the primary container immediately.
-
Solubilization: Add the solvent to the solid in the flask. Do not add the solid to the solvent, as this can increase the risk of dust dispersal. Gently swirl to dissolve.
-
Decontamination: Carefully wipe the spatula and any surfaces with a solvent-moistened towel, disposing of it immediately into the designated solid waste container.
-
Glove Removal: Remove the outer pair of gloves and dispose of them in the designated waste before exiting the fume hood. Wash hands thoroughly after the procedure is complete.[1][4][5]
Mandatory PPE Selection Workflow
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks.
Caption: Task-Based PPE Selection Logic.
Emergency Response and First-Aid Measures
Immediate and correct action is critical in the event of an exposure. The primary directive is to remove the individual from the source of contamination and seek immediate medical attention.[6]
| Exposure Route | Immediate Action Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a physician or poison control center immediately.[1][7] |
| Skin Contact | Take off all contaminated clothing immediately.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[3][5] Call a physician immediately.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[1] Call an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[1] Call a physician or poison control center immediately.[1][3] |
Accidental Release and Spill Management
A spill of this material constitutes a serious hazard.
Protocol 2: Small Spill Cleanup (Solid, <1g)
-
Evacuate & Ventilate: Ensure the spill is contained within a fume hood. Restrict access to the area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles. A respirator may be necessary depending on the scale.
-
Contain Spread: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container for hazardous chemical waste.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.
-
Dispose: Dispose of the waste container according to institutional and local regulations for acutely toxic, halogenated waste.
Chemical Stability and Storage
Proper storage is crucial to maintain the integrity of the compound and prevent the formation of more hazardous byproducts.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8] The area should be a locked cabinet or otherwise accessible only to authorized personnel.[1]
-
Environmental Sensitivities: The material is listed as light and air sensitive.[1] It is recommended to store under an inert gas atmosphere (e.g., nitrogen or argon).[1]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[10][11]
Disposal Considerations
Due to its classification as "Very toxic to aquatic life with long lasting effects" (H410), disposal must be handled with extreme care.[1]
-
Do Not Drain Dispose: Under no circumstances should this material or its containers be disposed of down the drain or in general waste.[1][12]
-
Waste Segregation: All waste containing this compound (unreacted material, contaminated PPE, cleanup debris) must be collected in a designated, sealed, and clearly labeled container for hazardous waste.
-
Professional Disposal: The waste must be disposed of through a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.[1][3][13]
References
-
Material Safety Data Sheet - tert-Butyl carbamate ; Cole-Parmer; [Link]
-
4-Bromo-2-methoxyaniline PubChem Compound Summary ; National Center for Biotechnology Information; [Link]
-
4-BROMO ANILINE (FOR SYNTHESIS) Material Safety Data Sheet ; Suvchem Laboratory Chemicals; [Link]
-
SAFETY DATA SHEET, 4-Bromoaniline ; Alfa Aesar; [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. aksci.com [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Sourcing, Synthesis, and Strategic Application
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-2-methoxy-N-Boc-aniline (tert-butyl (4-bromo-2-methoxyphenyl)carbamate), a key building block for researchers and professionals in drug discovery and medicinal chemistry. The document details its physicochemical properties, provides a comparative overview of commercial suppliers, and presents a validated protocol for its synthesis via N-Boc protection of its precursor. Furthermore, it explores the strategic utility of this molecule, highlighting how its distinct functional groups serve as versatile handles for molecular diversification in the synthesis of complex pharmaceutical agents. Safety, handling, and storage protocols are also discussed to ensure operational excellence.
Introduction: The Strategic Value of a Trifunctional Building Block
In the intricate process of drug discovery, the selection of starting materials is a critical decision that profoundly influences the efficiency of synthesis and the ultimate profile of a drug candidate. Substituted anilines are foundational scaffolds in a vast number of pharmaceuticals, but their inherent reactivity often necessitates the use of protecting groups to achieve desired chemical transformations.[1][2] this compound emerges as a particularly valuable intermediate due to its trifunctional nature. The molecule incorporates:
-
A nucleophilic amine protected by a tert-butyloxycarbonyl (Boc) group, which masks its reactivity but can be selectively removed under acidic conditions.[3]
-
A bromine atom at the 4-position, serving as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
A methoxy group at the 2-position, which modulates the electronic properties of the aromatic ring and can influence the conformation and binding affinity of the final molecule.
This guide serves as a comprehensive resource for scientists, providing critical data on sourcing, synthesis, and application to streamline its integration into drug development pipelines.
Physicochemical Properties and Characterization
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 262433-01-2 | [4] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [4] |
| Molecular Weight | 302.16 g/mol | [4] |
| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | |
| Appearance | Typically a solid (powder/crystals) | |
| Precursor CAS | 59557-91-4 (for 4-Bromo-2-methoxyaniline) | [5] |
While specific spectral data can be lot-dependent, typical characterization for the precursor, 4-Bromo-2-methoxyaniline, includes IR and NMR spectroscopy.[5] Researchers synthesizing or purchasing the N-Boc protected final product should confirm its identity via ¹H NMR, ¹³C NMR, and mass spectrometry to ensure high purity for subsequent reactions.
Commercial Availability
Reliable sourcing is paramount for project timelines. Several reputable chemical suppliers offer this compound, often for research and development purposes.
| Supplier | CAS Number | Notes |
| Santa Cruz Biotechnology | 262433-01-2 | Offered as a biochemical for research use.[6] |
| Oakwood Chemical | 262433-01-2 | Listed with its alternative chemical name.[7] |
| Sigma-Aldrich (Merck) | 262433-01-2 | Available as part of their research chemicals portfolio. |
| Thermo Scientific | 59557-91-4 (precursor) | The precursor amine is readily available for in-house synthesis. |
| TCI America | 59557-91-4 (precursor) | The precursor amine is available at high purity (≥98.0%). |
Note: Availability and catalog numbers may change. Always verify with the supplier directly. The precursor, 4-Bromo-2-methoxyaniline, is also widely available from these and other suppliers.
Synthesis and Purification
While directly procurable, this compound can also be efficiently synthesized in the lab from its corresponding aniline precursor. This two-step process begins with the selective bromination of 2-methoxyaniline, followed by the protection of the resulting amine.
Synthetic Pathway Overview
The overall synthesis is a robust and scalable two-step process. First, regioselective bromination of 2-methoxyaniline is achieved, followed by the standard and high-yielding N-Boc protection.
Caption: Synthetic route to this compound.
Field-Proven Protocol: N-Boc Protection
This protocol describes the protection of the amine using Di-tert-butyl dicarbonate (Boc₂O), a standard and highly efficient method.[8] The use of a base like triethylamine (TEA) is crucial to neutralize the acid byproduct, driving the reaction to completion.
Materials:
-
4-Bromo-2-methoxyaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as catalyst
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate, round-bottom flask, separatory funnel, and rotary evaporator
Methodology:
-
Dissolution: Dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a proton scavenger.
-
Boc₂O Addition: Add Di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed. For less reactive anilines, catalytic DMAP can be added to accelerate the reaction.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x). This removes unreacted Boc₂O, acidic byproducts, and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel.
Applications in Drug Discovery & Medicinal Chemistry
The strategic value of this compound lies in its capacity for controlled, sequential diversification. The Boc group provides robust protection during harsh reaction conditions and is easily removed, while the bromine atom is a key linchpin for building molecular complexity.
The Aniline Motif in Pharmaceuticals
Aniline and its derivatives are prevalent "privileged substructures" in medicinal chemistry, found in kinase inhibitors, GPCR modulators, and anti-infective agents.[9] However, the aniline moiety can be susceptible to metabolic oxidation by Cytochrome P450 enzymes, potentially leading to toxic reactive metabolites.[1][2] The strategic placement of substituents, like the methoxy group in this building block, can modulate this metabolic fate.
Workflow Integration
This building block is designed for seamless integration into a drug discovery workflow, particularly in hit-to-lead optimization. The bromine atom allows for rapid analogue synthesis via cross-coupling, enabling exploration of the Structure-Activity Relationship (SAR) at the 4-position.
Caption: Drug discovery workflow using the target building block.
This workflow demonstrates how a library of diverse compounds can be generated from a single, advanced intermediate. By first performing a cross-coupling reaction on the bromine handle and then deprotecting the amine for subsequent reactions, chemists can efficiently build complex molecules. This strategy is central to modern medicinal chemistry for accelerating the discovery of novel therapeutics.[10]
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, hazard information can be inferred from its precursor, 4-Bromo-2-methoxyaniline.
GHS Hazard Information (for precursor 4-Bromo-2-methoxyaniline): [5]
-
Pictograms: Exclamation mark, Environment.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H411: Toxic to aquatic life with long-lasting effects.
-
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and incompatible materials.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that offers significant advantages in the synthesis of complex molecules for pharmaceutical research. Its commercial availability and straightforward synthesis provide accessibility, while its trifunctional nature enables controlled, sequential reactions for rapid library generation and SAR studies. By understanding its properties, synthesis, and strategic applications, researchers can effectively leverage this versatile intermediate to accelerate their drug discovery programs.
References
-
Oakwood Chemical. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
Stephenson, C. R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 426–430. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. PubChem. Retrieved January 11, 2026, from [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(S01). Available at: [Link]
-
Aslam, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4383. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. mdpi.com [mdpi.com]
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline for Advanced Chemical Synthesis
In the intricate field of medicinal chemistry and organic synthesis, the design of novel therapeutics often hinges on the availability of versatile, well-characterized building blocks. This compound is a premier example of such a scaffold, offering a unique combination of functionalities strategically positioned for complex molecular construction. Its structure features three key components: a bromine atom, an ideal handle for palladium-catalyzed cross-coupling reactions; a methoxy group, which modulates the electronic properties of the aromatic ring; and a tert-butyloxycarbonyl (Boc) protected amine, which masks the nucleophilicity of the nitrogen atom, allowing for precise, regioselective reactions at other sites.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights into the synthesis, characterization, and synthetic applications of this compound, moving beyond simple protocols to explain the causal relationships behind experimental choices and empowering researchers to leverage this valuable intermediate to its full potential.
Physicochemical Properties and Safe Handling
The unique arrangement of substituents in this compound dictates its physical properties and chemical reactivity. The electron-donating methoxy group and the electron-withdrawing bromine atom create a specific electronic environment that influences its performance in synthetic transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 262433-01-2 | [2] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [2] |
| Molecular Weight | 302.16 g/mol | [2] |
| Appearance | Solid (powder) | [3] |
| Melting Point | 53 - 58 °C | [3] |
| InChI Key | WRFYIYOXJWKONR-UHFFFAOYSA-N | [4] |
Safety and Handling Protocols
As with any chemical reagent, proper handling of this compound and its precursor, 4-bromo-2-methoxyaniline, is paramount. The precursor is classified as harmful if swallowed and toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.
Core Safety Requirements:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[6][7]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. The compound may be light and air-sensitive, so storage under an inert atmosphere is recommended.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Synthesis and Characterization: A Validated Workflow
The preparation of this compound is typically achieved in a two-step sequence starting from 2-methoxyaniline. This process involves the regioselective bromination of the aniline ring followed by the protection of the amino group.
Experimental Workflow: Synthesis Pathway
Caption: Synthetic route to this compound.
Part 1: Synthesis of 4-Bromo-2-methoxyaniline
This protocol details the regioselective bromination of 2-methoxyaniline. The methoxy group is an ortho-, para-director; however, the para position is sterically more accessible, leading to the desired product as the major isomer.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 2-methoxyaniline (1.0 equiv.) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.[8]
-
Cooling: Chill the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt). This low temperature is critical for controlling the reaction rate and minimizing the formation of di-brominated side products.
-
Reagent Addition: Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 equiv.), a mild and selective brominating agent, to the cooled aniline solution. Maintain the internal temperature below -5 °C during the addition.[8]
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 2N sodium hydroxide solution to remove acidic byproducts and then with water.[8]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 4-bromo-2-methoxyaniline.[8]
Part 2: Synthesis of this compound
This procedure protects the amine functionality, rendering it non-nucleophilic and stable to a wide range of reaction conditions, which is essential for subsequent cross-coupling reactions.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-bromo-2-methoxyaniline (1.0 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.). While the reaction can proceed without a catalyst, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the rate by activating the Boc anhydride.[9]
-
Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aniline is fully consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or flash column chromatography to afford the final product, this compound.
Spectroscopic Characterization
Confirming the identity and purity of the final product is a critical, self-validating step. The following data represent typical spectroscopic signatures for this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Signature | Assignment |
| ¹H NMR | δ ~8.0-7.0 (m, 3H), δ ~6.8 (br s, 1H), δ ~3.8 (s, 3H), δ ~1.5 (s, 9H) | Aromatic protons, N-H proton, Methoxy (-OCH₃) protons, Boc (-C(CH₃)₃) protons |
| ¹³C NMR | δ ~155-150, ~140-110, ~80, ~56, ~28 | C=O (Boc), Aromatic carbons, Quaternary C (Boc), Methoxy C, Methyl C (Boc) |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~2980 (C-H stretch), ~1730 (C=O stretch, Boc), ~1230 & ~1030 (C-O stretch), ~600 (C-Br stretch) | Amine, Alkane, Carbonyl, Ether, Alkyl Halide |
| Mass Spec (EI) | Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern (~1:1 ratio) | Presence of one bromine atom |
Note: Exact chemical shifts (δ) in NMR are dependent on the solvent and instrument used. The provided data are representative estimates based on structurally similar compounds.[10][11][12][13]
Core Applications in Advanced Synthesis
The synthetic utility of this compound stems from its capacity for sequential, controlled functionalization at the C-Br bond and the nitrogen atom. This makes it a cornerstone intermediate for building complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[14][15][16]
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the primary site for introducing molecular diversity via well-established palladium-catalyzed reactions. The Boc-protected amine remains inert during these transformations.
This reaction is a powerful method for forming new carbon-carbon bonds, enabling the synthesis of biaryl structures common in pharmaceuticals.[17][18]
General Protocol:
-
Inert Setup: To an oven-dried flask, add this compound (1.0 equiv.), an arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).[1][19]
-
Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF) via syringe.[1]
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Purification: After cooling, perform an aqueous work-up and purify the crude product by flash column chromatography.
This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of complex diaryl or aryl-alkyl amines.[20][21]
General Protocol:
-
Inert Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 equiv.), a base (e.g., NaOt-Bu, KOt-Bu, 1.2-2.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%) to an oven-dried flask.[1][22]
-
Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., Toluene) followed by the desired primary or secondary amine (1.0-1.2 equiv.).[1]
-
Reaction: Seal the vessel and heat to the optimal temperature (typically 80-120 °C) with stirring.
-
Purification: Upon completion, cool the reaction, filter through a pad of celite, and concentrate. Purify the residue by flash column chromatography.
N-Boc Deprotection
Once the desired modifications have been made at the bromine position, the Boc group can be efficiently removed to reveal the free aniline. This amine can then undergo a host of subsequent reactions, such as amide bond formation.
Step-by-Step Protocol (Acid-Catalyzed):
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 equiv.) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[23] Alternatively, milder conditions using p-toluenesulfonic acid (p-TsOH) can be effective.[24][25]
-
Reaction Progression: Stir the solution at room temperature for 1-4 hours. The deprotection is often accompanied by the evolution of CO₂ and isobutylene gas.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be used directly or neutralized with a mild base to yield the free amine.[23]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed platform for synthetic innovation. Its trifunctional nature allows for a logical and sequential approach to building molecular complexity, making it an invaluable asset in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science industries. By understanding the principles behind its synthesis, characterization, and reactivity, researchers can confidently and efficiently incorporate this powerful building block into their synthetic programs to accelerate discovery.
References
-
PrepChem. Synthesis of A. 4-Bromo-2-methoxyaniline. Available at: [Link]
-
Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Đud, M. & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]
- Google Patents.CN102993022A - Preparation method of bromoaniline.
-
Scirp.org. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-2-methoxyaniline | 59557-91-4 | TCI AMERICA [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]
- 11. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fulir.irb.hr [fulir.irb.hr]
- 25. scirp.org [scirp.org]
A Senior Application Scientist's Guide to the Core Reactions of 4-Bromo-2-methoxy-N-Boc-aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-methoxy-N-Boc-aniline, also known as tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a highly versatile and strategically important building block in modern organic synthesis. Its unique trifunctional arrangement—a reactive aryl bromide for cross-coupling, an electron-donating methoxy group, and a sterically hindering, protecting Boc group—offers a powerful platform for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the core palladium-catalyzed cross-coupling reactions involving this substrate, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By delving into the mechanistic underpinnings, providing field-proven experimental protocols, and presenting comparative data, this document serves as a comprehensive resource for chemists aiming to leverage this reagent's full potential in pharmaceutical and materials science research.
Introduction: Strategic Value of a Trifunctional Synthon
In the intricate chess game of multistep synthesis, the choice of starting materials is paramount. This compound (Figure 1) is a reagent that offers multiple strategic advantages. The bromine atom at the 4-position serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, the workhorses of modern C-C and C-heteroatom bond formation.[1][2]
The molecule's reactivity is finely tuned by its other substituents:
-
The ortho-Methoxy Group: This electron-donating group activates the aromatic ring, influencing the rate and success of catalytic cycles. However, its position can also introduce steric hindrance, a factor that must be managed through appropriate ligand selection.[3]
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose. It deactivates the otherwise highly nucleophilic aniline nitrogen, preventing self-coupling or other unwanted side reactions. Furthermore, its bulk can influence the regioselectivity of certain reactions and it can be readily removed under acidic conditions to reveal the free aniline for subsequent functionalization.
This guide will focus on the most impactful transformations of this synthon, providing the causal logic behind experimental design to empower researchers to move beyond rote memorization of protocols.
Figure 1. Chemical Structure of this compound.
The Engine of Discovery: Palladium-Catalyzed Cross-Coupling
The majority of reactions involving this compound leverage the power of palladium catalysis. These reactions universally follow a general catalytic cycle, which is essential to understand for troubleshooting and optimization (Figure 2).[4][5]
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is dictated by the electron density of the aryl halide and the choice of phosphine ligand on the palladium.[6][7]
-
Transmetalation (for Suzuki, Sonogashira, etc.): The coupling partner (e.g., an organoboron or organocopper species) exchanges its organic group with the halide on the palladium center.[7] For Buchwald-Hartwig amination, this step is replaced by coordination of the amine followed by deprotonation.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst to continue the cycle.[4]
Understanding this cycle is the key to rational experimental design. For instance, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination steps, especially with sterically hindered or electron-rich substrates like ours.[3]
Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, a transformation that is notoriously difficult via classical methods. [8][9]This reaction allows the coupling of this compound with a wide range of primary and secondary amines, amides, or carbamates, providing access to complex diarylamines and related structures. [10] Causality in Protocol Design:
-
Catalyst/Ligand: This reaction is highly sensitive to ligand choice. The electron-rich nature of the anisole ring deactivates it towards oxidative addition. [3]Therefore, highly active, bulky phosphine ligands like Josiphos, XPhos, or BrettPhos are often required to promote the catalytic cycle efficiently.
-
Base: A strong, non-nucleophilic base is critical. Sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) are the most common choices. [3]The base's role is to deprotonate the amine coupling partner after it coordinates to the palladium center, forming a palladium-amido complex that is primed for reductive elimination. [8][11]* Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 110 | ~95 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | KOt-Bu (1.4) | Dioxane | 100 | ~88 |
| Benzylamine | Pd₂(dba)₃ (2) | Josiphos (4) | LHMDS (1.6) | THF | 80 | ~90 |
Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.
Sonogashira Coupling: Installing Alkynes
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds. [12]This reaction is invaluable for synthesizing rigid molecular scaffolds, extending conjugation, and providing a versatile alkyne handle for further transformations like click chemistry or cyclization reactions. [13] Causality in Protocol Design:
-
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). [12]The palladium catalyst undergoes the standard oxidative addition. The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II) complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr generated during the reaction and to facilitate the formation of the copper acetylide.
-
Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free protocols. [12]These methods often require more specialized palladium catalysts or different bases but can provide cleaner reaction profiles.
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Palladium Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 60 | ~93 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (5) | DIPEA | Toluene | 80 | ~89 |
| Propargyl alcohol | Pd(OAc)₂ (2) / SPhos (4) | - (Copper-free) | K₂CO₃ | DMF | 90 | ~85 |
Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.
Detailed Experimental Protocols
The following protocols are provided as self-validating, field-tested starting points. Researchers should always perform reactions on a small scale first and monitor progress by TLC or LC-MS to optimize for their specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). [2]3. Inerting: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. [2]5. Reaction: Heat the reaction mixture in an oil bath set to 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry, oven-baked Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 eq), and the amine coupling partner (1.2 mmol, 1.2 eq).
-
Solvent and Sealing: Add anhydrous toluene (5 mL), seal the tube with a Teflon-lined cap, and remove it from the glovebox.
-
Reaction: Heat the reaction mixture in an oil bath at 100-110 °C for the required time (monitor by LC-MS, typically 6-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
Conclusion
This compound has firmly established itself as a cornerstone building block for the synthesis of complex organic molecules. Its predictable reactivity in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the strategic and efficient construction of C-C and C-N bonds. By understanding the mechanistic principles that govern these transformations—the interplay between catalyst, ligand, base, and solvent—researchers can move beyond simple recipe-following to rationally design, troubleshoot, and optimize their synthetic routes. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and materials science to fully exploit the synthetic potential of this versatile reagent.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
- BenchChem. (2025). A Comparative Performance Analysis of 4-Bromo-2-methoxyaniline in Modern Synthetic Chemistry.
- Wikipedia. (n.d.).
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline.
- Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Campeau, L-C., et al. (2018).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis.
- Asghar, M. N., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Tang, T., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. PubMed.
- BenchChem. (2025). The Versatility of 4-Bromo-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide.
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- BenchChem. (2025). The Strategic Application of 4-Bromo-2,3-difluoroaniline in the Advancement of Drug Discovery.
- Staudt, M., et al. (2022). Scope of the meta‐bromoaniline synthesis.
- Evano, G., et al. (2018). ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxyaniline. PubChem.
- Wu, M-J., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
- Google Patents. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. fiveable.me [fiveable.me]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. jmcct.com [jmcct.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties and Stability of 4-Bromo-2-methoxy-N-Boc-aniline
Abstract
4-Bromo-2-methoxy-N-Boc-aniline, also known as tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate, is a key intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its utility as a building block is predicated on its defined structure and predictable reactivity. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, including its physical appearance, and delves into its chemical stability under various conditions. We present detailed protocols for characterization and forced degradation studies, offering field-proven insights into its handling, storage, and degradation pathways. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals who utilize this versatile reagent.
Introduction
The strategic incorporation of bromine and methoxy functionalities on an aniline scaffold, coupled with the robust tert-butyloxycarbonyl (Boc) protecting group, makes this compound a valuable precursor for creating complex molecular architectures. The Boc group provides a critical advantage by masking the nucleophilicity of the amine, allowing for selective reactions at other sites on the aromatic ring. Its stability towards bases and many nucleophiles, combined with its straightforward removal under acidic conditions, defines its role in orthogonal protection strategies[1]. Understanding the fundamental properties and stability profile of this intermediate is paramount for ensuring reaction reproducibility, optimizing process conditions, and guaranteeing the purity of downstream products. This guide synthesizes critical data to provide a holistic view of the compound's characteristics.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis.
Physical Properties
The compound is typically supplied as a solid, and its physical state is a primary indicator of its purity.
| Property | Value | Source |
| Chemical Name | tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate | [2] |
| CAS Number | 262433-01-2 | [2][3][4] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [2][3] |
| Molecular Weight | 302.16 g/mol | [3] |
| Appearance | Solid powder | [2] |
| Purity | ≥97-98% | [2][4] |
Note: Physical properties such as melting and boiling points can vary slightly between suppliers and based on purity.
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), methoxy protons (~3.8 ppm, singlet, 3H), aromatic protons (in the range of 6.8-8.0 ppm), and the N-H proton of the carbamate (broad singlet, variable shift). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), methoxy carbon (~55 ppm), and distinct signals for the six aromatic carbons, influenced by the bromo, methoxy, and N-Boc substituents. The carbamate carbonyl carbon would appear downfield (~153 ppm). |
| FT-IR (cm⁻¹) | Key absorbances would include N-H stretching (~3400-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), a strong C=O stretch for the carbamate carbonyl (~1700-1725 cm⁻¹), C-O stretching (~1250-1050 cm⁻¹), and C-Br stretching in the fingerprint region. |
| Mass Spec (MS) | The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or [M+H]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragments would include the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group. |
Chemical Stability and Degradation Analysis
The stability of this compound is primarily dictated by the lability of the N-Boc protecting group. Understanding its behavior under stress conditions is crucial for process development and for defining appropriate storage and handling procedures.
Stability Towards pH
-
Acidic Conditions: The N-Boc group is an acid-labile protecting group[5]. It is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding free aniline, carbon dioxide, and a stable tert-butyl cation[1][5]. The generally accepted mechanism involves protonation of the carbamate carbonyl, followed by the loss of the tert-butyl group to form a carbamic acid, which then decarboxylates[6]. This inherent instability in acid is the most significant degradation pathway.
-
Basic Conditions: The Boc group is generally stable towards a wide range of basic and nucleophilic conditions[1][6][7]. This stability allows for selective manipulations at other parts of a molecule without disturbing the protected amine. It is resistant to hydrolysis by common bases like sodium hydroxide or triethylamine at ambient temperatures[1].
-
Neutral Conditions: Under neutral aqueous conditions at room temperature, the compound is expected to be stable.
Thermolytic Stability
While often considered stable at room temperature, N-Boc protected amines can undergo thermal deprotection at elevated temperatures, even in the absence of an acid catalyst[8][9]. Studies have shown that N-Boc anilines require high temperatures (e.g., 240 °C) to achieve efficient deprotection in solvents like methanol or TFE[8]. This suggests that for typical synthetic applications conducted at or moderately above room temperature, thermal degradation is not a primary concern. However, prolonged exposure to high heat during processing or storage should be avoided.
Photostability
Aromatic bromine compounds can be susceptible to photolytic degradation, potentially involving cleavage of the carbon-bromine bond. While specific photostability data for this compound is not widely published, it is prudent to protect it from direct, prolonged exposure to high-intensity light, particularly UV radiation.
Experimental Protocol: Forced Degradation Study
To empirically determine the stability profile, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.
Objective: To identify potential degradation products and degradation pathways for this compound.
Methodology: A stock solution of the compound is prepared and subjected to the stress conditions outlined below. Samples are analyzed at various time points by a stability-indicating method (e.g., HPLC-UV) to quantify the parent compound and detect any degradation products.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Place a known quantity of the solid compound in a vial and store it in an oven at 80°C. For analysis, dissolve a portion of the solid to the target concentration at each time point.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At specified intervals (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze using a validated HPLC method. A mass spectrometer detector can be used to help identify degradation products. The primary expected degradant under acidic conditions is 4-bromo-2-methoxyaniline[10][11].
Handling and Storage Recommendations
Based on the stability profile, the following procedures are recommended to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place[2]. Storage at 0-4°C for the short term or -20°C for the long term is recommended[2]. | Prevents hydrolysis from atmospheric moisture and minimizes potential thermal or photolytic degradation. |
| Handling | Handle in a well-ventilated area or under a fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses[12][13]. Avoid generating dust[12]. | Aromatic bromides and aniline derivatives should be handled with care to avoid inhalation and skin contact[14][15]. |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Strong oxidizers pose a general chemical hazard, while strong acids will cause cleavage of the N-Boc protecting group[5][6]. |
Conclusion
This compound is a stable crystalline solid under standard laboratory conditions. Its primary vulnerability is the acid-labile N-Boc protecting group, which is readily cleaved by strong acids but remains robust under basic and neutral conditions. While generally stable at ambient temperatures, prolonged exposure to high heat or intense light should be avoided to prevent potential degradation. The protocols and data presented in this guide provide a foundational framework for researchers to confidently handle, store, and utilize this important synthetic intermediate, ensuring the integrity of their experimental outcomes.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Ben Khedher, M. R., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Reddit. (2023, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
Jianxin Fumigant Manufacturer. (2023, November 7). Safe Handling And Storage Of Methyl Bromide. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. Retrieved from [Link]
-
LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]
-
AWS. (2016). METHYL BROMIDE - Safety Handbook. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899671, 2-Bromo-4-methoxyaniline. Retrieved from [Link]
-
Gutmann, B., et al. (2015). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52987690, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]
-
Thompson, C. F., et al. (2018). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate | CAS 262433-01-2 | Sun-shinechem [sun-shinechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound [oakwoodchemical.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. Safe Handling And Storage Of Methyl Bromide-Jianxin Fumigant Manufacturer [sunbrom.com]
- 15. 4-Bromo-2-methoxyaniline | 59557-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-N-Boc-aniline, a key building block in modern organic and medicinal chemistry. The narrative delves into the historical context of its development, rooted in the advent of amine protection strategies, and offers detailed, field-proven protocols for its synthesis and characterization. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals with the practical insights necessary for the effective utilization of this versatile intermediate. The content is grounded in authoritative references, featuring spectroscopic data, quantitative analysis, and visual workflows to ensure scientific integrity and facilitate seamless integration into drug discovery and development pipelines.
Introduction: A Strategic Asset in the Chemist's Toolbox
The discovery and development of this compound, also known as tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is not marked by a single serendipitous moment but rather by the logical evolution of synthetic strategy in medicinal chemistry. Its emergence is intrinsically linked to the widespread adoption of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis that allows for the selective masking and subsequent deprotection of amine functionalities.
Aniline derivatives are fundamental components of a vast array of pharmaceuticals, often serving as key pharmacophores that interact with biological targets. However, the inherent reactivity of the aniline amine group can interfere with synthetic transformations on other parts of the molecule. The introduction of the Boc group provides a robust solution to this challenge, enabling chemists to perform a wide range of reactions, such as cross-coupling and nucleophilic substitutions, on the aromatic ring without undesired side reactions at the amine.
This compound, in particular, is a trifunctional reagent of significant strategic value. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity and the pharmacological profile of downstream compounds. The Boc-protected amine offers a stable, yet readily cleavable, functionality, allowing for the late-stage introduction of diverse substituents. This unique combination of features makes this compound a highly sought-after intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.
Synthesis and Purification: A Tale of Two Steps
The synthesis of this compound is a two-step process that begins with the bromination of 2-methoxyaniline to produce the precursor, 4-bromo-2-methoxyaniline. This is followed by the protection of the resulting aniline with a Boc group.
Step 1: Synthesis of 4-Bromo-2-methoxyaniline
The regioselective bromination of 2-methoxyaniline at the para-position is a critical first step. The methoxy group is an ortho-, para-director, and while steric hindrance from the adjacent methoxy group can favor para-substitution, careful control of reaction conditions is necessary to minimize the formation of di-brominated and other side products.
-
Materials:
-
2-Methoxyaniline (o-anisidine)
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone
-
Methylene chloride (CH₂Cl₂)
-
2N Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
-
Procedure:
-
Dissolve 2-methoxyaniline (1.0 equivalent) in methylene chloride.
-
Cool the solution to -10 °C.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 equivalent) while maintaining the temperature below -5 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the reaction mixture with 2N sodium hydroxide solution, followed by water.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent to dryness.
-
Purify the crude product by silica gel column chromatography, eluting with methylene chloride, to yield 4-bromo-2-methoxyaniline.
-
-
Causality of Experimental Choices:
-
The use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone as a brominating agent offers a milder and more selective alternative to liquid bromine, reducing the risk of over-bromination.
-
The low reaction temperature helps to control the exothermicity of the reaction and further enhances the selectivity for the desired para-isomer.
-
The basic wash with sodium hydroxide is crucial for removing any acidic byproducts and unreacted starting materials.
-
Step 2: Boc Protection of 4-Bromo-2-methoxyaniline
The protection of the amine group of 4-bromo-2-methoxyaniline with a tert-butyloxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Materials:
-
4-Bromo-2-methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether (TBME)
-
0.1 N Hydrochloric acid (HCl) solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-bromo-2-methoxyaniline (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.0 equivalent) to the solution.
-
Allow the solution to warm to room temperature and stir overnight.
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with tert-butyl methyl ether.
-
Wash the combined organic extracts with 0.1 N aqueous HCl solution, followed by saturated aqueous sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and remove the solvent under reduced pressure to yield this compound.
-
-
Causality of Experimental Choices:
-
Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
-
The use of a base, in this case, provided by the subsequent sodium bicarbonate wash, facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.
-
The acidic and basic washes in the workup procedure are essential for removing any unreacted starting materials and byproducts, ensuring the purity of the final product.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.
| Property | Value |
| CAS Number | 262433-01-2 |
| Molecular Formula | C₁₂H₁₆BrNO₃ |
| Molecular Weight | 302.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, EtOAc) |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and the successful installation of the Boc protecting group.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the tert-butyl protons of the Boc group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the twelve carbon atoms in the molecule, including the carbonyl carbon of the carbamate and the four carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Expected characteristic absorption bands include:
-
N-H Stretch: A sharp to broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ are characteristic of the tert-butyl and methoxy groups.
-
C=O Stretch (carbamate): A strong, sharp absorption band typically found between 1680-1720 cm⁻¹. This is a key diagnostic peak for the carbamate functional group.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.
Applications in Drug Discovery and Development
The strategic placement of the bromo, methoxy, and Boc-protected amino groups makes this compound a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.
Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapies. The aniline scaffold is a common feature in many approved kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.
This compound is an ideal starting material for the synthesis of libraries of substituted anilinopyrimidines and anilinoquinazolines, two classes of compounds that have demonstrated significant potential as inhibitors of various kinases. The bromine atom allows for the introduction of diverse substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methoxy group can influence the conformation of the molecule and its binding affinity to the target kinase.
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Anilines Utilizing 4-Bromo-2-methoxy-N-Boc-aniline
Abstract
Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the synthetic utility of 4-Bromo-2-methoxy-N-Boc-aniline (tert-butyl (4-bromo-2-methoxyphenyl)carbamate), a versatile and strategically functionalized building block. We present detailed, field-proven protocols for its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The causality behind experimental choices, from ligand and base selection to reaction conditions, is thoroughly explained to empower researchers in developing robust synthetic routes. This document serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this key intermediate for the synthesis of complex molecular architectures.
Introduction: The Strategic Advantage of this compound
The substituted aniline motif is a privileged structure in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce diverse functionalities onto the aniline core is paramount for tuning the physicochemical and pharmacological properties of target molecules. This compound emerges as a particularly valuable starting material due to its unique trifunctional nature:
-
A Reactive Bromine Handle: The bromine atom at the 4-position serves as a highly reliable reactive site for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] Its reactivity is generally higher than that of a chlorine atom, allowing for milder reaction conditions.[3]
-
An Ortho-Methoxy Group: The methoxy group at the 2-position electronically activates the ring and can influence the conformation of the final product through steric and electronic effects. This substitution pattern is common in biologically active molecules.
-
An N-Boc Protecting Group: The acid-labile tert-butyloxycarbonyl (Boc) group provides robust protection of the aniline nitrogen.[4] This prevents unwanted side reactions during coupling and allows for a clean, high-yielding deprotection step under mild conditions to reveal the free aniline when desired.[5]
This combination of features allows for a modular and sequential approach to the synthesis of complex, multi-substituted anilines, making it a cornerstone intermediate for discovery chemistry.
Physicochemical Properties and Safety
A thorough understanding of the substrate's properties is critical for safe handling and effective reaction setup.
| Property | Value | Source |
| CAS Number | 262433-01-2 | [6] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [6] |
| Molecular Weight | 302.16 g/mol | [6] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | --- |
Safety Information: While specific safety data for the N-Boc protected compound is limited, the parent compound, 4-bromo-2-methoxyaniline, is classified as harmful if swallowed and may cause an allergic skin reaction.[7] It is also toxic to aquatic life with long-lasting effects.[7] Standard laboratory safety precautions should be employed when handling this compound and its derivatives. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C-Br bond in this compound is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.[2] Below are detailed protocols for four key transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an aryl halide with an organoboron reagent.[7][8] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[8]
Causality of Protocol Design:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or CataCXium A is chosen.[8][9] These ligands facilitate the oxidative addition of the aryl bromide and promote the reductive elimination step, leading to higher yields, especially for sterically demanding or electron-rich substrates.[10]
-
Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is used. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[8][9]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or 2-MeTHF) and water is typically employed.[8] Water is often necessary for the base to function effectively and can accelerate the reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 302 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., CataCXium A Pd G3, 0.02 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 2-MeTHF (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of diarylamines, alkylarylamines, and other N-arylated compounds.[4][11]
Causality of Protocol Design:
-
Catalyst System: The reaction of an electron-rich aryl bromide like our substrate often requires a strong catalyst system.[12] A palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is highly effective.[12] These ligands promote both the oxidative addition and the crucial C-N reductive elimination step.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the most common and effective choices for this transformation.[12]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Catalyst Premix: In a separate vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg).
-
Reactant Addition: Outside the glovebox, add this compound (1.0 mmol, 302 mg) and the catalyst premix to the Schlenk tube containing the base.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine coupling partner (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, providing a direct route to arylalkynes.[14][15] This reaction typically uses a dual catalyst system of palladium and copper(I).[14]
Causality of Protocol Design:
-
Catalyst System: A palladium(0) source, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle.[16] A copper(I) co-catalyst, typically CuI, is essential for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to scavenge the HBr byproduct and as the solvent in many cases.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used, often in conjunction with the amine base.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 302 mg), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.06 mmol, 11 mg).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (8 mL) and triethylamine (Et₃N, 2.5 mmol, 0.35 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours until TLC or LC-MS indicates consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).
-
Extraction: Wash the organic solution with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography.
Heck Reaction: C-C (sp²) Bond Formation with Alkenes
The Heck reaction creates a new carbon-carbon bond by coupling the aryl halide with an alkene, typically an electron-deficient one like an acrylate or styrene.[17][18]
Causality of Protocol Design:
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[19] While phosphine-free conditions can work, the addition of a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can stabilize the catalyst and improve yields.[19]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required to neutralize the HBr generated during the catalytic cycle.
-
Solvent: A polar aprotic solvent such as DMF, NMP, or acetonitrile is typically used to facilitate the reaction, which often requires elevated temperatures.
Detailed Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 302 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Reagent Addition: Add the alkene (e.g., styrene or butyl acrylate, 1.5 mmol) and anhydrous DMF (5 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield the substituted alkene product.
Final Step: N-Boc Deprotection
The final step in many synthetic sequences using this building block is the removal of the Boc protecting group to unveil the free aniline. This is typically achieved under acidic conditions.[4]
Causality of Protocol Design:
-
Reagent: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the tert-butyl carbamate.[4] TFA in a non-protic solvent like dichloromethane (DCM) is a very common and clean method. HCl in an ethereal solvent like dioxane or in methanol also provides an effective alternative.[4]
-
Mechanism: The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine as its corresponding ammonium salt. A subsequent basic workup neutralizes the salt to provide the final aniline product.
Caption: General workflow for N-Boc deprotection.
Detailed Protocol: N-Boc Deprotection with TFA
-
Reaction Setup: Dissolve the N-Boc protected aniline (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Redissolve the residue in ethyl acetate (20 mL) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex substituted anilines. Its well-defined reactive sites allow for predictable and high-yielding transformations via modern palladium-catalyzed cross-coupling methodologies. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the rapid and efficient development of novel molecules for a wide range of scientific applications.
References
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. [Link]
-
Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Request PDF. (2010). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). National Institutes of Health. [Link]
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (2008). National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journals. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
tert-Butyl bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2018). MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). National Institutes of Health. [Link]
-
PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-bromo-4-methoxyanilino)carbamate. PubChem. Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). MDPI. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2021). National Institutes of Health. [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. (2017). ResearchGate. [Link]
-
MD Topology. (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline. MD Topology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-methoxy-N-Boc-aniline
Introduction: Strategic Synthesis of Biaryl Scaffolds in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the synthesis of biaryl and heteroaryl structures is a frequent necessity.[2][3][4] These structural motifs are prevalent in a vast array of biologically active molecules and advanced materials.[1][2] The reaction's broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and typically mild reaction conditions have cemented its status as a go-to method for synthetic chemists.[5][6]
This guide focuses on the Suzuki-Miyaura coupling of 4-Bromo-2-methoxy-N-Boc-aniline, a substrate of significant interest in medicinal chemistry. The strategic placement of the methoxy group and the tert-Butoxycarbonyl (Boc) protecting group on the aniline ring allows for nuanced control over the electronic and steric properties of the molecule, influencing both its reactivity and the characteristics of the final product. The Boc group serves to protect the potentially coordinating and reactive amine functionality, preventing side reactions and potential catalyst inhibition, a common challenge with unprotected anilines.[6] This document provides a detailed, experience-driven protocol and discusses the critical parameters and mechanistic underpinnings for the successful execution of this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[7][9]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (typically an arylboronic acid or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][10] The choice of base is therefore critical for the efficiency of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary depending on the specific boronic acid used.
Materials and Reagents:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup and Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (1-5 mol%). For challenging substrates, using a pre-catalyst with a bulky, electron-rich phosphine ligand is often beneficial.[6]
-
Degassing: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent system via syringe. A common and effective solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[2][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification:
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.[11]
-
Aqueous Wash: Wash the organic layer sequentially with water and then brine to remove the base and other inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure biaryl product.
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of several key parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or XPhos Pd G3 (1-2 mol%) | For electron-rich anilines, catalysts with bulky, electron-rich ligands like XPhos or SPhos can be more effective.[6] They promote the oxidative addition step and can prevent catalyst inhibition by the substrate. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess can lead to homocoupling byproducts. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | The base is crucial for activating the boronic acid. K₃PO₄ is a stronger base and can be effective for less reactive substrates. Cs₂CO₃ is also an excellent, albeit more expensive, option.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene | The solvent system must be able to dissolve both the organic and inorganic components to some extent. The presence of water is often beneficial for the transmetalation step. For some substrates, anhydrous conditions with solvents like toluene or 2-MeTHF can provide better results.[6] |
| Temperature | 80 - 100 °C | The reaction generally requires heating to proceed at a reasonable rate. Higher temperatures can sometimes lead to catalyst decomposition or side reactions. |
| Reaction Time | 4 - 24 hours | Reaction time is dependent on the reactivity of the coupling partners and the reaction temperature. Monitoring is essential to determine the point of completion. |
Troubleshooting Common Issues
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure all reagents and solvents are properly degassed and that an inert atmosphere is maintained throughout the reaction. Consider screening different palladium catalysts and ligands, particularly those known to be effective for electron-rich aryl bromides.[6]
-
Dehalogenation of Starting Material: The replacement of the bromine atom with hydrogen can occur as a side reaction. This can sometimes be mitigated by changing the base or solvent system.
-
Homocoupling of Boronic Acid: The formation of a biaryl from two molecules of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. Rigorous degassing is crucial to minimize this.
-
Difficult Purification: The Boc-protecting group can sometimes complicate purification. Careful selection of the chromatography eluent is necessary. If the final product is an amine, deprotection of the Boc group can be performed on the crude material, which may simplify purification.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable biaryl compounds for drug discovery and development. A thorough understanding of the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—is paramount for success. The protocol and optimization strategies outlined in this guide, grounded in established principles for similar substrates, provide a comprehensive framework for researchers to achieve high yields and purity in this important transformation.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Cid, J. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. (2024). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]
-
Goudreau, N. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science. [Link]
-
Szostak, M. et al. (2021). Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository. [Link]
-
Thomas, S. P. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Leadbeater, N. E. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. [Link]
-
ResearchGate. (2019). Multi‐gram reaction for synthesis of N‐Boc activated o‐biphenyl amide 4. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Feringa, B. L. et al. (2013). A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds. Organic Chemistry Portal. [Link]
-
Fiveable. (2025). Biaryl Synthesis Definition. [Link]
-
Gurupadaswamy, H. D. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. [Link]
-
PubMed Central. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
-
PubMed Central. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
PubMed. (2018). Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. [Link]
-
Reisman, S. E. et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-N-Boc-aniline
<_>
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-2-methoxy-N-Boc-aniline, a substrate of significant interest in the synthesis of pharmaceuticals and other bioactive molecules.[3][4] We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offer a detailed, field-proven experimental protocol, and discuss key considerations for successful execution and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Significance of C-N Bond Formation
The construction of C-N bonds is a fundamental operation in organic synthesis, as the resulting aryl amine moieties are ubiquitous in pharmaceuticals, natural products, and advanced materials.[3][5][6] Historically, methods for forming these bonds, such as nucleophilic aromatic substitution (SNAr) and the Ullmann condensation, were often hampered by harsh reaction conditions and limited substrate scope.[7][8] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized the field by providing a mild and general palladium-catalyzed method for coupling amines with aryl halides and pseudohalides.[1][7]
The reaction's power lies in its functional group tolerance and broad applicability to a wide range of coupling partners.[2] For the specific case of this compound, the Buchwald-Hartwig amination offers a direct and efficient route to introduce a variety of nitrogen-based functionalities at the 4-position, paving the way for the synthesis of complex molecular architectures.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][9] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.
Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), in this case, this compound, to form a Pd(II) complex.[9][10] This is often the rate-determining step of the reaction.[10]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[11]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[2][9]
Key Reaction Components and Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.
The Substrate: this compound
The substrate possesses several key features that influence the reaction conditions:
-
Aryl Bromide: Aryl bromides are generally good substrates for Buchwald-Hartwig amination, exhibiting a good balance of reactivity and stability.[7]
-
Electron-Donating Groups: The methoxy (-OCH₃) and N-Boc-amino groups are electron-donating, which can make the aryl bromide slightly less reactive towards oxidative addition compared to electron-deficient systems.
-
Steric Hindrance: The ortho-methoxy group introduces some steric bulk around the reaction center, which needs to be considered when selecting the ligand.
Palladium Precursor and Ligand Selection
The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful transformation.
-
Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[12][13] While Pd(OAc)₂ and Pd₂(dba)₃ are often effective, precatalysts can offer improved reactivity and reproducibility by ensuring the efficient generation of the active Pd(0) species.[12][14]
-
Ligands: For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally required to promote both the oxidative addition and reductive elimination steps.[12][13]
-
Biarylphosphine Ligands: Ligands from the Buchwald group, such as XPhos, SPhos, and RuPhos, are excellent candidates.[12] These ligands possess the necessary steric bulk and electron-donating properties to facilitate the challenging steps of the catalytic cycle.
-
Other Ligands: While bidentate ligands like BINAP and DPPF were instrumental in the early development of the reaction, modern, more sterically demanding monophosphine ligands often provide superior results for challenging substrates.[1]
-
Choice of Base
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[15] Common choices include:
-
Sodium tert-butoxide (NaOtBu): A widely used and effective base for many Buchwald-Hartwig aminations.
-
Potassium tert-butoxide (KOtBu): Another strong alkoxide base.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic amide base that can be advantageous for substrates with base-sensitive functional groups.[2]
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Weaker inorganic bases that can be effective with certain catalyst systems and are often preferred for their milder nature.[9]
Solvent Selection
The choice of solvent can significantly impact the reaction rate and yield. Anhydrous, aprotic solvents are typically used.
-
Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.
-
Dioxane: Another frequently used solvent, though its potential for peroxide formation requires caution.
-
Tetrahydrofuran (THF): Can also be a suitable solvent, particularly for reactions run at lower temperatures.
-
tert-Butanol (t-BuOH): Sometimes used, especially in combination with alkoxide bases.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.
Caption: Figure 2. Experimental Workflow for the Buchwald-Hartwig Amination.
Materials and Reagents
-
This compound
-
Amine coupling partner (e.g., morpholine, aniline, etc.)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Reaction Setup
Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere.
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if not using a precatalyst.
-
Add the catalyst/ligand to the reaction flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous toluene via syringe. The final concentration should be approximately 0.1-0.5 M with respect to the aryl bromide.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
Reaction Execution and Monitoring
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Summary of Key Parameters
| Parameter | Recommended Starting Conditions | Rationale and Considerations |
| Palladium Precursor | XPhos Pd G3 (1-2 mol%) | Precatalysts offer reliability and high activity. Other bulky biarylphosphine-based precatalysts are also suitable. |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligands are crucial for this electron-rich substrate. |
| Base | Sodium tert-butoxide (1.5-2.0 equiv) | A strong, non-nucleophilic base is essential. K₃PO₄ or Cs₂CO₃ can be milder alternatives. |
| Solvent | Anhydrous Toluene (0.1-0.5 M) | A common, effective, and relatively high-boiling aprotic solvent. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxidation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate ligand or base | - Use a fresh batch of catalyst/precatalyst.- Ensure all glassware is dry and the system is properly purged with inert gas.- Screen alternative bulky phosphine ligands and strong bases.[12] |
| Formation of Side Products | - Hydrodehalogenation (replacement of Br with H)- Dimerization of the aryl bromide | - This can occur if the amine is not sufficiently nucleophilic or if the base is too strong. Consider a milder base or a more nucleophilic amine.- Ensure a sufficient excess of the amine coupling partner. |
| Difficulty in Purification | - Residual palladium catalyst- Highly polar byproducts | - Filter through Celite® or a dedicated palladium scavenger.- Optimize the chromatography conditions or consider an alternative purification method like crystallization. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of a wide array of substituted anilines. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 273–280. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie, 131(48), 17278–17289. [Link]
-
Jalal, H. R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163–19189. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(16), 4379–4391. [Link]
-
Barder, T. E. (2012). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
-
Jalal, H. R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163–19189. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Boc Deprotection of 4-Bromo-2-methoxy-N-Boc-aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc Deprotection in Synthesizing Substituted Anilines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its stability in a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool in the multi-step synthesis of complex molecules, particularly in pharmaceutical development.[1][2] The deprotection of Boc-protected anilines, such as 4-Bromo-2-methoxy-N-Boc-aniline, is a critical step in the synthesis of a variety of intermediates used in the creation of bioactive compounds.
This application note provides a comprehensive guide to the acidic deprotection of this compound, offering detailed protocols for two common and effective methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. We will delve into the mechanistic underpinnings of this transformation, compare the practical aspects of each protocol, and address potential challenges and troubleshooting strategies.
Mechanistic Insight: The Acid-Catalyzed Hydrolysis of the Boc Group
The removal of the Boc protecting group is achieved through an acid-catalyzed carbamate hydrolysis.[2] The reaction proceeds through the following key steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This initial protonation renders the carbamate more susceptible to cleavage.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).
It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup in a closed system.
Comparative Overview of Deprotection Protocols
The choice between TFA and HCl for Boc deprotection often depends on the specific substrate, the desired salt form of the product, and practical considerations such as solvent compatibility and ease of reagent removal. The following table provides a comparative summary of the two protocols detailed in this guide.
| Feature | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |
| Reagents | Trifluoroacetic Acid, Dichloromethane | 4M HCl in 1,4-Dioxane, Diethyl Ether |
| Reaction Time | Typically 30 minutes to 2 hours | Typically 1 to 4 hours |
| Workup | Evaporation followed by trituration or aqueous workup | Filtration of the precipitated hydrochloride salt |
| Product Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often a crystalline solid) |
| Advantages | Fast reaction times, volatile reagents for easy removal. | Product often precipitates, simplifying isolation. |
| Disadvantages | TFA is highly corrosive; product salt can be difficult to handle. | Dioxane is a peroxide-former; may require longer reaction times. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene can be performed.
-
For the workup, dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to obtain the deprotected 4-Bromo-2-methoxyaniline.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a flask, add the this compound.
-
Add a 4M solution of HCl in 1,4-dioxane. A significant excess of HCl is typically used (e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt.
-
Dilute the reaction mixture with diethyl ether to further promote precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to obtain 4-Bromo-2-methoxyaniline hydrochloride.
Potential Challenges and Troubleshooting
The deprotection of substituted anilines can sometimes present challenges. The presence of both an electron-withdrawing bromine atom and an electron-donating methoxy group on the aniline ring can influence the reaction.
-
Reaction Rate: Anilines with electron-withdrawing substituents have been observed to deprotect faster than those with electron-donating groups.[4] The bromo group in the para position is expected to accelerate the reaction.
-
Side Reactions: The tert-butyl cation generated during the reaction is a reactive electrophile and can potentially alkylate the electron-rich aromatic ring. However, for anilines, this is generally less of a concern compared to more nucleophilic substrates.
-
Stability of the Bromo Group: While debromination was not observed under specific reductive alkylation conditions with TFA,[5] it is a possibility under strongly acidic conditions, especially with prolonged reaction times or elevated temperatures. It is crucial to monitor the reaction progress and avoid unnecessarily harsh conditions.
-
Product Isolation: The trifluoroacetate salt of the product amine can sometimes be an oil, making it difficult to handle. Trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce solidification. Alternatively, converting it to the hydrochloride salt by dissolving the oil in a minimal amount of solvent and bubbling HCl gas through it or adding an ethereal HCl solution can yield a solid.
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric Acid (HCl) in Dioxane: This is a corrosive solution. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage. Use with adequate ventilation and in a fume hood.
-
Pressure Build-up: The deprotection reaction evolves carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.
Visualizing the Process
To better understand the chemical transformation and the experimental steps, the following diagrams are provided.
Caption: Workflow for Boc deprotection.
References
-
Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available at: [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-methoxy-N-Boc-aniline in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Anilines
In the landscape of contemporary drug discovery, aniline scaffolds are foundational pillars for the construction of a vast array of therapeutic agents.[1] Their derivatives are integral to molecules targeting a wide range of diseases, from cancers to infectious diseases. The strategic functionalization of the aniline ring with specific substituents allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[2]
Among the plethora of available building blocks, 4-Bromo-2-methoxy-N-Boc-aniline (CAS No: 262433-01-2) has emerged as a particularly versatile and high-value intermediate.[3] Its utility is derived from a trifecta of strategically positioned functional groups:
-
A Bromo Substituent: Located at the 4-position, this halogen serves as a robust and highly versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern molecular assembly.[4]
-
A Methoxy Group: Positioned ortho to the amine, the methoxy group exerts a significant electronic influence on the ring. It can modulate the pKa of the aniline nitrogen, influence the conformation of the final molecule, and often serves as a key hydrogen bond acceptor in ligand-receptor interactions.[2]
-
An N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the aniline nitrogen. Its stability under a wide range of reaction conditions, coupled with its straightforward and often quantitative removal under acidic conditions, allows for precise, stepwise synthetic strategies.[5][6]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols for its key transformations.
Core Applications in the Synthesis of Bioactive Molecules
The unique architecture of this compound makes it an ideal precursor for several classes of high-value pharmaceutical compounds, most notably kinase inhibitors.
A Cornerstone for Kinase Inhibitor Scaffolds
Protein kinases are a critical class of drug targets, and inhibitors of their function have revolutionized the treatment of cancer and inflammatory diseases.[7][] Many potent kinase inhibitors are built upon heterocyclic scaffolds, such as the 4-anilinoquinazoline core.[9][10] this compound is exceptionally well-suited for the synthesis of these structures. A typical synthetic workflow involves an initial cross-coupling reaction to install a desired moiety at the 4-position, followed by Boc deprotection and subsequent reaction with a heterocyclic electrophile.
Caption: General workflow for kinase inhibitor synthesis.
This modular approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The methoxy group, in particular, is a common feature in many approved kinase inhibitors, where it often occupies a key region of the ATP-binding pocket.
Key Synthetic Transformations & Protocols
The true power of this building block is realized through its reactivity in robust and scalable chemical reactions. The following sections provide detailed, self-validating protocols for its most critical transformations.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a paramount tool for forging carbon-carbon bonds.[11] It enables the coupling of the bromo-aniline with a wide variety of boronic acids or esters, introducing new aryl or heteroaryl substituents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Objective: To couple this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[12]
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)[13]
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed[11]
-
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[14]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.[11]
-
| Arylboronic Acid Partner | Base | Catalyst Loading (mol%) | Yield (%) |
| Phenylboronic acid | K₂CO₃ | 3 | >90 |
| 4-Methoxyphenylboronic acid | Cs₂CO₃ | 2 | >95 |
| Pyridine-3-boronic acid | K₂CO₃ | 5 | 75-85 |
| Thiophene-2-boronic acid | Cs₂CO₃ | 3 | ~90 |
| Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions. Yields are illustrative and can vary based on specific conditions and substrate purity. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing for the palladium-catalyzed coupling of aryl halides with a vast range of amine partners.[15][16] This reaction is particularly useful for creating diarylamine structures, which are prevalent in many areas of medicinal chemistry.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Objective: To couple this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.3 equiv)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Ligand: Xantphos or a suitable biarylphosphine ligand (e.g., XPhos) (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.4-2.0 equiv)[17]
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
-
Step-by-Step Methodology:
-
Crucial: This reaction is highly sensitive to air and moisture. All glassware must be rigorously dried, and the reaction must be performed under a strict inert atmosphere.
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are typically complete in 6-24 hours.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
N-Boc Deprotection: Unmasking the Aniline
The final key step in many synthetic sequences is the removal of the Boc protecting group to reveal the free aniline, which can then participate in further reactions such as amide bond formation or nucleophilic aromatic substitution.[5]
Protocol 3: Standard Procedure for N-Boc Deprotection
-
Objective: To efficiently remove the N-Boc group.
-
Materials:
-
N-Boc protected substrate (1.0 equiv)
-
Trifluoroacetic Acid (TFA) (10-20 equiv)
-
Solvent: Dichloromethane (DCM)
-
-
Step-by-Step Methodology:
-
Dissolve the N-Boc protected substrate in DCM in a round-bottom flask (a typical concentration is 0.1 M).[5]
-
To the stirred solution, add TFA dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting residue is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the deprotected aniline.
-
| Deprotection Method | Reagents & Conditions | Time | Notes |
| Standard Acidic | TFA in DCM (1:1) | 30 min - 2 h | Highly effective and common.[5] The product is an ammonium salt. |
| HCl | 4M HCl in 1,4-Dioxane | 1 - 4 h | Provides the hydrochloride salt directly. |
| Solvent-Free | p-Toluenesulfonic acid (p-TsOH), ball milling | 10 min | A green chemistry approach, yields the tosylate salt.[18] |
| Thermal | Reflux in 2,2,2-Trifluoroethanol (TFE) | 5 min - 1 h | Useful for substrates with other acid-sensitive groups.[19] |
| Table 2: Comparative Analysis of N-Boc Deprotection Protocols. |
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols detailed in this guide offer reliable and scalable methods for leveraging the synthetic potential of this key intermediate, enabling researchers and drug development professionals to accelerate their discovery programs.
References
-
Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Petter, R. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Shukla, S., et al. (2011). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Khalaji, A. D., et al. (2011). (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline. Acta Crystallographica Section E. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Retrieved from [Link]
-
Dömling, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Retrieved from [Link]
-
Vankawala, P. J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Retrieved from [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Waiker, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive molecules that can be obtained from anilines presented in this work. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Design and synthesis of bioactive molecules. Retrieved from [Link]
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved from [Link]
-
Jasim, M. A., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mcours.net [mcours.net]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-2-methoxy-N-Boc-aniline in Organic Synthesis
Introduction: A Versatile Building Block for Modern Organic Synthesis
4-Bromo-2-methoxy-N-Boc-aniline, also known as tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a highly functionalized aromatic compound that has emerged as a valuable building block in contemporary organic synthesis. Its unique structural features—a reactive bromine atom, an electron-donating methoxy group, and a Boc-protected amine—provide a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for selective transformations, making it an attractive precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]
The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group, positioned ortho to the nitrogen, influences the electronic properties of the aromatic ring and can direct certain reactions. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen modulates its reactivity, preventing unwanted side reactions and allowing for its strategic deprotection to reveal the free amine for subsequent functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of this compound
The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 2-methoxyaniline (o-anisidine). The first step involves the regioselective bromination of 2-methoxyaniline, followed by the protection of the aniline nitrogen with a Boc group.
Protocol 1: Synthesis of 4-Bromo-2-methoxyaniline
This protocol describes the bromination of 2-methoxyaniline to yield the precursor for N-Boc protection.[3]
Materials:
-
2-Methoxyaniline (o-anisidine)
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone
-
Methylene chloride (CH₂Cl₂)
-
2N Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Petroleum ether
Procedure:
-
Dissolve 2-methoxyaniline (1.0 eq.) in methylene chloride.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq.) while maintaining the temperature below -5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with 2N sodium hydroxide solution (2 x) and then with water (2 x).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with methylene chloride, to afford 4-bromo-2-methoxyaniline.[3]
Protocol 2: N-Boc Protection
This general protocol can be adapted for the Boc protection of 4-bromo-2-methoxyaniline.
Materials:
-
4-Bromo-2-methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve 4-bromo-2-methoxyaniline (1.0 eq.) in the chosen anhydrous solvent.
-
Add triethylamine (1.2 eq.) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of C-C, C-N, and C-O bonds.[4] The N-Boc protecting group is generally stable under these conditions and prevents interference from the aniline nitrogen.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[5][6] this compound can be coupled with a variety of boronic acids or their esters to generate substituted N-Boc-2-methoxybiphenylamines.
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of N-Boc protected bromoanilines.[2]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent system (e.g., Toluene/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Degas the solvent system by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~85-95 | Adapted from[2] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | ~80-90 | Adapted from[2] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~70-80 | Adapted from[2] |
Note: Yields are representative and based on analogous systems. Optimization may be required for specific substrates.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][7] While this compound itself has a protected amino group, it can serve as the aryl halide component in this reaction, coupling with a variety of primary and secondary amines.
Representative Protocol for Buchwald-Hartwig Amination:
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[8]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq.)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust HPLC Purification Method for 4-Bromo-2-methoxy-N-Boc-aniline
Abstract
This application note presents a detailed, optimized, and robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 4-Bromo-2-methoxy-N-Boc-aniline, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material. By leveraging a reverse-phase C18 stationary phase with a focused acetonitrile/water gradient, this method effectively separates the target compound from common process-related impurities. The rationale behind critical experimental choices, including mobile phase modification with trifluoroacetic acid (TFA) for improved peak shape and a systematic approach to method development, is thoroughly discussed. This guide provides a complete, step-by-step protocol from sample preparation to fraction analysis, ensuring reproducibility and high recovery.
Introduction and Rationale
This compound (MW: 302.16 g/mol ) is a substituted aniline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Boc group imparts significant hydrophobicity, making the molecule well-suited for reverse-phase chromatography. However, the presence of the amine-derived carbamate, aromatic ring, and polar methoxy group necessitates careful method development to achieve optimal separation from structurally similar impurities, such as the deprotected aniline precursor or isomers.
The primary goal of preparative chromatography is to maximize purity, throughput, and yield.[3] Reverse-phase HPLC is the technique of choice for this compound due to its high resolving power for molecules with moderate to low polarity. The method described herein utilizes a C18 silica column, which provides excellent retention for the hydrophobic Boc-protected aniline. The addition of an acid modifier, such as trifluoroacetic acid (TFA), to the mobile phase is critical. TFA acts as an ion-pairing agent and controls pH, which sharpens peaks by suppressing the ionization of residual silanols on the stationary phase and ensuring the analyte remains in a single protonation state.[4][5][6]
Method Development Workflow
A systematic approach to method development is crucial for creating an efficient and robust purification protocol. The workflow begins with an analytical-scale scouting run to determine the approximate retention time of the target compound, followed by the design of a focused gradient to maximize resolution around the peak of interest.[7]
Caption: HPLC Purification Workflow from Method Development to Product Isolation.
Detailed Application Protocol
This protocol is designed for a standard preparative HPLC system equipped with a UV detector and a fraction collector.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC with binary gradient pump, autosampler, and fraction collector |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Analytical Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Preparative Column | C18 reverse-phase, 21.2 x 150 mm, 5 µm particle size (or similar) |
| Mobile Phase A | HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA) (v/v) |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) (v/v) |
| Sample Solvent | Acetonitrile or DMSO |
| Analyte | Crude this compound |
Step-by-Step Methodology
Step 1: Mobile Phase and Sample Preparation
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas the solution.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the sample solvent (e.g., Acetonitrile) to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure the sample is fully dissolved. If solubility is an issue, DMSO can be used, but injection volume should be minimized to prevent peak distortion.[8]
Step 2: System Equilibration and Suitability
-
Install the analytical C18 column.
-
Purge the HPLC system with both mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Perform a system suitability test (SST) by injecting a standard of the purified compound (if available) or a small amount of the crude mixture multiple times.[9][10] The system is deemed ready for use if SST parameters are met.[11][12]
| SST Parameter | Acceptance Criteria | Rationale |
| Retention Time %RSD | ≤ 2.0% | Ensures system stability and reproducibility. |
| Peak Area %RSD | ≤ 2.0% | Confirms injection precision. |
| Tailing Factor (Tf) | ≤ 2.0 | Indicates good peak symmetry and column health. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
Step 3: Analytical Scouting Run
-
Inject a small volume (5-10 µL) of the crude sample solution onto the analytical column.
-
Run a broad, linear scouting gradient to determine the elution profile. This initial run helps identify the retention time of the target compound and the complexity of the mixture.[13]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 1.0 | 10 |
| 20.0 | 1.0 | 95 |
| 22.0 | 1.0 | 95 |
| 22.1 | 1.0 | 10 |
| 25.0 | 1.0 | 10 |
Step 4: Focused Gradient Optimization
-
Based on the scouting run, design a shallower, "focused" gradient around the retention time of the this compound peak. A shallower gradient increases the separation between closely eluting peaks, improving resolution.[7][14]
-
Example: If the target elutes at 12 minutes (~60% B in the scouting run), a focused gradient might start at 50% B and ramp to 70% B over 15-20 minutes.
Step 5: Scale-Up and Preparative Purification
-
Replace the analytical column with the preparative C18 column.
-
Adjust the flow rate and gradient times to maintain the same linear velocity as the analytical method. A common scaling factor is the ratio of the column cross-sectional areas.
-
Equilibrate the preparative column thoroughly.
-
Inject the crude sample solution. The loading amount will depend on the column dimensions and the resolution achieved in the analytical run.
-
Run the focused preparative gradient.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B (ACN + 0.1% TFA) | Curve |
| 0.0 | 20.0 | 50 | Linear |
| 20.0 | 20.0 | 70 | Linear |
| 22.0 | 20.0 | 95 | Linear |
| 25.0 | 20.0 | 95 | Linear |
| 25.1 | 20.0 | 50 | Linear |
| 30.0 | 20.0 | 50 | Linear |
Step 6: Fraction Collection and Analysis
-
Set the fraction collector to trigger based on the UV detector signal (e.g., slope and/or threshold). Collect fractions across the main peak.
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine its purity.
-
Pool the fractions that meet the required purity specification (e.g., >98%).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product. Note: While the Boc group is generally stable in 0.1% TFA during chromatography, prolonged exposure to concentrated acid during solvent evaporation should be avoided.[15] Co-evaporation with a non-acidic solvent like toluene can help remove residual TFA.
Expected Results and Troubleshooting
Under the optimized conditions, this compound should elute as a sharp, symmetrical peak, well-resolved from its potential impurities. The deprotected analogue, 4-Bromo-2-methoxyaniline, being significantly more polar, will elute much earlier in the gradient.[16]
| Problem | Potential Cause | Solution |
| Peak Tailing/Broadening | Secondary interactions with silica; inappropriate pH. | Ensure 0.1% TFA is in both mobile phases. Check column health with a standard.[17] |
| Poor Resolution | Gradient is too steep; column is overloaded. | Decrease the gradient slope (%B/min). Reduce the injection mass/volume. |
| Split Peaks | Sample solvent is much stronger than the mobile phase. | Dissolve the sample in a solvent closer to the initial mobile phase composition or reduce injection volume.[8] |
| Low Recovery | Compound precipitation on the column; poor solubility. | Ensure the sample is fully dissolved before injection. Consider a different sample solvent. |
Conclusion
The reverse-phase HPLC method detailed in this application note provides a reliable and scalable protocol for the high-purity isolation of this compound. By employing a systematic method development strategy, including analytical scouting and a focused preparative gradient, this protocol ensures efficient separation from process impurities. The use of a C18 stationary phase and a TFA-modified mobile phase is key to achieving excellent peak shape and resolution. This robust method is well-suited for implementation in research and process development environments where high-quality pharmaceutical intermediates are required.
References
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? [Online]. Available at: [Link]
-
Chromatography Forum. (2008). The role of TFA on Reverse phase chromatography? [Online]. Available at: [Link]
-
Pharma Times. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis. [Online]. Available at: [Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Online]. Available at: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Online]. Available at: [Link]
-
PubMed. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. [Online]. Available at: [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Online]. Available at: [Link]
-
LCGC International. (n.d.). Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. [Online]. Available at: [Link]
-
Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance? [Online]. Available at: [Link]
-
Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Online]. Available at: [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Online]. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. [Online]. Available at: [Link]
-
MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Online]. Available at: [Link]
-
Agilent. (2013). Analytical to Preparative HPLC Method Transfer. [Online]. Available at: [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Online]. Available at: [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. [Online]. Available at: [Link]
-
Welch Materials. (2025). Gradient Optimization in Liquid Chromatography. [Online]. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Online]. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. [Online]. Available at: [Link]
- Google Patents. (n.d.). Method of preparing brominated hydroxy aromatic compounds. [Online].
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. [Online]. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online]. Available at: [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online]. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. mz-at.de [mz-at.de]
- 4. researchgate.net [researchgate.net]
- 5. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 6. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. m.youtube.com [m.youtube.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. mastelf.com [mastelf.com]
- 14. welch-us.com [welch-us.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lcms.cz [lcms.cz]
Application Note: Comprehensive NMR Characterization of 4-Bromo-2-methoxy-N-Boc-aniline
< ,
Introduction
In the realm of synthetic organic chemistry and drug development, the precise structural elucidation of intermediates is paramount for ensuring the integrity of multi-step syntheses and the desired biological activity of target molecules. 4-Bromo-2-methoxy-N-Boc-aniline is a key building block, valued for its unique substitution pattern that allows for diverse chemical transformations. The presence of a bromine atom provides a handle for cross-coupling reactions, while the methoxy and N-Boc groups modulate the reactivity of the aniline ring and the amino functionality, respectively. This application note provides a detailed guide to the comprehensive NMR characterization of this compound, leveraging one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques to ensure unambiguous structural verification. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for the confident advancement of their synthetic programs.
Scientific Rationale and Experimental Design
The structural confirmation of this compound hinges on the precise assignment of each proton and carbon signal in its NMR spectra. The substitution pattern on the aromatic ring—a bromine atom, a methoxy group, and an N-Boc-protected amino group—creates a distinct electronic environment for each nucleus, leading to a predictable yet complex set of chemical shifts and coupling patterns.
The choice of NMR experiments is guided by the need for a multi-faceted approach to structural analysis:
-
¹H NMR: Provides foundational information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (revealing neighboring proton interactions).
-
¹³C NMR: Complements the ¹H NMR data by identifying the number of unique carbon environments. The chemical shifts in the ¹³C spectrum are highly sensitive to the nature of the substituents.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that is crucial for establishing proton-proton coupling networks.[1][2][3][4] It visualizes which protons are spin-coupled, typically through two or three bonds, allowing for the confident assignment of adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms.[1][2][3] This is an indispensable tool for definitively assigning carbon signals based on the already-assigned proton signals.
The selection of a suitable deuterated solvent is critical for sample preparation. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift calibration.[5]
Experimental Protocols
Sample Preparation
High-quality NMR data is contingent upon meticulous sample preparation. The following protocol ensures a homogeneous sample free from particulate matter and paramagnetic impurities that can degrade spectral quality.[6][7]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[5][6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5][6][7]
-
Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample. Visually inspect the solution to confirm the absence of any solid particles.[5][6]
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube.[5][7] The optimal sample height should be between 4.0 and 5.0 cm.[5][8]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Securely cap the tube to prevent solvent evaporation.[5]
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 1024-2048
-
Relaxation delay: 2 seconds
-
Spectral width: -10 to 220 ppm
-
-
COSY:
-
Number of scans: 2-4 per increment
-
Number of increments: 256-512
-
-
HSQC:
-
Number of scans: 4-8 per increment
-
Number of increments: 128-256
-
Data Analysis and Interpretation
Molecular Structure
The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR assignments.
Caption: Molecular structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the N-H proton, the methoxy group, and the tert-butyl group of the Boc protecting group.
-
Aromatic Region (6.8 - 8.0 ppm): The three protons on the aromatic ring will appear in this region.[9][10][11] Their chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is electron-donating, causing an upfield shift (increased shielding) for the ortho and para protons.[12] Conversely, the bromine atom is electron-withdrawing, leading to a downfield shift (deshielding).
-
N-H Proton: The proton attached to the nitrogen of the carbamate will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.[13]
-
Methoxy Group (around 3.8 ppm): The three equivalent protons of the methoxy group will appear as a sharp singlet.
-
Boc Group (around 1.5 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a large, sharp singlet, which is a characteristic diagnostic peak for successful N-Boc protection.[13]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show signals for all twelve carbon atoms in the molecule.
-
Aromatic Carbons (110 - 150 ppm): The six carbons of the benzene ring will resonate in this range.[9] The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the methoxy and N-Boc groups will also show characteristic shifts.
-
Carbonyl Carbon (around 153 ppm): The carbonyl carbon of the Boc group will appear downfield.
-
Quaternary Carbon of Boc Group (around 80 ppm): The quaternary carbon of the tert-butyl group will be found in this region.
-
Methoxy Carbon (around 56 ppm): The carbon of the methoxy group typically appears around 56 ppm, although its exact shift can be influenced by conformational effects.[14][15]
-
Methyl Carbons of Boc Group (around 28 ppm): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.
2D NMR Analysis: COSY and HSQC
The 2D NMR spectra are instrumental in confirming the assignments made from the 1D spectra.
-
COSY: The COSY spectrum will reveal the coupling between adjacent aromatic protons. A cross-peak between two proton signals indicates that they are spin-coupled. This allows for the unambiguous assignment of the connectivity of the aromatic protons.
-
HSQC: The HSQC spectrum will show correlations between each proton and the carbon to which it is directly attached.[1][2][3] This provides a definitive link between the ¹H and ¹³C NMR data, allowing for the confident assignment of all protonated carbons.
Quantitative Data Summary
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~7.8 | d | ~2.5 | C-3 |
| H-5 | ~6.9 | dd | ~8.5, 2.5 | C-5 |
| H-6 | ~7.2 | d | ~8.5 | C-6 |
| NH | broad s | - | - | - |
| OCH₃ | ~3.8 | s | - | OCH₃ |
| C(CH₃)₃ | ~1.5 | s | - | C(CH₃)₃ |
| - | - | - | - | C-1 |
| - | - | - | - | C-2 |
| - | - | - | - | C-4 |
| - | - | - | - | C=O |
| - | - | - | - | C (CH₃)₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
Workflow Diagram
Caption: Experimental workflow for NMR characterization.
Conclusion
The comprehensive NMR analysis of this compound, employing a combination of 1D and 2D techniques, provides an unambiguous and robust method for its structural characterization. The detailed protocols and interpretation guidelines presented in this application note serve as a valuable resource for researchers in synthetic and medicinal chemistry, ensuring the quality and integrity of this important chemical intermediate. By following this systematic approach, scientists can confidently verify the structure of their synthesized compounds, a critical step in the advancement of their research and development endeavors.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]
-
ACS Publications. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
ACS Publications. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. The Journal of Organic Chemistry. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
PubMed. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Retrieved from [Link]
-
Indian Academy of Sciences. (1965). Proton spin-spin interactions in m-disubstituted benzenes. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Arkivoc. (n.d.). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Retrieved from [Link]
-
NMR Service. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
Ru-catalyzed reductive amination reactions via. B2(OH)4/H2O or B2(OH)4/D2O systems. (n.d.). Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Omics Online. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline
Abstract
This comprehensive guide provides a detailed protocol for the large-scale synthesis of 4-Bromo-2-methoxy-N-Boc-aniline, a key building block in contemporary pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.
Introduction: The Strategic Importance of this compound
This compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly those with therapeutic potential. The strategic placement of the bromo, methoxy, and N-Boc protected amine functionalities allows for selective and sequential chemical modifications. The bromo group is amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group influences the electronic properties of the aromatic ring, and the N-Boc (tert-butoxycarbonyl) protecting group provides a robust yet readily cleavable shield for the amine, preventing unwanted side reactions during subsequent synthetic steps.[1]
Reaction Scheme and Mechanism
The synthesis involves the protection of the primary amine of 4-Bromo-2-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate intermediate. Subsequent collapse of this intermediate releases tert-butanol and carbon dioxide, yielding the desired N-Boc protected product.
Optimized Large-Scale Synthesis Protocol
This protocol is optimized for a multi-gram to kilogram scale synthesis, focusing on readily available and cost-effective reagents and solvents.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per mole of starting material) | Supplier Notes |
| 4-Bromo-2-methoxyaniline | 59557-91-4 | 202.05 | 1.0 mole | Ensure >98% purity |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.05 - 1.1 moles | Handle with care, see safety section |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 5 - 10 L | Anhydrous grade recommended |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | As needed for work-up | |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | As needed for work-up | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed for drying | |
| Heptane or Hexanes | 142-82-5 / 110-54-3 | 100.21 / 86.18 | As needed for precipitation/crystallization |
Equipment
-
Large-capacity reaction vessel equipped with mechanical stirring, a temperature probe, and a nitrogen inlet.
-
Addition funnel for the controlled addition of reagents.
-
Large separatory funnel for aqueous work-up.
-
Rotary evaporator for solvent removal.
-
Filtration apparatus (e.g., Buchner funnel).
-
Vacuum oven for drying the final product.
Detailed Step-by-Step Experimental Protocol
Reaction Setup
-
To a clean and dry reaction vessel, charge 4-Bromo-2-methoxyaniline (1.0 mole).
-
Add anhydrous dichloromethane (5 L) to the vessel and stir until the starting material is fully dissolved.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.05 moles) in anhydrous dichloromethane (1 L).
Boc Protection Reaction
-
Cool the solution of 4-Bromo-2-methoxyaniline in the reaction vessel to 0-5 °C using an ice bath.
-
Slowly add the solution of di-tert-butyl dicarbonate to the cooled aniline solution via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up and Isolation
-
Once the reaction is complete, quench the reaction by slowly adding water (2 L).
-
Transfer the mixture to a large separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (1 x 2 L).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
-
The crude product, often obtained as a viscous oil or a waxy solid, can be purified by precipitation or recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar solvent such as heptane or hexanes with vigorous stirring to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold heptane or hexanes, and dry under vacuum at 40-50 °C to a constant weight.
Process Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Safety Considerations
6.1. Reagent Handling
-
4-Bromo-2-methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid.[3] Keep away from heat, sparks, and open flames.[3] May cause an allergic skin reaction and serious eye damage.[4] Fatal if inhaled.[4] Use in a well-ventilated area or fume hood and wear appropriate PPE.[2][5][6]
-
Dichloromethane (DCM): Volatile and suspected carcinogen. Handle in a fume hood and wear appropriate PPE.
6.2. Reaction and Work-up
-
The reaction is exothermic; therefore, controlled addition of Boc₂O and efficient cooling are crucial to prevent a runaway reaction.
-
During the aqueous work-up, be aware of potential pressure build-up in the separatory funnel due to the release of carbon dioxide. Vent the funnel frequently.
6.3. Waste Disposal
-
Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final product.
-
Melting Point: To compare with literature values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Add a slight excess of Boc₂O. Ensure the reaction is stirred at room temperature for an adequate duration. |
| Formation of Side Products | Reaction temperature too high. | Maintain a low temperature during the addition of Boc₂O. |
| Low Yield | Product loss during work-up or purification. | Ensure complete extraction and minimize transfers. Optimize the precipitation/recrystallization solvent system. |
| Oily Product that Fails to Solidify | Residual solvent or impurities. | Ensure thorough drying under vacuum. Consider purification by column chromatography if recrystallization fails. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity, facilitating the advancement of their synthetic programs.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Novachem. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
ResearchGate. (2025). An Improved Synthesis of N-Boc Protected Aryl Amines | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions with 4-Bromo-2-methoxy-N-Boc-aniline
Introduction
4-Bromo-2-methoxy-N-Boc-aniline is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group, a sterically accessible bromine atom for cross-coupling, and a protecting N-Boc group, allows for a diverse range of chemical transformations. The tert-butyloxycarbonyl (Boc) group provides stability under various conditions and can be readily removed, revealing the primary amine for further functionalization.[1][2] This guide provides detailed protocols and expert insights for key reactions involving this compound, empowering researchers to effectively utilize it in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its safe and effective use.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | N/A |
| Molecular Formula | C₁₂H₁₆BrNO₃ | N/A |
| Molecular Weight | 302.16 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Inferred |
| Melting Point | ~57-61 °C (for the unprotected aniline) | [3] |
Safety and Handling Precautions:
While specific data for the N-Boc protected compound is not extensively available, precautions for structurally similar bromoanilines should be followed.[4][5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Transformations
The strategic positioning of the bromo and N-Boc functionalities enables a variety of valuable synthetic transformations. This section details protocols for key palladium-catalyzed cross-coupling reactions and the subsequent deprotection of the Boc group.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C-Br bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.[3][8]
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and boronic acids or their esters.[3][9] The electron-rich nature of the aniline ring in this compound can influence catalyst selection.[10]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)[11]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.
-
Add the catalyst-ligand mixture to the Schlenk flask, followed by the remaining degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Causality of Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor.[12] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and enhances the rate of reductive elimination, which is often beneficial for electron-rich substrates.[11]
-
Base: Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally well-tolerated by many functional groups.[13]
-
Solvent: A toluene/water mixture is a common solvent system for Suzuki reactions, with water playing a role in the transmetalation step.[13] Degassing the solvent is crucial to prevent oxidation of the palladium(0) active catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[14][15][16] This reaction is particularly useful for coupling aryl halides with a wide range of primary and secondary amines.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)[17]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound to the flask.
-
Add the degassed toluene, followed by the morpholine.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality of Experimental Choices:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source.[18] XPhos is a bulky biaryl phosphine ligand that is highly effective for the amination of aryl bromides, particularly with less nucleophilic amines.[17]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and promote the formation of the active catalyst.[17]
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this reaction.[19] As with other palladium-catalyzed reactions, the use of a degassed solvent is critical.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[20][21][22][23]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)[21]
-
Copper(I) iodide (CuI) (4 mol%)[20]
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish.[20] Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is the classic system for Sonogashira couplings.[20] The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[21]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases.[24]
-
Solvent: THF is a common aprotic solvent for Sonogashira reactions.
Reaction Scheme: Key Transformations
Caption: Key synthetic transformations of this compound.
N-Boc Deprotection
The removal of the Boc protecting group is a critical step to liberate the free amine for further functionalization. This is typically achieved under acidic conditions.[1][2][25][26][27][28]
Protocol: Acid-Catalyzed Deprotection of N-Boc-4-bromo-2-methoxyaniline
-
Materials:
-
N-Boc protected aniline derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10 equiv) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected aniline in DCM (for TFA deprotection) or methanol (for HCl deprotection) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid (TFA or HCl in dioxane) to the stirred solution. Gas evolution (CO₂) may be observed.[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aniline.
-
Causality of Experimental Choices:
-
Acid: Strong acids like TFA and HCl are effective for cleaving the acid-labile Boc group.[25][28] The choice between them may depend on the compatibility of other functional groups in the molecule and the desired salt form of the product amine.
-
Solvent: DCM is a common solvent for TFA deprotections, while methanol is often used with HCl.[28]
-
Quenching: The reaction is quenched with a base to neutralize the excess acid and liberate the free amine from its salt.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. The protocols and insights provided in this guide are intended to facilitate its effective use in a variety of synthetic applications. By understanding the principles behind the experimental choices, researchers can adapt and optimize these procedures to achieve their specific synthetic goals.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. Wordpress. [Link]
-
ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023-07-04). [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
YouTube. Sonogashira coupling. (2019-01-07). [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. (2021-10-25). [Link]
-
Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ResearchGate. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). [Link]
-
NIH. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025-11-26). [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2019-06-05). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Wordpress. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
-
PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jmcct.com [jmcct.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. byjus.com [byjus.com]
- 24. youtube.com [youtube.com]
- 25. Acids - Wordpress [reagents.acsgcipr.org]
- 26. BOC deprotection [ms.bzchemicals.com]
- 27. mdpi.com [mdpi.com]
- 28. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Catalysts for cross-coupling with 4-Bromo-2-methoxy-N-Boc-aniline
Beginning The Search
I've initiated the exploration with targeted Google searches, aiming to build a solid foundation of knowledge. My focus is on cross-coupling reactions involving 4-Bromo-2-methoxy-N-Boc-aniline, specifically seeking out potential catalysts. The goal is to cast a wide net initially.
Mapping The Reactions
I'm now diving deeper, meticulously analyzing initial search results. My aim is to extract detailed specifics on catalysts, ligands, solvents, and conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'm focusing on yields, mechanistic insights, and potential side reactions to inform my protocol design. Next, I'll organize my findings into an application note structure, emphasizing the significance of the aniline building block.
Analyzing Detailed Results
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Crafting a Cross-Coupling Guide
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Outlining the Guide's Structure
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Prioritizing Structure and Content
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Prioritizing Reaction Specifics
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Developing the Visualization Plan
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Application Note: Strategic Solvent Selection for the Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline
Abstract
This document provides a detailed guide for selecting the optimal solvent system for the N-tert-butoxycarbonyl (Boc) protection of 4-bromo-2-methoxyaniline. The synthesis of 4-Bromo-2-methoxy-N-Boc-aniline is a critical step in the development of various pharmaceutical compounds, including potent anaplastic lymphoma kinase (ALK) inhibitors.[1][2] The choice of solvent significantly impacts reaction kinetics, yield, purity, and overall process efficiency. This application note explores the theoretical basis for solvent selection and provides comparative experimental protocols to guide researchers in making informed decisions.
Introduction: The Critical Role of Solvent in Boc Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3][4][5] The protection reaction is typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc₂O).[6][7]
4-Bromo-2-methoxyaniline is an electron-rich aromatic amine, a structural motif present in many biologically active molecules.[1] Its nucleophilicity is modulated by the electron-donating methoxy group and the electron-withdrawing, sterically hindering bromine atom. This electronic and steric profile makes the selection of an appropriate solvent crucial for achieving high yields and purity of the desired N-Boc protected product. An ideal solvent must not only solubilize the starting materials but also facilitate the desired reaction pathway while minimizing potential side reactions.
Theoretical Considerations for Solvent Selection
The Boc protection of an amine is a nucleophilic acyl substitution reaction.[5] The solvent can influence this reaction through several mechanisms:
-
Solvation of Reactants: The solvent must adequately dissolve both the polar 4-bromo-2-methoxyaniline and the relatively non-polar Boc anhydride.[8][9]
-
Stabilization of Intermediates: The reaction proceeds through a tetrahedral intermediate. Polar aprotic solvents can stabilize this charged intermediate, potentially accelerating the reaction.
-
Influence on Nucleophilicity: The solvent can affect the nucleophilicity of the aniline. Protic solvents, for instance, can hydrogen bond with the amine, potentially reducing its reactivity. However, some studies have shown that alcoholic solvents can enhance the rate of Boc protection of aromatic amines.[3][10]
A comparative analysis of common solvents is presented in Table 1.
Table 1: Properties of Common Solvents for Boc Protection
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | 39.6 | Polar Aprotic | Excellent solubility for a wide range of organic compounds. Volatile, facilitating easy removal. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Good solvent for both polar and non-polar compounds. Can form peroxides. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar Aprotic | High polarity can promote reaction rates. Miscible with water, which can complicate work-up. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Moderately Polar | Good solvent with a favorable boiling point. Less polar than DCM or ACN. |
| Methanol (MeOH) | 32.7 | 64.7 | Polar Protic | Can act as a catalyst for the Boc protection of aromatic amines.[3] May lead to side reactions if not carefully controlled. |
Experimental Protocols: A Comparative Study
The following protocols are designed to evaluate the efficacy of different solvents in the synthesis of this compound.
Materials and Reagents
-
4-Bromo-2-methoxyaniline (>98%)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (≥98.0%)[7]
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
General Procedure for Boc Protection
The following workflow provides a general outline for the experimental setup.
Sources
- 1. CAS 59557-91-4: 4-Bromo-2-methoxyaniline | CymitQuimica [cymitquimica.com]
- 2. H61454.06 [thermofisher.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. ≥98.0% (GC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Utilization of 4-Bromo-2-methoxy-N-Boc-aniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-methoxy-N-Boc-aniline, a trifunctionalized aromatic compound, serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a directing methoxy group, and a stable N-Boc protecting group—allows for a wide array of controlled chemical transformations. This guide provides an in-depth analysis of its synthesis and key reaction mechanisms, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), lithiation-substitution, and N-Boc deprotection. Each section combines detailed mechanistic insights with field-proven, step-by-step protocols to empower researchers in leveraging this compound for the synthesis of complex molecules in pharmaceutical and materials science applications.
Introduction: A Multifaceted Synthetic Building Block
The intrinsic value of this compound lies in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the aniline nitrogen, preventing unwanted side reactions while being readily removable under specific acidic conditions.[1] The bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3] Furthermore, the methoxy group exerts a significant electronic and steric influence, directing certain reactions and modulating the overall reactivity of the aromatic ring.[4] This guide will explore the primary synthetic routes involving this intermediate, providing both the theoretical framework and practical protocols for its effective use.
Synthesis Pathway
The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available o-anisidine (2-methoxyaniline).
Caption: Two-step synthesis of the target compound.
Protocol 2.1: Synthesis of 4-Bromo-2-methoxyaniline
This protocol describes the regioselective bromination of 2-methoxyaniline at the para position relative to the activating amino group.
Materials:
-
2-Methoxyaniline (o-anisidine)
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)
-
Dichloromethane (DCM)
-
2N Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methoxyaniline (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Chill the solution to -10 °C using an appropriate cooling bath.
-
Slowly add a solution of TBCO (1.0 equiv) in dichloromethane, ensuring the internal temperature does not exceed -5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 2N NaOH solution (twice) and water (twice).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-methoxyaniline.[5]
Protocol 2.2: N-Boc Protection
This step introduces the Boc protecting group onto the aniline nitrogen, enhancing its stability for subsequent reactions.
Materials:
-
4-Bromo-2-methoxyaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 4-Bromo-2-methoxyaniline (1.0 equiv) in THF or DCM in a round-bottom flask.
-
Add triethylamine (1.2 equiv).
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the solution at room temperature.
-
Stir the mixture for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can often be used without further purification.
Key Reaction Mechanisms and Applications
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is the primary site for palladium-catalyzed reactions, which are fundamental for constructing complex molecular architectures.[2]
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 3.1.1: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand if needed (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | Good to Excellent | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | High | [7] |
| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 90 | Excellent | [8] |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
This reaction is one of the most powerful methods for forming aryl-amine bonds, coupling the aryl bromide with a primary or secondary amine.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3.1.2: General Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)[2][4]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, 1.2-2.0 equiv)[4]
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the base, palladium pre-catalyst, and phosphine ligand to an oven-dried flask.[2]
-
Add the anhydrous solvent, followed by the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Directed Ortho-Lithiation
The N-Boc and methoxy groups can act as directed metalation groups (DMGs), facilitating the regioselective deprotonation of the aromatic ring at a position ortho to them using a strong organolithium base. However, given the presence of the bromine atom, a halogen-metal exchange is a more common and efficient pathway.[10] This generates a potent nucleophile that can react with a wide range of electrophiles.
Protocol 3.2.1: Lithiation and Electrophilic Quench
Materials:
-
This compound (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi, t-BuLi, 1.1 equiv)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Electrophile (e.g., DMF, CO₂, aldehydes, ketones)
Procedure:
-
Dissolve this compound in anhydrous THF in an oven-dried, inert-atmosphere flask.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.[10]
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.
-
Add the desired electrophile to the solution at -78 °C and stir for an additional 1-3 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
N-Boc Deprotection
The final common transformation is the removal of the Boc protecting group to reveal the free aniline, which can then participate in further synthetic steps like acylation or diazotization. This is typically achieved under acidic conditions.[1]
Caption: General mechanism for acid-catalyzed N-Boc deprotection.
Protocol 3.3.1: Acid-Catalyzed Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the N-Boc protected aniline in DCM.
-
Add an excess of the acidic reagent. A common choice is a 20-50% solution of TFA in DCM, or a 4M solution of HCl in dioxane.[11][12]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or another suitable base until the effervescence ceases.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aniline.
Conclusion
This compound is a cornerstone intermediate for synthetic chemists. Its predictable reactivity allows for sequential, controlled modifications at three distinct points on the molecule. By understanding the underlying mechanisms of palladium catalysis, lithiation, and protecting group chemistry, researchers can strategically design synthetic routes to access a diverse range of complex and valuable compounds. The protocols provided herein serve as a validated starting point for the practical application of these powerful transformations.
References
-
Synthesis of 4-Bromo-2-methoxyaniline. PrepChem.com. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
-
How to lithiate a br-aniline derivative for reaction with 9,10-DBA? ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. [Link]
-
Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]
-
An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]
-
Lithiation-substitution reactions of 4-oxygen-substituted N-Boc-piperdine compounds. University of Illinois IDEALS. [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. prepchem.com [prepchem.com]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxy-N-Boc-aniline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.
Troubleshooting Guide
This section addresses the most common and critical issues encountered during the Boc-protection of 4-Bromo-2-methoxyaniline. Each question is followed by a detailed explanation of potential causes and a set of actionable solutions.
Q1: Why is my yield of this compound consistently low?
A low yield is often symptomatic of an incomplete reaction, degradation of starting material or product, or mechanical losses during workup and purification. Let's dissect the primary chemical causes.
Potential Cause 1: Insufficient Reagent Stoichiometry or Purity The stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is critical. While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion, especially if the aniline starting material has impurities or has degraded upon storage. Aniline derivatives are susceptible to air oxidation, which can present as a darkening of the material[1].
Solution:
-
Verify Purity: Before starting, assess the purity of the 4-Bromo-2-methoxyaniline. If it is dark brown or reddish, consider purification by recrystallization or filtration through a short plug of silica gel[1][2].
-
Adjust Stoichiometry: Increase the amount of (Boc)₂O to 1.2 equivalents. This ensures that even with minor degradation of the aniline, the protection reaction can proceed to completion.
Potential Cause 2: Suboptimal Base Selection or Amount The choice and amount of base are crucial. The base deprotonates the aniline, increasing its nucleophilicity to attack the (Boc)₂O. For anilines, which are less basic than aliphatic amines, this step is vital[3][4]. A weak or insufficient base will result in a sluggish and incomplete reaction.
Solution:
-
Use an Appropriate Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common and effective non-nucleophilic bases for this transformation[4][5].
-
Ensure Sufficient Equivalents: Use at least 1.1 to 1.5 equivalents of the base to neutralize the acidic byproducts formed during the reaction and to facilitate the initial deprotonation[6].
Potential Cause 3: Inappropriate Solvent or Reaction Temperature The reaction is typically performed in aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN)[6]. The reaction is often run at room temperature, but the electron-withdrawing nature of the bromine on the aniline ring can decrease its nucleophilicity, potentially requiring slightly elevated temperatures to improve the reaction rate.
Solution:
-
Solvent Choice: Ensure your solvent is anhydrous. THF and DCM are excellent choices.
-
Temperature Optimization: If the reaction is slow at room temperature (monitor by TLC), consider gentle heating to 40°C[6]. This often accelerates the reaction without promoting significant side-product formation.
Q2: My reaction is complete by TLC, but I'm isolating a significant amount of a di-Boc protected side product. How can I prevent this?
The formation of the di-Boc species, tert-butyl N-(4-bromo-2-methoxyphenyl)-N-(tert-butoxycarbonyl)carbamate, occurs when the initially formed N-Boc-aniline is deprotonated and reacts with a second molecule of (Boc)₂O. This is more common with highly reactive anilines or when using a strong base or catalyst like DMAP in excess.
Potential Cause: Over-activation by DMAP 4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst that works by forming a highly reactive intermediate with (Boc)₂O[5][7]. However, its high activity can also facilitate the second N-Boc protection.
Solution:
-
Reduce or Eliminate DMAP: For this specific substrate, DMAP is often not necessary and can be detrimental. Try the reaction with only a tertiary amine base like TEA. If the reaction is too slow, add DMAP in truly catalytic amounts (0.05–0.1 equivalents).
-
Control Reagent Addition: Add the (Boc)₂O solution dropwise to the solution of the aniline and base at 0°C, then allow the reaction to warm to room temperature. This maintains a low instantaneous concentration of the anhydride, minimizing the chance for double addition.
Q3: The workup and purification are difficult, leading to product loss. What is a robust procedure?
N-Boc protected anilines are generally stable, but issues can arise during aqueous workup (e.g., hydrolysis under acidic conditions) or chromatography.
Potential Cause 1: Emulsion during Extraction Aniline derivatives can sometimes cause emulsions during aqueous workup, making phase separation difficult and leading to significant mechanical loss.
Solution:
-
Brine Wash: After the initial aqueous wash (e.g., with dilute HCl to remove excess base and aniline, followed by NaHCO₃), perform a final wash with saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break emulsions.
-
Filtration: If an emulsion persists, filtering the entire biphasic mixture through a pad of Celite® can often resolve the issue.
Potential Cause 2: Difficulty with Chromatographic Purification While the product is often clean enough to be isolated by recrystallization, chromatography may be needed. Co-elution with starting material or side products can be an issue.
Solution:
-
Optimize Solvent System: A common mobile phase for silica gel chromatography is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to ensure good separation.
-
Consider Recrystallization: The product is a solid and often amenable to recrystallization[2]. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or hexanes/ethyl acetate mixture) and allowing it to cool slowly. This is often the most effective way to obtain highly pure material and can be more scalable than chromatography.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of Boc protection? A: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc product, carbon dioxide, and tert-butanol[4]. A base is used to make the initial amine more nucleophilic and to neutralize acidic byproducts[5].
Q: Can I run this reaction without a solvent? A: Solvent-free conditions for Boc protection have been reported and can be effective, particularly for simple amines[4]. For 4-Bromo-2-methoxyaniline, using a solvent is generally recommended to ensure good mixing and heat transfer, minimizing the formation of side products.
Q: Why is DMAP sometimes used as a catalyst? A: DMAP is a hyper-nucleophilic acylation catalyst. It reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is much more electrophilic and susceptible to attack by the aniline than (Boc)₂O itself, thus accelerating the reaction[5][7]. However, this enhanced reactivity can sometimes lead to unwanted side reactions like di-protection[8].
Optimized Protocol and Data
Based on common laboratory practices, the following protocol is recommended as a starting point for optimization.
Optimized Experimental Protocol
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-methoxyaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.15 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirring aniline solution at room temperature over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Table 1: Comparison of Reaction Conditions
The following table summarizes typical outcomes based on different reaction parameters, synthesized from literature reports and established chemical principles.
| Parameter | Condition A (Standard) | Condition B (Catalytic) | Condition C (Forced) | Expected Outcome |
| Base | TEA (1.2 eq) | TEA (1.2 eq) | DIPEA (1.5 eq) | DIPEA can be beneficial for sterically hindered anilines. |
| Catalyst | None | DMAP (0.1 eq) | DMAP (0.1 eq) | DMAP significantly speeds up the reaction but increases risk of di-Boc formation[8]. |
| Solvent | DCM | THF | Acetonitrile | All are viable; DCM is often easiest to remove. |
| Temperature | Room Temp | Room Temp | 40°C | Gentle heating can drive sluggish reactions to completion[6]. |
| Typical Yield | >90% | >95% (risk of side product) | >95% | High yields are achievable with careful optimization. |
Visualizing the Workflow
Diagram 1: General Synthesis Workflow
This diagram illustrates the key stages of the synthesis, from starting materials to the final, purified product.
Caption: Key stages in the synthesis of this compound.
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]
-
Synthesis of A. 4-Bromo-2-methoxyaniline . PrepChem.com. [Link]
-
Amine Protection / Deprotection . Fisher Scientific. [Link]
-
Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines . Synthesis, 2009, 283-289. [Link]
-
Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature . ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . International Journal of Organic Chemistry. [Link]
-
This compound . Oakwood Chemical. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. [Link]
-
Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling . Journal of the American Chemical Society. [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline . GSC Online Press. [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline . GSC Biological and Pharmaceutical Sciences. [Link]
- Preparation method of bromoaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Side products in 4-Bromo-2-methoxy-N-Boc-aniline reactions
Welcome to the technical support resource for 4-Bromo-2-methoxy-N-Boc-aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use, particularly in cross-coupling and lithiation chemistries. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to solve challenges in your synthetic work.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable mitigation strategies.
Question 1: My primary side product is the debrominated material (2-methoxy-N-Boc-aniline). What is causing this and how can I prevent it?
Explanation: The formation of a hydrodehalogenated (debrominated) product is one of the most common side reactions. The specific mechanism depends on your reaction type:
-
In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): This side reaction is often a result of a competing catalytic cycle. A palladium hydride (Pd-H) species, which can arise from various sources (e.g., β-hydride elimination from certain ligands or bases, or reaction with trace water/alcohols), can intercept the aryl-palladium intermediate.[1][2] Subsequent reductive elimination yields the debrominated arene and regenerates the Pd(0) catalyst.[3] Alternatively, certain bases or impurities can directly facilitate the reduction of the aryl bromide.[4]
-
In Lithium-Halogen Exchange Reactions: When attempting to form the aryllithium species using an alkyllithium reagent (like n-BuLi or t-BuLi), the resulting highly reactive intermediate can be quenched by a proton source.[5] Trace amounts of water, alcohols, or even acidic protons on other reagents in the flask can lead to immediate protonation, yielding the debrominated product.[5]
Troubleshooting Strategies:
-
Ensure Rigorously Anhydrous and Inert Conditions:
-
Protocol: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Degas all solvents and reaction mixtures thoroughly by sparging with inert gas or using freeze-pump-thaw cycles to remove dissolved oxygen.[4]
-
-
Re-evaluate Your Choice of Base (for Pd-Coupling):
-
Rationale: Strong alkoxide bases in the presence of alcohols can generate Pd-H species. Weaker inorganic bases are often preferable.
-
Recommendation: For Suzuki couplings, consider using bases like Cs₂CO₃, K₃PO₄, or powdered KF instead of NaOtBu or KOtBu, especially if the reaction is sluggish.[6] For Buchwald-Hartwig aminations, while strong bases are often necessary, ensure the base is of high purity and added under a strong inert gas blanket.[7]
-
-
Optimize Catalyst and Ligand Selection (for Pd-Coupling):
-
Rationale: Bulky, electron-rich phosphine ligands can promote faster reductive elimination of the desired product, outcompeting the debromination pathway.
-
Recommendation: Use modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) with ligands like SPhos, XPhos, or tBuXPhos. These systems are often more efficient and less prone to generating off-cycle species that lead to debromination.[8]
-
-
Control Temperature:
-
Rationale: Higher temperatures can accelerate catalyst decomposition and the formation of unwanted Pd-H species.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. For instance, if a reaction at 100 °C shows significant debromination, try running it at 80 °C.[4]
-
Troubleshooting Workflow: Diagnosing Debromination
Caption: A decision tree for troubleshooting debromination side products.
Question 2: I'm observing significant Boc-deprotection. Isn't the Boc group stable to basic conditions?
Explanation: While the tert-butoxycarbonyl (Boc) group is renowned for its stability towards most nucleophiles and basic conditions, its cleavage is not impossible outside of its typical acidic removal.[9][10]
-
Thermal Instability: Many cross-coupling reactions require elevated temperatures (80-120 °C). Prolonged heating can lead to thermolytic cleavage of the Boc group.
-
Strongly Basic/Nucleophilic Conditions: While generally stable, some very strong bases (like t-butoxides) or specific basic conditions, particularly in protic solvents at high temperatures, can facilitate Boc group removal.[11][12] This can occur via mechanisms like elimination or direct nucleophilic attack on the carbonyl.
-
Lewis Acidic Reagents/Metals: Trace Lewis acidic impurities in reagents or certain metal complexes formed during a catalytic cycle can coordinate to the Boc carbonyl, weakening the C-O bond and promoting cleavage.
Troubleshooting Strategies:
-
Reduce Reaction Temperature: This is the most direct way to mitigate thermal decomposition. If possible, screen for more active catalyst systems that operate at lower temperatures (e.g., room temperature to 60 °C).
-
Modify the Base: If using a strong alkoxide base, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to induce cleavage.[12]
-
Limit Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially at elevated temperatures.
-
Ensure Reagent Purity: Use high-purity catalysts, ligands, and bases to avoid introducing adventitious Lewis acids that could catalyze deprotection.
| Condition | Boc Group Stability | Rationale |
| Strong Acid (e.g., TFA, HCl) | Labile | This is the standard deprotection method, proceeding via a stable tert-butyl cation.[13] |
| Moderate/Weak Base (e.g., K₂CO₃, Et₃N) | Generally Stable | The Boc group is designed to be stable to these conditions, enabling orthogonal protection strategies.[10] |
| Strong Base (e.g., KOtBu, NaOMe) | Potentially Labile | Can promote cleavage, especially at elevated temperatures or with certain substrates.[11][12] |
| Elevated Temperature (>100 °C) | Potentially Labile | Thermolytic cleavage can occur, liberating isobutylene and CO₂. |
| Palladium Catalysis | Generally Stable | Most Pd(0)/Pd(II) species do not directly cleave the Boc group, but reaction conditions (heat, base) can. |
Table 1: Summary of N-Boc group stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a Suzuki coupling with this compound?
A1: Besides the debrominated product discussed above, the most common side products are:
-
Homocoupling of the Boronic Acid: The boronic acid reagent couples with itself to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen or when the catalytic cycle is slow.[4] Rigorous degassing of the reaction mixture is critical for prevention.
-
Protodeborylation: The boronic acid is protonated and destroyed before it can engage in the catalytic cycle.[4] This is caused by excess water or other proton sources in the reaction. Using anhydrous conditions and boronic esters (e.g., pinacol esters) can increase stability and mitigate this issue.[4]
Q2: Can I perform a lithium-halogen exchange on this compound without affecting the Boc group?
A2: Yes, this is generally feasible, but requires strict control of conditions. The C-Br bond will react preferentially with strong alkyllithium bases (like n-BuLi or t-BuLi) at low temperatures (-78 °C). The Boc group is stable to these conditions for short periods. However, the N-H proton of the carbamate is acidic and will be deprotonated. Therefore, you must use at least two equivalents of the alkyllithium reagent: one to deprotonate the nitrogen and the second to perform the lithium-halogen exchange.[5] Failure to use sufficient base will result in the reaction stalling after the initial deprotonation.
Q3: My Buchwald-Hartwig amination is sluggish. What factors should I investigate?
A3: this compound is an electron-rich aryl bromide, which can make the initial oxidative addition step to the Pd(0) center slower than for electron-poor systems.[7]
-
Catalyst/Ligand Choice: This is the most critical factor. Use a modern, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos) which is known to accelerate oxidative addition and reductive elimination for electron-rich aryl halides.[8][14]
-
Base: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[7] Ensure the base is fresh and highly soluble in your chosen solvent.
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or 2-MeTHF are generally effective.[4]
Competing Reaction Pathways in Palladium Cross-Coupling
Caption: Simplified diagram of desired vs. undesired reaction pathways.
Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized to minimize debromination and protodeborylation.
-
Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2–1.5 equiv), and a suitable base such as Cs₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15–20 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane/Water 10:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start by screening at 80 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a modern catalyst system to favor the desired C-N bond formation.
-
Setup: In a glovebox or under a strong counterflow of argon, add this compound (1.0 equiv), the amine coupling partner (1.1–1.3 equiv), a strong base (e.g., NaOtBu, 1.5 equiv), and the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1–3 mol%) to an oven-dried reaction tube.
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Place the reaction in a pre-heated oil bath (typically 90–110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
References
-
Reddit r/OrganicChemistry. (2024). Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions | Request PDF. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (2026). Bases - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Organic-Chemistry.org. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation. Organic-Chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. MDPI. [Link]
-
ResearchGate. (n.d.). shows the cleavage conditions for the Boc group | Download Table. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). N‐Boc‐Amides in Cross‐Coupling Reactions | Request PDF. ResearchGate. [Link]
-
ACS Publications. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2022). How to lithiate a br-aniline derivative for reaction with 9,10-DBA? ResearchGate. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. PubChem. [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Reddit r/chemistry. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]
-
National Institutes of Health. (n.d.). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]
-
YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Bases - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 4-Bromo-2-methoxy-N-Boc-aniline
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 4-Bromo-2-methoxy-N-Boc-aniline. The methodologies described herein are grounded in established chemical principles to ensure you can confidently overcome common challenges in your synthetic workflow.
Purification Troubleshooting Guide
This section addresses specific, practical problems encountered during the purification of this compound.
Q1: My post-reaction TLC shows multiple spots. What are they likely to be, and how do I decide between column chromatography and recrystallization?
A1: A complex TLC plate is a common outcome. The primary spots are typically your desired N-Boc protected product, unreacted 4-Bromo-2-methoxyaniline, and byproducts from the Boc-anhydride reagent. Other faint spots could be over-brominated species or other side-products from the initial aniline synthesis[1].
The choice between column chromatography and recrystallization depends on the impurity profile:
-
Column Chromatography is the preferred method when impurities have similar polarities to your product, or when you have a mixture of several different impurities. It offers high resolving power.[2]
-
Recrystallization is ideal when your crude product is relatively pure (>85-90%) and the main impurity has significantly different solubility characteristics. It is often faster and more scalable than chromatography.[3]
To make an informed decision, follow this workflow:
Caption: Purification method selection workflow.
Q2: I'm seeing significant streaking on my TLC plate and column chromatography. How can I resolve this?
A2: Streaking is a classic problem when working with amines on silica gel.[4] Although the Boc-protected aniline is less basic than its parent amine, residual starting material is a very common cause of streaking. The free amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.
The Solution: Neutralize the Stationary Phase.
Add a small amount of a volatile base to your eluent system.
| Additive | Recommended Concentration | When to Use |
| Triethylamine (Et₃N) | 0.5 - 1% (v/v) | This is the most common and effective solution for preventing amine streaking on silica gel.[5] |
| Ammonia (in MeOH) | 1-2% of a 7N solution | A suitable alternative if triethylamine interferes with subsequent steps or product stability. |
Pro-Tip: Before packing your column, flush the silica gel with the eluent containing the triethylamine additive. This ensures the entire stationary phase is neutralized before you load your sample.[4]
Q3: My N-Boc product is not separating well from an impurity near the solvent front during column chromatography. What solvent systems should I try?
A3: An impurity running near the solvent front is non-polar. This is often residual Boc-anhydride or byproducts like t-butanol. Your N-Boc product, while less polar than the starting amine, still has significant polarity from the carbamate and methoxy groups. The key is to reduce the overall polarity of the eluent to increase the retention of your product on the column and allow the non-polar impurities to wash away.
Recommended Solvent Systems (Eluents) for Column Chromatography:
| Solvent System (v/v) | Polarity | Recommended Starting Ratio | Optimization Strategy |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 | Decrease the amount of Ethyl Acetate (e.g., to 95:5) to increase product retention (lower Rf). |
| Hexane / Dichloromethane (DCM) | Low | 1:1 | Increase the proportion of Hexane if the product elutes too quickly. |
| Toluene / Ethyl Acetate | Low to Medium | 95:5 | A good alternative to hexane systems; can sometimes offer different selectivity. |
Methodology: The goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.3 on the TLC plate, ensuring good separation from other spots.[5]
Q4: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid. This is common for compounds with lower melting points or when the solution is supersaturated.[6]
Troubleshooting Strategies:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (1-5%) more of the "good" solvent (the one it's more soluble in) to slightly decrease the saturation point.[6]
-
Slow Cooling: Let the solution cool to room temperature as slowly as possible. Do not put it directly into an ice bath. Slow cooling is critical for forming a proper crystal lattice.[3]
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a single "seed" crystal to the cooled solution.
-
Change Solvent System: Consider a solvent system where your compound is less soluble at the solvent's boiling point.
Q5: My product appears pure by TLC, but the NMR spectrum shows impurities. What are they?
A5: If your product is a single spot by TLC but NMR shows impurities, they are likely non-UV active or stain-inactive compounds that co-eluted with your product. With N-Boc protections, the most common culprits are byproducts of the Boc-anhydride reagent, such as tert-butanol or di-tert-butyl carbonate.
Removal Strategy:
These impurities are typically volatile. If your product is a stable solid, drying it under high vacuum for several hours is often sufficient to remove them. If they persist, a quick wash in a filtration funnel with a cold, non-polar solvent like hexane (in which the N-Boc aniline has very low solubility) can remove these less polar contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from the synthesis of this compound?
A1: The impurity profile originates from two main stages: the synthesis of the aniline precursor and the N-protection step.
-
From Aniline Synthesis: Unreacted 2-methoxyaniline and potentially di-brominated species (e.g., 4,6-dibromo-2-methoxyaniline) if bromination conditions are not carefully controlled.[1]
-
From Boc Protection: Unreacted 4-Bromo-2-methoxyaniline, excess di-tert-butyl dicarbonate (Boc₂O), and its hydrolysis byproducts (e.g., tert-butanol).[7]
Q2: How can I effectively visualize both the starting material (4-Bromo-2-methoxyaniline) and the N-Boc product on a TLC plate?
A2: A dual-visualization approach is best:
-
UV Light (254 nm): Both the starting aniline and the N-Boc product are aromatic and should be visible under UV light. The N-Boc product will have a lower Rf value (it is less polar) than the starting amine.
-
Ninhydrin Stain: After UV visualization, stain the plate with ninhydrin and gently heat it. The starting material, having a primary amine, will develop a distinct color (typically pink or purple).[5] While Boc-protected amines are technically not free amines, they can often become visible with ninhydrin upon heating, as the Boc group can be thermally cleaved.[8] This provides excellent confirmation of which spot is the unreacted starting material.
Q3: Is this compound stable under typical purification conditions?
A3: The N-Boc protecting group is generally robust to the conditions used in column chromatography and recrystallization.[7] However, it is sensitive to acid.
-
Stability: It is stable towards neutral and basic conditions. The use of 1% triethylamine in your eluent will not cause deprotection.
-
Lability: The N-Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl).[9] It is crucial to ensure that your silica gel is not excessively acidic and that all glassware is free of acid residue.
Q4: What is a typical Rf value for this compound?
A4: The Rf value is highly dependent on the exact solvent system and the quality of the silica plate. However, as a general guideline, in a standard eluent system like 85:15 Hexane:Ethyl Acetate , you should aim for an Rf value between 0.25 - 0.40 for the product. The starting aniline will typically have a slightly higher Rf in this system, though it may streak without a base additive.
References
-
PrepChem. Synthesis of A. 4-Bromo-2-methoxyaniline. Available at: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
VanVeller Lab Resources, Department of Chemistry. How to TLC (Thin Layer Chromatography). Available at: [Link]
-
Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. Available at: [Link]
-
Reddit. TLC Seperation of N-Boc thiol : r/OrganicChemistry. Available at: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]
-
YouTube. MCAT Organic Chemistry: Column Chromatography. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the N-Boc Protection of 4-Bromo-2-methoxyaniline
Welcome to the technical support guide for the N-Boc protection of 4-bromo-2-methoxyaniline. This document is intended for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we address common issues with in-depth scientific explanations and provide actionable troubleshooting protocols to ensure the successful synthesis of 4-Bromo-2-methoxy-N-Boc-aniline.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-bromo-2-methoxyaniline starting material not fully consumed, resulting in a low yield of the N-Boc protected product?
A1: Incomplete conversion is a frequent issue and can stem from several factors related to the inherent properties of the starting material. 4-Bromo-2-methoxyaniline is an electron-poor aniline. The methoxy group at the ortho position provides some electron-donating character, but the bromine atom at the para position is electron-withdrawing, reducing the nucleophilicity of the amine. This decreased reactivity can lead to a sluggish or incomplete reaction with di-tert-butyl dicarbonate (Boc₂O).[1]
Furthermore, steric hindrance from the ortho-methoxy group can impede the approach of the bulky Boc₂O reagent to the amine nitrogen.[2]
Q2: I'm observing the formation of multiple byproducts. What are they and how can I prevent them?
A2: A common byproduct is the double Boc-protected aniline. This occurs when the initially formed N-Boc-aniline is further acylated. While less common with sterically hindered anilines, it can happen under forcing conditions (e.g., high temperatures, prolonged reaction times, or with highly reactive catalysts). Another possibility is the formation of urea derivatives if the Boc₂O degrades or if there are issues with isocyanate formation.[3]
To minimize byproducts, it is crucial to control the stoichiometry of Boc₂O (a slight excess, typically 1.1-1.2 equivalents, is sufficient) and to maintain the recommended reaction temperature.
Q3: My purified this compound appears discolored (yellow to brown). Is this a problem and how can I fix it?
A3: Anilines and their derivatives are susceptible to oxidation, which can lead to colored impurities.[4] While minor discoloration may not affect subsequent reactions, it is best practice to use high-purity materials. Discoloration can often be removed by recrystallization or by passing a solution of the product through a short plug of silica gel or activated carbon.[4] Proper storage under an inert atmosphere (nitrogen or argon) and protection from light can prevent discoloration.[4]
Troubleshooting Guide: Reaction Not Working
This section provides a systematic approach to diagnosing and resolving common failures in the N-Boc protection of 4-bromo-2-methoxyaniline.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 4-bromo-2-methoxyaniline by TLC or LC-MS analysis, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low conversion.
1. Enhance Nucleophilicity and Reaction Rate with Catalysts:
-
DMAP (4-Dimethylaminopyridine): The use of catalytic DMAP is highly recommended for less reactive anilines.[5][6] DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate that is then attacked by the aniline.[5]
-
Protocol 1: DMAP-Catalyzed Boc Protection
-
Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as THF, acetonitrile, or dichloromethane.[7]
-
Add DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, proceed with a standard aqueous workup.
-
-
-
Lewis Acids: Various Lewis acids can catalyze the N-Boc protection.[8] For electron-poor anilines, catalysts like Iodine (I₂), InCl₃, or ZnCl₂ can be effective.[3][8]
2. Optimize Solvent and Temperature:
-
Solvent Effects: While common aprotic solvents like THF and DCM are often used, alcoholic solvents such as methanol can significantly accelerate the Boc protection of aromatic amines, even without a base.[1] This is attributed to the stabilization of the transition state through hydrogen bonding.[1]
-
Temperature: For sluggish reactions, gently heating the reaction mixture to 40-50°C can increase the rate.[7] However, be cautious as higher temperatures can promote byproduct formation.
3. Reagent Stoichiometry and Quality:
-
Ensure that the Boc₂O is of good quality. It can slowly hydrolyze over time, especially if exposed to moisture.
-
A modest excess of Boc₂O (1.1-1.2 eq) is generally optimal. A large excess can lead to di-protection.
| Parameter | Standard Condition | Optimized for 4-Bromo-2-methoxyaniline | Rationale |
| Boc₂O (eq) | 1.1 | 1.2 | Ensures complete reaction of the less nucleophilic aniline. |
| Catalyst | None or TEA | 0.1 eq DMAP | DMAP is a superior catalyst for electron-poor anilines.[5] |
| Solvent | DCM or THF | Methanol or THF | Methanol can accelerate the reaction for aromatic amines.[1] |
| Temperature | Room Temp. | Room Temp. to 40°C | Gentle heating can overcome the activation energy barrier. |
| Reaction Time | 1-2 hours | 4-12 hours | Slower reaction due to electronic and steric factors. |
Problem 2: Difficulty in Product Purification
If you are struggling to isolate a pure product after the reaction, the following points may be helpful.
Caption: Workflow for purifying the product.
-
Removal of Unreacted Aniline: The starting material, 4-bromo-2-methoxyaniline, is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The desired N-Boc product is not basic and will remain in the organic phase.
-
Removal of Excess Boc₂O and Byproducts:
-
Trisamine Resin: Polymer-supported trisamine can be used to scavenge excess Boc₂O.
-
Chromatography: Flash column chromatography on silica gel is the most common method for obtaining highly pure material. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The N-Boc product is significantly less polar than the starting aniline.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent method for removing minor impurities and improving the product's appearance.
References
-
ResearchGate. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Effect of Different Catalysts in N-Boc Protection of.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Suzuki Coupling of 4-Bromo-2-methoxy-N-Boc-aniline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxy-N-Boc-aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful synthesis of your target biaryl compounds. The inherent electronic properties of this substrate—an electron-rich aniline derivative—present unique challenges that require careful consideration of reaction parameters.
Understanding the Substrate: Key Challenges
The successful Suzuki coupling of this compound is often complicated by its electronic nature. The electron-donating methoxy (-OCH₃) and N-Boc groups increase the electron density of the aromatic ring. This can make the initial, often rate-determining, oxidative addition of the palladium(0) catalyst to the carbon-bromine bond more difficult compared to electron-deficient aryl halides.[1] Consequently, standard reaction conditions may result in low yields or failed reactions. Careful selection of the catalyst, ligand, base, and solvent is therefore paramount.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My reaction shows very low or no conversion to the desired product.
-
Question: I've set up my Suzuki coupling with this compound using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/water), but I'm seeing mostly unreacted starting material. What are the likely causes and how can I fix this?
-
Answer: This is a common issue with electron-rich aryl bromides. The primary bottleneck is often the oxidative addition step.[1] Here’s a systematic approach to troubleshoot:
-
Inadequate Catalyst System: The tetrakis(triphenylphosphine)palladium(0) catalyst may not be active enough for this electron-rich substrate.[1][2]
-
Solution: Switch to a more robust catalyst system. Utilize bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2][3][4] Pre-formed palladacycle catalysts (e.g., XPhos Pd G3) are also excellent choices for challenging couplings.[2][5][6]
-
-
Insufficiently Strong Base: The base is crucial for activating the boronic acid in the transmetalation step.[7][8][9] A weak or partially soluble base may not be effective.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[11][12]
-
Below is a troubleshooting workflow to guide your optimization process:
Issue 2: I'm observing significant byproduct formation, complicating purification.
-
Question: My reaction is proceeding, but TLC/LC-MS analysis shows multiple spots, including what I suspect are homocoupled boronic acid and dehalogenated starting material. How can I suppress these side reactions?
-
Answer: The formation of byproducts is common in Suzuki couplings and can often be minimized by adjusting the reaction conditions.
-
Protodeboronation (or Protodeborylation): This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[13] This is often exacerbated by high temperatures and certain aqueous basic conditions.
-
Solution:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote this side reaction. Ensure your solvent and base are thoroughly dried.[1][11]
-
Switch to a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding acids.[2][13][14]
-
-
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[3][11]
-
Dehalogenation: The bromo group on your aniline can be replaced by a hydrogen atom. This can be caused by certain bases or impurities.
-
Solution: Ensure high-purity reagents and screen different bases. Sometimes, switching from a stronger base like a hydroxide to a carbonate or phosphate can mitigate this issue.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst loading for this reaction?
-
A1: For challenging couplings, a higher catalyst loading of 1-5 mol% is often a good starting point. If successful, you can then attempt to decrease the loading to more economical levels (e.g., 0.1-0.5 mol%) for larger-scale synthesis.
-
-
Q2: Which solvent system is best for the Suzuki coupling of this compound?
-
A2: A range of solvents can be effective, and screening may be necessary.[3][15] Common choices include ethereal solvents like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF), often with a small amount of water to aid in dissolving the base.[10][16] Aprotic polar solvents like DMF can also be used, but be aware that the choice of solvent can sometimes influence selectivity and catalyst stability.[17][18]
-
-
Q3: Do I need to protect the aniline nitrogen?
-
A3: In this case, the nitrogen is already protected with a Boc group, which is generally stable under Suzuki conditions and prevents potential catalyst inhibition by the free amine. Unprotected anilines can sometimes pose challenges, but methods for their direct coupling have been developed.[16][19]
-
-
Q4: At what temperature should I run the reaction?
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[10][20][21] Understanding this cycle is key to rational troubleshooting.
Recommended Experimental Protocols
The following protocols provide a starting point for the optimization of your reaction. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Conditions for Initial Screening
| Component | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 |
| Catalyst System | ||
| Pd₂(dba)₃ | 0.02 mmol | 0.02 |
| SPhos | 0.08 mmol | 0.08 |
| Base | ||
| K₃PO₄ (finely ground) | 3.0 mmol | 3.0 |
| Solvent | ||
| 1,4-Dioxane (anhydrous, degassed) | 5 mL | - |
| Water (degassed) | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Difficult Couplings
| Component | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic Acid Pinacol Ester | 1.5 mmol | 1.5 |
| Catalyst | ||
| XPhos Pd G3 | 0.05 mmol | 0.05 |
| Base | ||
| Cs₂CO₃ (anhydrous) | 2.5 mmol | 2.5 |
| Solvent | ||
| 2-MeTHF (anhydrous, degassed) | 8 mL | - |
Procedure:
-
To an oven-dried reaction vial inside a glovebox, add this compound, the arylboronic acid pinacol ester, Cs₂CO₃, and the XPhos Pd G3 catalyst.
-
Add the anhydrous, degassed 2-MeTHF.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(15), 9447–9454. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3030-3041. [Link]
-
Mondal, B., & Head-Gordon, M. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(51), 11627–11637. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4940-4981. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(6), 1838–1848. [Link]
-
delPozo, J., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Reddit. (2021). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Communications, 46(4), 622-624. [Link]
-
Reddit. (2022). Suzuki help. Retrieved from [Link]
-
KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Smith, R. T., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Communications, 46(4), 622-624. [Link]
-
Khan, M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(11), 2095. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Boc Deprotection of 4-Bromo-2-methoxy-N-Boc-aniline
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of N-Boc-4-bromo-2-methoxyaniline. The removal of the tert-butyloxycarbonyl (Boc) group from this specific substrate can be unexpectedly complex due to the electronic properties of the substituted aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to navigate these challenges effectively.
Troubleshooting Guide: Why is My Boc Deprotection Failing?
The deprotection of 4-Bromo-2-methoxy-N-Boc-aniline is often not as straightforward as with other simple amines. The electron-donating methoxy group and the electron-withdrawing bromo group create a unique electronic environment that can influence the reaction's success. Failures typically manifest as incomplete reactions, formation of side products, or complete degradation of the starting material.
Core Mechanism: Acid-Catalyzed Boc Deprotection
The standard mechanism for Boc deprotection involves a few key steps initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1][2][3][4]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2]
-
Carbocation Formation: The protonated group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[1][2][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2][3]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, with significant starting material remaining. What should I do?
This is a common issue and can stem from several factors related to the specific substrate.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: While standard conditions (e.g., 20-50% TFA in DCM) work for many substrates, the electron-rich nature of the 4-bromo-2-methoxyaniline ring can stabilize the Boc group. The reaction rate is highly dependent on acid concentration.[6]
-
Troubleshooting:
-
Increase Acid Concentration: Gradually increase the TFA concentration. If using 20% TFA in DCM, try increasing it to 50% or even use neat TFA for a short period.[6]
-
Switch to a Stronger Acid System: If TFA is ineffective, consider using 4M HCl in 1,4-dioxane.[7][8][9] This is a robust system for many challenging Boc deprotections.
-
-
-
Inadequate Reaction Time or Temperature: Some substrates require more forcing conditions.
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period.[10]
-
Increase Temperature: While most deprotections are run at 0°C to room temperature to minimize side reactions, gentle warming (e.g., to 40°C) can sometimes drive the reaction to completion.[6] However, this should be done cautiously as it can also promote degradation.
-
-
-
Solvent Issues: Proper solvation of both the substrate and the acid is crucial.
-
Troubleshooting: Ensure your starting material is fully dissolved. Dichloromethane (DCM) is common, but if solubility is an issue, explore other solvents compatible with acidic conditions.
-
Q2: I'm observing multiple unexpected side products. What is happening?
The formation of side products is primarily due to the reactive tert-butyl cation (t-Bu⁺) generated during the reaction.[5][11][12] This electrophile can cause unwanted alkylation, especially on electron-rich aromatic rings.[5][12]
The Role of the Substrate: The 2-methoxy group makes the aniline ring electron-rich and thus highly susceptible to electrophilic attack by the t-butyl cation.
Troubleshooting with Scavengers:
The most effective way to prevent side reactions is to use a "cation scavenger."[11][13] Scavengers are nucleophilic compounds added to the reaction mixture to trap the t-butyl cation before it can react with your substrate.[13]
| Scavenger | Typical Concentration | Target Side Reaction / Use Case |
| Triisopropylsilane (TIS) | 1% - 5% | General purpose, highly effective for preventing tryptophan alkylation.[11] |
| Anisole | 5% | Prevents alkylation of electron-rich aromatics like tyrosine and tryptophan.[14] |
| Thioanisole | 5% | Scavenges cations and can help deprotect other groups like Arg(Pmc).[11] Avoid if Trp is present. |
| Water | 2.5% - 5% | A general scavenger for tert-butyl cations.[11] |
| Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine from alkylation.[11] |
Recommendation: For this compound, adding 5% anisole or 2.5-5% TIS to your TFA/DCM mixture is a prudent first step to mitigate side product formation.
// Paths from Problem Identification Start -> Problem; Problem -> Incomplete [label="Yes"]; Problem -> SideProducts [label="Yes"]; Problem -> Degradation [label="Yes"];
// Troubleshooting for Incomplete Reaction IncreaseAcid [label="Increase Acid Conc.\n(e.g., 50% TFA)"]; SwitchAcid [label="Switch Acid System\n(e.g., 4M HCl/Dioxane)"]; IncreaseTimeTemp [label="Increase Time / Temp\n(Monitor Carefully)"]; Incomplete -> IncreaseAcid; IncreaseAcid -> SwitchAcid [label="If fails"]; SwitchAcid -> IncreaseTimeTemp [label="If fails"];
// Troubleshooting for Side Products AddScavenger [label="Add Scavenger\n(e.g., Anisole, TIS)"]; SideProducts -> AddScavenger;
// Troubleshooting for Degradation MilderAcid [label="Use Milder Acid\n(e.g., p-TsOH)"]; LowerTemp [label="Lower Temperature\n(e.g., 0°C)"]; Degradation -> MilderAcid; MilderAcid -> LowerTemp [label="And/Or"];
// Success Node Success [label="Successful Deprotection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseTimeTemp -> Success; AddScavenger -> Success; LowerTemp -> Success; } .enddot Caption: Troubleshooting workflow for Boc deprotection failure.
Q3: My starting material seems to be degrading. What milder deprotection methods can I try?
If standard strong acid conditions (TFA, HCl) lead to a complex mixture or decomposition, your substrate is likely too sensitive. In such cases, alternative, milder methods are warranted.
Alternative Protocols:
-
p-Toluenesulfonic Acid (p-TsOH): This solid acid can be a milder alternative to TFA.[15][16] It can be used in various solvents or even under solvent-free mechanochemical conditions.[16][17][18]
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) followed by methanolysis can deprotect Boc groups under non-protic conditions, which can be advantageous for certain acid-sensitive substrates.[14]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine, sometimes in a high-boiling solvent like toluene or even water, can effect deprotection without any acid catalyst.[19][20][21]
Key Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
This protocol is a good starting point for substrates prone to side reactions.
-
Preparation: Dissolve the this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Scavenger Addition: Add a scavenger, such as anisole (5% v/v) or triisopropylsilane (TIS) (2.5-5% v/v).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired concentration (start with a 1:1 volume ratio of TFA to DCM).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized with a base (e.g., sat. NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: Robust Deprotection with HCl in Dioxane
This method is often more effective for stubborn deprotections.[7][8][9]
-
Preparation: Dissolve the this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether, collected by filtration, and washed with cold ether.[22]
Protocol 3: Mild Deprotection with p-Toluenesulfonic Acid (p-TsOH)
This is an excellent alternative for acid-sensitive substrates.
-
Preparation: In a round-bottom flask, dissolve the this compound (1.0 eq) in a suitable solvent (e.g., THF/CH₂Cl₂).[15]
-
Acid Addition: Add p-toluenesulfonic acid monohydrate (1.5-2.0 eq).
-
Reaction: Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC or LC-MS until completion.
-
Work-up: After the reaction is complete, the solvent can be removed, and the resulting tosylate salt can be isolated or neutralized and extracted as described in Protocol 1.
References
- Brinkman, H. R., & Landi, J. J., Jr. (n.d.). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Accessed January 11, 2026.
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Accessed January 11, 2026.
- BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). Accessed January 11, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for TFA-Mediated Deprotection of N-Boc Groups. Accessed January 11, 2026.
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Accessed January 11, 2026. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Accessed January 11, 2026.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Accessed January 11, 2026. [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures. Accessed January 11, 2026.
- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
- BenchChem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Accessed January 11, 2026.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. Accessed January 11, 2026.
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Accessed January 11, 2026. [Link]
- BenchChem. (n.d.).
-
Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Accessed January 11, 2026. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Accessed January 11, 2026.
- Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Accessed January 11, 2026.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Accessed January 11, 2026. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Accessed January 11, 2026. [Link]
-
Quora. (2017, February 14). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?. Accessed January 11, 2026. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Accessed January 11, 2026.
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Accessed January 11, 2026. [Link]
- BenchChem. (n.d.). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Accessed January 11, 2026.
- BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products. Accessed January 11, 2026.
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Accessed January 11, 2026. [Link]
- Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020, June 12). ResearchGate. Accessed January 11, 2026. [Link]
- Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015, May 5). Accessed January 11, 2026.
-
Reddit. (2012, October 25). Why won't my Boc group leave?. Accessed January 11, 2026. [Link]
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Accessed January 11, 2026.
- O'Brien, A. G., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Journal of the American Chemical Society. (2026, January 9). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Accessed January 11, 2026. [Link]
-
Reddit. (2023, October 18). Boc De-protection. Accessed January 11, 2026. [Link]
-
Reddit. (n.d.). What makes Aniline more basic than O-MethoxyAniline??. Accessed January 11, 2026. [Link]
-
Quora. (2017, May 17). Which is more basic - ortho-, meta-, or paramethoxy anniline?. Accessed January 11, 2026. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Accessed January 11, 2026. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Accessed January 11, 2026. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. scirp.org [scirp.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mcours.net [mcours.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Bromo-2-methoxy-N-Boc-aniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Bromo-2-methoxy-N-Boc-aniline in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This guide addresses common impurities, their origins, and strategies for their detection and removal, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Impurities in this compound typically originate from two main stages of its synthesis: the bromination of the 2-methoxyaniline precursor and the subsequent N-Boc protection. These can be categorized as follows:
-
Process-Related Impurities from Bromination:
-
Unreacted Starting Material: Residual 2-methoxyaniline (o-anisidine).
-
Isomeric Impurities: While the para-bromo isomer is the desired product, minor amounts of other positional isomers, such as 6-bromo-2-methoxyaniline, can be formed. The regioselectivity of the bromination is highly dependent on the specific reagents and conditions used.[1]
-
Over-brominated Species: Di-bromo derivatives, such as 4,6-dibromo-2-methoxyaniline, can be formed if the reaction is not carefully controlled.
-
-
Process-Related Impurities from N-Boc Protection:
-
Unreacted Precursor: Residual 4-Bromo-2-methoxyaniline.
-
Di-Boc Protected Byproduct: The primary amine can react with a second molecule of di-tert-butyl dicarbonate (Boc₂O) to form N,N-bis(tert-butoxycarbonyl)-4-bromo-2-methoxyaniline.
-
Urea and Isocyanate Derivatives: Under certain conditions, particularly with catalysts like 4-dimethylaminopyridine (DMAP), side reactions can lead to the formation of urea and isocyanate byproducts.[2]
-
-
Degradation Products:
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon prolonged exposure to air and light. The precursor, 2-methoxyaniline, can be oxidized by peroxidases to form reactive intermediates like diimines and quinone imines.[3][4][5]
-
Deprotected Product: While generally stable, the Boc group can be cleaved under acidic conditions, leading to the reappearance of 4-Bromo-2-methoxyaniline.[6][7][8]
-
Q2: How can I detect these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile technique for analyzing the purity of this compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid for MS compatibility) is a good starting point. UV detection at a wavelength around 254 nm is typically suitable for these aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, such as unreacted starting materials and some isomeric byproducts.[9][10][11][12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the determination of the molecular weights of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to help identify impurities, especially when they are present in significant amounts.
Q3: My batch of this compound has a pinkish or brownish tint. What could be the cause?
A3: A colored tint in your product is often an indicator of oxidation. Aniline derivatives can be sensitive to air and light, leading to the formation of colored oxidation products.[4] To minimize this, it is crucial to store the compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon). If colored impurities are present, they can often be removed by recrystallization with the aid of activated charcoal.[15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Presence of unreacted 4-Bromo-2-methoxyaniline in the final product. | Incomplete N-Boc protection reaction. | Optimize Reaction Conditions: Ensure a slight excess of di-tert-butyl dicarbonate (Boc₂O) is used (e.g., 1.1-1.2 equivalents). Extend the reaction time or gently warm the reaction mixture if starting material persists (monitor by TLC or LC-MS). The nucleophilicity of the aniline can be enhanced by the choice of a suitable base. |
| Detection of a higher molecular weight impurity by LC-MS. | Formation of the di-Boc protected byproduct. | Control Stoichiometry: Avoid a large excess of Boc₂O. The formation of the di-Boc adduct is more likely with prolonged reaction times or more forcing conditions. Purification: This less polar byproduct can typically be separated from the desired mono-Boc product by flash column chromatography. |
| Multiple peaks with similar mass spectra are observed. | Presence of isomeric impurities from the bromination step. | Optimize Bromination: The regioselectivity of bromination is highly sensitive to the brominating agent, solvent, and temperature. Using a milder brominating agent or a non-polar solvent can sometimes improve selectivity.[1] Purification: Careful flash column chromatography with a shallow solvent gradient may be required to separate these isomers. Preparative HPLC is a more effective but less scalable option for achieving high isomeric purity.[16] |
| Product appears oily and difficult to crystallize. | Presence of impurities that are disrupting the crystal lattice. | Initial Purification: Perform an initial purification by flash column chromatography to remove the bulk of the impurities. Recrystallization: After chromatographic purification, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If the product "oils out," try using a more dilute solution, cooling more slowly, or adding a seed crystal.[15] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and impurities present.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of crude this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Procedure:
-
Pack the column with silica gel in the initial, low-polarity mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase to elute the desired product. The N-Boc protected aniline is expected to be less polar than the unreacted aniline precursor.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization for Final Purification
Recrystallization is an effective method for removing minor impurities and obtaining a highly pure, crystalline product.
-
Solvent Selection: A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. For this compound, a mixed solvent system like ethyl acetate/hexanes or ethanol/water may be effective.
-
Procedure:
-
Dissolve the partially purified compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate or ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizing Impurity Formation
The following diagrams illustrate the potential pathways for the formation of common impurities.
Caption: Origin of impurities in the synthesis of this compound.
Data Summary
| Impurity Class | Potential Impurities | Typical Analytical Method | Recommended Purification Technique |
| Bromination-Related | 2-methoxyaniline, 6-bromo-2-methoxyaniline, 4,6-dibromo-2-methoxyaniline | GC-MS, HPLC-UV | Flash Column Chromatography |
| Boc Protection-Related | 4-Bromo-2-methoxyaniline, Di-Boc protected aniline | HPLC-UV, LC-MS | Flash Column Chromatography |
| Degradation Products | Oxidized aniline species | HPLC-UV | Recrystallization with charcoal |
References
-
TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Elsevier. (2017). Regioselective bromination. Available at: [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Reductive debromination of 1,2-dibromides with anisidines. Available at: [Link]
-
United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (2004). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. Available at: [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. Available at: [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Available at: [Link]
-
ResearchGate. (2025). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available at: [Link]
-
ACS Publications. (2007). New insights into the bromination reaction for a series of alkenes--a computational study. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA. Available at: [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 3. biotage.com [biotage.com]
- 4. Reactive intermediates formed during the peroxidative oxidation of anisidine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. epa.gov [epa.gov]
- 12. [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
How to remove unreacted starting material from 4-Bromo-2-methoxy-N-Boc-aniline
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Bromo-2-methoxy-N-Boc-aniline and need to remove unreacted starting material, primarily 4-Bromo-2-methoxyaniline. This document provides practical, in-depth guidance in a question-and-answer format to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity after the Boc-protection of 4-Bromo-2-methoxyaniline?
The most common impurity is the unreacted starting material, 4-Bromo-2-methoxyaniline.[1] This is due to incomplete reaction, which can be caused by several factors including insufficiently reactive amine, poor solubility, or catalyst deactivation if one is used.[2] The product, this compound, and the starting material have different polarities, which is the key to their separation.
Q2: How can I quickly check my crude reaction mixture for the presence of starting material?
Thin-Layer Chromatography (TLC) is the most effective method for rapid analysis of your reaction mixture.[3][4][5] By spotting the starting material, your crude reaction mix, and a co-spot (a mix of starting material and crude product) on the same plate, you can visualize the progress. The N-Boc protected product will be less polar than the starting aniline and will, therefore, have a higher Rf value (it will travel further up the plate).[6]
Recommended TLC System:
-
Plate: Silica gel 60 F254
-
Eluent: A starting point is 30:70 Ethyl Acetate/Hexane. You may need to adjust the polarity to achieve good separation (Rf values between 0.15 and 0.85).[4][7]
-
Visualization: UV light (254 nm). You can also use stains like potassium permanganate (KMnO4) or ninhydrin for more sensitive detection of the primary amine starting material.[4]
Q3: What is the simplest purification method I should try first?
For removing a basic impurity like an aniline from a neutral/less basic product, an acidic wash (liquid-liquid extraction) is the most straightforward and often highly effective first step.[8][9]
The principle is based on the difference in basicity between the starting material and the product. The lone pair on the nitrogen of the starting aniline is readily available to be protonated by a dilute acid, forming a water-soluble ammonium salt.[8][9][10] The N-Boc-aniline is a much weaker base due to the electron-withdrawing nature of the Boc group, and it will remain in the organic layer.
Simple Protocol for Acid Wash:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (aqueous) two to three times.[8][11]
-
Separate the aqueous layer (which now contains the protonated starting material).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification Strategy Decision Workflow
This diagram outlines a logical approach to purifying your this compound.
Caption: Decision tree for purification strategy.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Issue 1: The acid wash did not remove all the starting material.
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid | Ensure you are using a sufficient volume and number of washes with 1M HCl. For stubborn cases, you can try a slightly more concentrated acid (e.g., 2M HCl), but be cautious as very strong acidic conditions can start to cleave the Boc group.[8][12] |
| Product is also Basic | While the N-Boc group significantly reduces basicity, your specific product might still have some affinity for the acidic aqueous layer, leading to product loss.[13] If this is the case, column chromatography is the recommended next step. |
| Emulsion Formation | Vigorous shaking can cause emulsions. If this happens, let the separatory funnel stand for a while. Adding brine can help break the emulsion. Gentle inversions are often sufficient for mixing. |
Issue 2: My compound streaks on the TLC plate, making analysis difficult.
| Possible Cause | Troubleshooting Steps |
| Compound is too Concentrated | Dilute your sample in the spotting solvent before applying it to the TLC plate. |
| Residual Basicity/Acidity | Amines are notorious for streaking on silica gel.[6] To counteract this, add a small amount of triethylamine (~0.5%) to your TLC eluent.[4] This will saturate the acidic sites on the silica and lead to sharper spots. |
| Inappropriate Solvent System | The chosen eluent may not be ideal for your compound. Try varying the polarity or using a different solvent system altogether (e.g., substituting ethyl acetate with acetone). |
Issue 3: I need to use column chromatography. How do I choose the right conditions?
Column chromatography is the most robust method for separating compounds with different polarities.[3][11]
Step-by-Step Protocol for Column Chromatography:
-
Determine the Eluent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[4] This provides the best separation. A common starting point for Boc-anilines is an ethyl acetate/hexane (or petroleum ether) gradient.[11]
-
Prepare the Column: Pack a glass column with silica gel, using your chosen eluent. Ensure there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility in the eluent is low, you can "dry load" it by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4]
-
Elute and Collect: Run the eluent through the column, collecting fractions in test tubes. The less polar product (this compound) will elute before the more polar starting material (4-Bromo-2-methoxyaniline).
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Step-by-step column chromatography workflow.
Issue 4: My product is a solid. Can I use recrystallization?
Yes, if the starting material is present in a relatively small amount, recrystallization can be an excellent and scalable purification technique.[14][15]
| Principle | Protocol Steps |
| The desired compound should be highly soluble in a solvent at high temperature and poorly soluble at low temperature. The impurity should either be very soluble or insoluble at all temperatures.[15] | 1. Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, or mixed systems like ethanol/water) to find a suitable one.[15][16] |
| 2. Dissolution: Dissolve the crude solid in the minimum amount of the chosen solvent at its boiling point. | |
| 3. Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. | |
| 4. Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly. |
References
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
- Unknown Source. (n.d.). Exp 6 - Extraction.
-
VanVeller Lab, Department of Chemistry. (n.d.). VanVeller Lab Resources. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]
- Unknown Source. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra.
-
Reddit. (2020). TLC Seperation of N-Boc thiol : r/OrganicChemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. reddit.com [reddit.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 4-Bromo-2-methoxy-N-Boc-aniline
Answering your request to create a technical support center for 4-Bromo-2-methoxy-N-Boc-aniline stability issues, here is a comprehensive guide structured as a series of questions and answers to directly address potential user challenges.
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 262433-01-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While an invaluable reagent, its stability can be a critical parameter for success in multi-step syntheses. This guide provides in-depth, field-proven insights into its handling, storage, and troubleshooting to ensure reproducibility and high-quality results in your experiments.
Section 1: Compound Profile & Intrinsic Stability
Before delving into troubleshooting, a clear understanding of the compound's fundamental properties is essential. The unique combination of an electron-rich methoxy-aniline system, a labile Boc-protecting group, and a reactive bromo-substituent dictates its stability profile.
| Property | Value | Source |
| CAS Number | 262433-01-2 | [1][2] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [1][2] |
| Molecular Weight | 302.17 g/mol | [1][2] |
| Appearance | White to off-white or light-yellow solid/powder | |
| Melting Point | 63 - 65 °C (for the parent aniline) | [3] |
| Key Sensitivities | Air, light, moisture, strong acids, and bases | [3][4] |
Section 2: FAQs - Stability, Storage, and Handling
This section addresses the most common questions regarding the stability and proper handling of this compound.
Q1: What are the primary signs of degradation for this compound?
A1: The most common visual indicator of degradation is a change in color. A high-purity sample should be a white to off-white crystalline solid. Upon degradation, it may develop a yellow, brown, or even pinkish hue. This discoloration is typically due to oxidation of the aniline nitrogen or the aromatic ring, a common issue with aniline derivatives.[3][4] Another sign of degradation is a change in physical form, such as the powder becoming clumpy or oily, which may indicate the absorption of moisture and subsequent hydrolysis.
Q2: What are the definitive recommended storage and handling conditions to maximize shelf-life?
A2: Proper storage is the most critical factor in preventing degradation. Based on its known sensitivities, the following conditions are mandatory:
-
Inert Atmosphere: The compound is air-sensitive.[3][4] The vial should be flushed with an inert gas like argon or nitrogen before sealing. This is crucial to prevent oxidation.
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light Protection: The material is light-sensitive.[3][4] Always store it in an amber vial or a container protected from light.
-
Moisture Control: Store in a desiccated environment.[3] Moisture can facilitate the hydrolysis of the Boc (tert-butyloxycarbonyl) protecting group, especially if trace acidic or basic impurities are present.
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[3][5][6]
Q3: My bottle of this compound has turned yellow. Is it still usable for my reaction?
A3: A slight yellow tint may not significantly impact reactions that are robust and where a small percentage of impurity is tolerable. However, for sensitive applications like catalysis or GMP syntheses, using discolored material is not recommended without purification. The yellow color indicates the presence of oxidized impurities, which can interfere with catalytic cycles or lead to unexpected side products. The best practice is to first assess the purity of the material using an analytical technique like HPLC or ¹H NMR. If the purity is below your required specification (e.g., <95%), re-purification is necessary.
Q4: I suspect my compound has degraded. What is the most effective way to assess its purity?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of this compound.[7][8] It can effectively separate the parent compound from potential impurities like the de-Boc'd aniline and various oxidation byproducts. Quantitative ¹H NMR (qNMR) can also be used to determine purity by integrating the Boc-protons against a certified internal standard.
Below is a diagram illustrating the general workflow for purity assessment.
Caption: General workflow for purity analysis by HPLC.
Q5: What are the most likely degradation pathways and products for this compound?
A5: There are two primary degradation pathways to consider:
-
Hydrolysis of the Boc Group: This is the cleavage of the carbamate bond to release the free aniline, 4-Bromo-2-methoxyaniline, and tert-butanol/isobutylene + CO₂. This reaction is catalyzed by strong acids but can also occur slowly in the presence of moisture or protic solvents.
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation, especially when exposed to air and light. This process can form complex colored oligomers or quinone-like structures, which are responsible for the discoloration of the material.
Below is a diagram illustrating the primary degradation pathways.
Caption: Potential degradation pathways of the title compound.
Section 3: Troubleshooting Experimental Issues
The stability of this compound directly impacts its performance in chemical reactions.
Q6: I'm seeing low yields and recovery of starting material in my Suzuki coupling reaction. Could the stability of the aniline be the cause?
A6: Yes, absolutely. If the compound has partially degraded, it can negatively impact your reaction in several ways:
-
Inaccurate Stoichiometry: If a significant portion of your starting material has degraded, you are adding less of the active reagent than calculated, leading to an incomplete reaction and lower yield.
-
Catalyst Inhibition: The free aniline (4-Bromo-2-methoxyaniline) resulting from de-Boc'ing can act as a ligand for the palladium catalyst.[9] This can alter the catalyst's electronic properties and activity, potentially slowing down or halting the catalytic cycle. Oxidized impurities can also bind to and deactivate the palladium catalyst.
Troubleshooting Steps:
-
Confirm Purity: Before starting the reaction, run a quick purity check (e.g., TLC, ¹H NMR, or HPLC) on your aniline starting material.
-
Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent or material that has been properly stored.
-
Re-purify: If the material is found to be impure, re-purify it by recrystallization or flash column chromatography before use.
Q7: I am observing a significant amount of a debrominated side product in my reaction mixture. What could be the cause?
A7: The formation of a debrominated (hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-coupling reactions.[9] While often related to the specific reaction conditions (e.g., source of hydride, ligand choice), the quality of the starting material can play a role. Impurities in your this compound could potentially facilitate this side reaction. Always ensure you are using high-purity reagents to minimize variables.
Section 4: Protocols & Methodologies
Protocol 1: Standardized HPLC Method for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on your specific equipment.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% Formic Acid); B: Acetonitrile (with 0.1% Formic Acid) |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 225 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Prepare a ~0.5 mg/mL solution in Acetonitrile. |
Step-by-Step Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50:50 A:B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh ~5 mg of the this compound sample and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The primary impurity, 4-Bromo-2-methoxyaniline, will have a significantly shorter retention time.
Protocol 2: Re-purification of Partially Degraded Material by Crystallization
This protocol is effective for removing colored, oxidized impurities and can improve the purity of slightly yellowed material.
Step-by-Step Procedure:
-
Solvent Selection: Based on solubility tests, a mixed solvent system of heptane and ethyl acetate is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[10]
-
Crystallization: Slowly add hot heptane to the filtrate until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold heptane.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity using the HPLC method described above.
References
- Sigma-Aldrich, Safety Data Sheet for a related compound. (Note: Specific SDS for the N-Boc version may vary but general aniline sensitivities apply).
- Techno PharmChem, 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
- PrepChem.com, Synthesis of A. 4-Bromo-2-methoxyaniline.
- Fisher Scientific, SAFETY D
- ECHEMI, 4-Bromoaniline SDS, 106-40-1 Safety D
- Apollo Scientific, 2-Bromo-4-methoxyaniline Safety D
- Thermo Fisher Scientific, 4-Bromoaniline SAFETY D
- Tokyo Chemical Industry, 4-Bromo-2-methoxyaniline Product Inform
- Benchchem, Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
- Benchchem, A Comparative Performance Analysis of 4-Bromo-2-methoxyaniline in Modern Synthetic Chemistry.
-
Oakwood Chemical, this compound. [Link]
- Sigma-Aldrich, 4-Bromo-2-methoxyaniline 59557-91-4.
- Benchchem, A Comparative Guide to Analytical Methods for Determining the Purity of 4-Bromoanisole.
-
PubMed, Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. [Link]
- BLD Pharm, 4-Bromo-2-(methoxymethoxy)aniline.
-
PubChem, 4-Bromo-2-methoxyaniline. [Link]
- ResearchGate, Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline
-
PubChem, 2-Bromo-4-methoxyaniline. [Link]
- Google Patents, CN102993022A - Prepar
- Thermo Fisher Scientific, 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals.
- Benchchem, Resolving incomplete reactions when using 2-Bromo-6-methoxyaniline.
-
PubChem, 4-Bromoaniline. [Link]
- Anant Pharmaceuticals Pvt. Ltd., CAS 38762-41-3 4-Bromo-2-Chloroaniline Impurity.
- Benchchem, Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystalliz
- Benchchem, Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS.
-
Journal of the American Chemical Society, Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 4-Bromo-2-methoxy-N-Boc-aniline
Welcome to the technical support center for 4-Bromo-2-methoxy-N-Boc-aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile but often challenging substrate. The unique substitution pattern of this compound—a bulky ortho-methoxy group, a sterically demanding N-Boc protecting group, and a para-bromo substituent—presents a specific set of challenges in popular synthetic transformations. This resource provides a series of frequently asked questions (FAQs), in-depth troubleshooting advice, and optimized protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing very low conversion in my Suzuki-Miyaura coupling with this compound. What are the most likely causes?
Low conversion in Suzuki-Miyaura couplings with this substrate is a common challenge. The primary culprits are often related to steric hindrance and catalyst inefficiency. The bulky ortho-methoxy and N-Boc groups can significantly impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is crucial to promote the formation of the active catalytic species and facilitate oxidative addition.[3][4] Consider screening modern palladium pre-catalysts in combination with biarylphosphine ligands.
-
Base Selection: The choice of base is critical for an efficient transmetalation step.[5] For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
Reaction Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier associated with sterically demanding substrates.[6][7] However, excessively high temperatures can lead to decomposition of the starting material or catalyst. Careful optimization is key.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence reaction rates. Aprotic polar solvents are generally preferred for Suzuki-Miyaura reactions.[8]
Q2: My Buchwald-Hartwig amination reaction is sluggish and gives poor yields. How can I improve it?
Similar to Suzuki couplings, the steric bulk around the bromine atom in this compound can hinder the Buchwald-Hartwig amination. The choice of catalyst, ligand, and base is paramount for success.[9][10]
Troubleshooting Steps:
-
Catalyst/Ligand System: Employ a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. These ligands create a sterically shielded palladium center that promotes the C-N bond-forming reductive elimination.[6][11]
-
Base Compatibility: A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner. Sodium or potassium tert-butoxide are commonly used.[11] However, for sensitive substrates, a weaker base like cesium carbonate may be beneficial to minimize side reactions.
-
Solvent and Temperature: Anhydrous, deoxygenated aprotic polar solvents such as toluene or dioxane are generally the solvents of choice.[12] These reactions often require heating to proceed at a reasonable rate, typically in the range of 80-120 °C.
-
Amine Purity: Ensure the amine coupling partner is pure and free of moisture, as impurities can deactivate the catalyst.[13]
Q3: I am attempting a lithium-halogen exchange (lithiation) on this compound, but the reaction is incomplete. What factors should I consider?
Incomplete lithiation can be due to several factors, including the choice of organolithium reagent, temperature, and reaction time. The electron-donating methoxy group can influence the acidity of the aromatic protons, potentially leading to competitive ortho-lithiation.
Optimization Strategies:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice for lithium-halogen exchange. However, for some substrates, sec-butyllithium or tert-butyllithium may be more effective.
-
Temperature Control: Lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as attack at the Boc group.[14] Maintaining a consistent low temperature is crucial.
-
Reaction Time: The time required for complete exchange can vary. It is advisable to monitor the reaction by quenching aliquots and analyzing by LC-MS or GC-MS to determine the optimal reaction time.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are standard for lithiation reactions. Ensure the solvent is rigorously dried before use.
Q4: Is the N-Boc group stable under my reaction conditions?
The tert-butyloxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions.[15][16] However, it is labile under acidic conditions.[17][18]
-
Acid Lability: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group.[19] If your reaction generates acidic byproducts, this could lead to undesired deprotection.
-
Thermal Stability: While generally stable at temperatures commonly used for cross-coupling reactions, prolonged heating at very high temperatures (>120-130 °C) may lead to some degradation.
If Boc group lability is suspected, consider using a more robust protecting group or adjusting the reaction conditions to be milder.
Data & Protocols
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3, SPhos Pd G2 | Highly active for sterically hindered substrates.[3] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases effective in transmetalation.[6] |
| Solvent | Dioxane, Toluene | Aprotic polar solvents that facilitate the reaction.[4] |
| Temperature | 90 - 110 °C | Overcomes steric hindrance without causing degradation.[4] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[11] |
| Ligand | XPhos, SPhos, BINAP | Bulky ligands that facilitate C-N bond formation.[12] |
| Base | NaOt-Bu, KOt-Bu | Strong, non-nucleophilic bases for amine deprotonation.[12] |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated aprotic polar solvents.[11] |
| Temperature | 80 - 120 °C | Dependent on catalyst system and substrate reactivity.[12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (1-5 mol%) to an oven-dried reaction vessel.[8][20]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.[7]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[12]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low conversion rates.
References
-
Wikipedia. Ortho effect. [Link]
-
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Allen. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [Link]
-
Physics Forums. Steric inhibition of protonation in o-substituted anilines. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. [Link]
-
RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. [Link]
-
the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Wikipedia. 4-Bromoaniline. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubMed. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]
-
Milano-Bicocca. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Semantic Scholar. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. [Link]
-
IDEALS. Lithiation-substitution reactions of 4-oxygen-substituted N-Boc-piperdine compounds. [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Avoiding side reactions with 4-Bromo-2-methoxy-N-Boc-aniline
Welcome to the technical support guide for 4-Bromo-2-methoxy-N-Boc-aniline. This resource is designed for researchers, medicinal chemists, and process scientists to navigate the unique reactivity of this versatile building block. The inherent electronic properties of this molecule—an electron-rich aromatic ring substituted with a moderately effective leaving group (Br), a strong ortho-directing methoxy group, and a sterically bulky, acid-labile N-Boc protecting group—present specific challenges. This guide provides in-depth, mechanistically-grounded answers to common issues, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is sluggish or fails to proceed. What's the underlying issue?
Answer: The primary cause of low reactivity is the high electron density of the aromatic ring. The two electron-donating groups, the 2-methoxy (-OCH₃) and the N-Boc-amino (-NHBoc), work in concert to enrich the ring. This makes the crucial initial step of the catalytic cycle, the oxidative addition of the Palladium(0) catalyst into the carbon-bromine bond, energetically less favorable.[1] This step is typically the rate-determining step for electron-rich aryl halides.[1]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You must employ bulky, electron-rich phosphine ligands that stabilize the electron-deficient Pd(II) center formed after oxidative addition and promote the reaction.
-
For Suzuki-Miyaura: Consider biaryl phosphine ligands such as SPhos , XPhos , or ferrocene-based ligands like dppf . These have been shown to be effective for electron-rich aryl bromides.[2]
-
For Buchwald-Hartwig: Ligands like XPhos , RuPhos , or Josiphos-type ligands are specifically designed to accelerate C-N bond formation with challenging substrates.
-
-
Choice of Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts often provide more consistent results. Precatalysts like XPhos Pd G2/G3/G4 generate the active Pd(0) species in a controlled manner, leading to higher catalytic activity.[3]
-
Solvent and Temperature: Aprotic polar solvents like dioxane , toluene , or 2-MeTHF are generally preferred. A moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can help overcome the activation barrier, but must be balanced against the risk of Boc-group cleavage (see FAQ 3).
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Stabilizes Pd(II) and accelerates oxidative addition. |
| Pd Source | Well-defined precatalyst (e.g., XPhos Pd G2) | Ensures efficient and reproducible generation of active Pd(0).[3] |
| Temperature | Cautious increase (e.g., 80 → 100 °C) | Provides energy to overcome the oxidative addition barrier. |
Question 2: I'm observing a significant amount of 2-methoxy-N-Boc-aniline (hydrodehalogenation product) as a major byproduct. How can I prevent this?
Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction with electron-rich aryl halides.[4] It typically arises from two main pathways in a Pd-catalyzed cycle:
-
Reaction with a Pd-Hydride (Pd-H) Species: A Pd-H species can be formed from the reaction of the palladium catalyst with trace water, the amine coupling partner (in Buchwald-Hartwig), or the boronic acid. This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[5][6]
-
Direct Reaction with Base/Solvent: Certain bases or solvents can act as hydride sources, particularly at elevated temperatures.
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial. Strongly basic and nucleophilic alkoxides like NaOtBu can sometimes promote the formation of Pd-H species.
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices for suppressing hydrodehalogenation in both Suzuki and Buchwald-Hartwig reactions.[4]
-
-
Ligand Effects: The ligand influences the relative rates of the desired productive reductive elimination versus the undesired hydrodehalogenation.
-
Reagent Purity: Ensure all reagents, especially the boronic acid in Suzuki couplings, are of high purity. Impurities can sometimes facilitate the formation of Pd-H species.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the hydrodehalogenation pathway. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
Caption: Decision tree for minimizing hydrodehalogenation.
Question 3: My N-Boc protecting group is being cleaved during the reaction. Why is this happening and what are the solutions?
Answer: While the N-Boc group is generally stable to many reaction conditions, it can be labile under the basic conditions often employed in cross-coupling reactions, especially at elevated temperatures.[5] The combination of a strong base and heat can facilitate the cleavage of the tert-butyl carbamate.
Troubleshooting Steps:
-
Choice of Base: This is the most important factor. Strong bases are more likely to cause deprotection.
-
Avoid: Sodium tert-butoxide (NaOtBu) is a common culprit, especially above 80 °C.
-
Recommended: Use milder inorganic bases. Potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) are much less likely to cleave the Boc group.[3] For Suzuki couplings, using K₂CO₃ or K₃PO₄ is standard practice and generally compatible with the Boc group.[8]
-
-
Reaction Temperature: Higher temperatures accelerate Boc cleavage.
-
Recommendation: Keep the reaction temperature as low as possible, ideally ≤ 90 °C. If the reaction is too sluggish at this temperature, focus on optimizing the catalyst/ligand system rather than increasing the heat.
-
-
Reaction Time: Prolonged reaction times increase the risk of deprotection.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
| Base | Typical Temperature Range | Risk of Boc Cleavage | Recommended Use |
| NaOtBu | 80-120 °C | High | Not recommended if Boc protection is desired. |
| K₃PO₄ | 80-110 °C | Low | Excellent for Suzuki-Miyaura. |
| Cs₂CO₃ | 80-110 °C | Low | Good for both Suzuki and Buchwald-Hartwig.[3] |
| K₂CO₃ | 80-110 °C | Very Low | A mild and safe choice for Suzuki-Miyaura.[3] |
Question 4: I am attempting a lithium-halogen exchange using n-BuLi or t-BuLi, but I am getting a complex mixture of products. What is the likely side reaction?
Answer: You are likely observing the effects of Directed ortho-Metalation (DoM) .[9] This is a powerful synthetic reaction where a functional group on an aromatic ring directs a strong organolithium base to deprotonate the ring at the position ortho to it.[10] Your substrate, this compound, has two potent Directed Metalation Groups (DMGs): the -OCH₃ group and the -NHBoc group.
-
The -NHBoc group is a strong DMG, directing lithiation to the C3 position.
-
The -OCH₃ group is a moderate DMG, directing lithiation to the C3 position.
Therefore, when you add a strong base like n-BuLi, instead of (or in addition to) the desired lithium-halogen exchange at C4, you will get competitive deprotonation at the C3 position, leading to a lithiated intermediate that can then react with your electrophile or other species in the pot. The relative rate of metal-halogen exchange versus ortho-deprotonation is the key issue. For aryl bromides, metal-halogen exchange is generally much faster than deprotonation.[11] However, the presence of two strong, cooperating DMGs can make C3 deprotonation a competitive pathway.
Recommendation: Avoid using strong organolithium bases if your goal is functionalization at the C4 position via the bromine. Instead, rely on Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig, etc.) which are highly selective for the C-Br bond.
Caption: Palladium catalysis vs. organolithium base pathways.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol is designed for the coupling of this compound with a generic arylboronic acid, emphasizing conditions that suppress hydrodehalogenation and Boc-deprotection.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol%, optional, but can improve results)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst and any additional XPhos ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Self-Validation Check: The temperature is kept below 100 °C to preserve the Boc group. The use of K₃PO₄ minimizes both Boc cleavage and hydrodehalogenation.[4]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol outlines the C-N coupling with a generic secondary amine, using conditions optimized for this electron-rich substrate.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
RuPhos Pd G3 precatalyst (2 mol%)
-
RuPhos ligand (2 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely ground (1.5 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Setup: In a glovebox, add this compound, Cs₂CO₃, RuPhos Pd G3, and the RuPhos ligand to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the anhydrous, degassed toluene, followed by the secondary amine via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Self-Validation Check: Cs₂CO₃ is chosen as a strong enough base to facilitate the catalytic cycle but is significantly less likely to cause Boc deprotection than NaOtBu.[4] The RuPhos ligand system is highly active and can often overcome the sluggish oxidative addition of electron-rich aryl bromides.
-
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 6-24 hours.
-
Work-up & Purification: Follow steps 7-9 from the Suzuki-Miyaura protocol.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
-
ResearchGate. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
PubMed Central (PMC). (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles. Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
Semantic Scholar. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
PubMed Central (PMC). (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
ResearchGate. (2002). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Frontiers Media. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Retrieved from [Link]
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. books.rsc.org [books.rsc.org]
- 3. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. uwindsor.ca [uwindsor.ca]
Technical Support Center: Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline
As a Senior Application Scientist, I've overseen numerous synthetic campaigns and understand that transitioning a reaction from the bench to a larger scale introduces a unique set of challenges. The synthesis of 4-Bromo-2-methoxy-N-Boc-aniline, a key intermediate in many pharmaceutical programs, is no exception. While the N-Boc protection of anilines is a cornerstone of modern organic synthesis, its successful scale-up requires careful consideration of reaction kinetics, thermodynamics, and downstream processing.
This technical support guide is designed to provide practical, experience-driven advice for researchers, scientists, and drug development professionals encountering difficulties in the synthesis and scale-up of this compound. We will delve into common problems, their root causes, and provide actionable solutions, all grounded in established chemical principles.
This guide is divided into two main sections:
-
Troubleshooting Guide: Addressing common chemical issues encountered during the synthesis.
-
Scaling-Up FAQs: Focusing on the specific challenges of transitioning the synthesis to a larger scale.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you might be facing in the lab.
Q1: My reaction is sluggish or incomplete, even after extended reaction times. What's going on?
A1: Incomplete conversion is a frequent issue, particularly with anilines bearing electron-withdrawing groups like bromine, which decrease the nucleophilicity of the amino group.[1][2] The methoxy group is electron-donating, but the overall reactivity of 4-bromo-2-methoxyaniline can still be modest.
Probable Causes & Solutions:
-
Insufficient Activation of the Amine: Anilines are less nucleophilic than aliphatic amines.[1] While the reaction can proceed without a base, its presence is often crucial for achieving a reasonable reaction rate, especially when scaling up.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: While aprotic solvents like tetrahydrofuran (THF) or acetonitrile are common, alcoholic solvents such as methanol or ethanol can accelerate the N-Boc protection of aromatic amines, even without a base.[7] This is attributed to the stabilization of the transition state through hydrogen bonding.[7]
-
-
Low Reaction Temperature: While room temperature is often sufficient, gentle heating can overcome the activation energy barrier for less reactive anilines.
-
Solution: Try heating the reaction mixture to 40-55°C.[3] Monitor the reaction closely by TLC or LC-MS to avoid potential degradation or side reactions at elevated temperatures.
-
Q2: I'm observing significant byproduct formation, complicating my purification. How can I minimize these?
A2: The formation of byproducts is a common headache. The two most likely culprits in this synthesis are the di-Boc protected aniline and urea derivatives.
Probable Causes & Solutions:
-
Di-Boc Formation: The formation of N,N-di(Boc)-aniline can occur, especially under forcing conditions or with a large excess of Boc anhydride.
-
Solution: Carefully control the stoichiometry. Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1-1.2 equivalents. Avoid a large excess. If di-Boc formation is persistent, a two-step, one-pot method where two Boc groups are introduced and one is selectively removed can be employed, though this adds complexity.[8]
-
-
Urea Formation: The presence of any unreacted starting amine with isocyanate, which can form from the decomposition of (Boc)₂O, can lead to urea byproducts.[8]
-
Solution: Ensure slow, controlled addition of (Boc)₂O to the reaction mixture to maintain a low concentration of the anhydride and minimize its decomposition. Maintaining a well-stirred, homogeneous solution is also critical.
-
Q3: During workup and purification, my product "oils out" instead of crystallizing, or I get very low recovery after recrystallization. What should I do?
A3: "Oiling out" and low recrystallization yields are classic purification challenges, especially when dealing with new compounds or scaling up. The relatively low melting point of some N-Boc protected anilines can contribute to this issue.[9]
Probable Causes & Solutions:
-
"Oiling Out": This happens when the compound comes out of solution at a temperature above its melting point.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling.
-
Seed Crystals: If available, add a few seed crystals to the supersaturated solution to induce crystallization.
-
Solvent System Adjustment: You may be using a solvent system in which the product is too soluble. For recrystallization, a mixed solvent system is often effective. A good starting point is a solvent in which the product is soluble when hot (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble when cold (e.g., water, hexane).[10] Add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the hot solvent to redissolve the precipitate before cooling.[10]
-
-
-
Low Recrystallization Yield: This can be due to using too much solvent or the product having significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize the Anti-Solvent Ratio: In a mixed solvent system, carefully adjust the ratio to maximize precipitation upon cooling.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover a second crop by concentrating the mother liquor and re-cooling.
-
-
Scaling-Up Synthesis FAQs
Q1: The lab-scale reaction is straightforward, but I'm concerned about exothermicity on a larger scale. How should I manage this?
A1: Your concern is valid. The reaction of di-tert-butyl dicarbonate with an amine is exothermic. While this is often unnoticeable at the gram scale, it can lead to a significant temperature increase in a large reactor, potentially causing solvent to boil or promoting side reactions.
Management Strategies:
-
Controlled Addition: Instead of adding all the (Boc)₂O at once, add it portion-wise or as a solution in the reaction solvent over a prolonged period. This allows the reactor's cooling system to dissipate the heat generated.
-
Jacketed Reactor: Use a jacketed reactor with a temperature control unit to actively cool the reaction mixture and maintain the desired temperature.
-
Dilution: Running the reaction at a lower concentration (though this may impact reaction time and throughput) can help manage the exotherm by increasing the thermal mass of the system.
Q2: What are the key considerations for mixing and mass transfer when scaling up?
A2: Inefficient mixing on a large scale can lead to localized "hot spots" or areas of high reagent concentration, promoting byproduct formation and reducing yield.
Key Considerations:
-
Impeller Design and Speed: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous suspension, especially if the starting materials or product have limited solubility.
-
Baffling: Reactors with baffles are crucial for preventing vortex formation and ensuring efficient top-to-bottom mixing.
-
Gas Evolution: The reaction releases carbon dioxide and tert-butanol as byproducts of the leaving group's decomposition.[11][12] On a large scale, this gas evolution can be significant. Ensure the reactor is adequately vented to prevent pressure buildup. Do not run this reaction in a closed system.[12]
Q3: How should I approach crystallization and product isolation at scale?
A3: Isolating a solid product at a multi-kilogram scale presents different challenges than a simple lab filtration.
Best Practices:
-
Controlled Crystallization: Develop a robust, reproducible crystallization protocol at the lab scale first. This should include defined cooling profiles and seeding strategies.
-
Filtration: For large quantities, a Nutsche filter-dryer is the preferred equipment. It allows for filtration, washing, and drying in a single, contained unit.
-
Washing: Use an appropriate, pre-chilled solvent to wash the filter cake and remove impurities without dissolving a significant amount of the product.
-
Drying: Drying under vacuum at a controlled temperature (e.g., 40-50°C) is typically effective. Ensure the product is completely dry to avoid issues with residual solvent in downstream applications.
Visualizations and Data
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the N-Boc protection of 4-bromo-2-methoxyaniline.
Troubleshooting Logic
This diagram provides a decision-making framework for addressing common synthesis problems.
Caption: A troubleshooting decision tree for common synthesis issues.
Quantitative Data Summary
The following table provides a general comparison of reaction parameters at different scales. Note that these are starting points and will require optimization.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Starting Material | 4-Bromo-2-methoxyaniline | 4-Bromo-2-methoxyaniline |
| (Boc)₂O (equiv.) | 1.1 - 1.2 | 1.05 - 1.15 |
| Solvent Volume | 5 - 10 mL/g | 4 - 8 L/kg |
| Base (equiv.) | 1.1 - 1.5 (e.g., TEA) | 1.1 - 1.3 (e.g., TEA) |
| Catalyst (mol %) | 1 - 5% (e.g., DMAP) | 0.5 - 2% (e.g., DMAP) |
| Temperature | 20 - 55 °C | 25 - 45 °C (controlled) |
| Addition Time | 5 - 15 min | 1 - 4 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
References
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
WordPress.com. (2012). Reactions that Work: Boc Protection | Chemtips. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of N-Boc Protected Aryl Amines | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubMed. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved from [Link]
-
YouTube. (2015). Di-tert-butyl dicarbonate. Retrieved from [https://www.youtube.com/watch?v=mYy KuoYgWk]([Link] KuoYgWk)
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Reactions for making widely used aniline compounds break norms of synthesis. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 4-Bromo-2-methoxy-N-Boc-aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-methoxy-N-Boc-aniline. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with this specific substrate.
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled after partial conversion. What are the most likely causes?
A1: A stalled reaction is a classic symptom of catalyst deactivation, which can occur through several pathways. The most probable causes for this substrate are:
-
Oxygen-Induced Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to an inactive Pd(II) state.[1] Ingress of even trace amounts of air can shut down the catalytic cycle.
-
Inhibition by the Substrate or Product: While the N-Boc group reduces the basicity of the aniline nitrogen, the lone pair of electrons on the nitrogen or the adjacent methoxy group's oxygen can still coordinate to the palladium center. This coordination can occupy the catalyst's active sites, preventing the desired catalytic cycle from proceeding efficiently.[2]
-
Trace Impurities: Potent catalyst poisons like sulfur or cyanide compounds, often present in reagents or solvents, can irreversibly bind to the palladium catalyst, leading to a sharp drop in activity.[1][2]
Q2: I'm observing a black precipitate forming early in my reaction, and the conversion is poor. What is this precipitate and what does it signify?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[2] Its formation is a clear visual indicator of catalyst deactivation and instability. This can be triggered by:
-
High Temperatures: Excessive heat can cause the palladium catalyst complexes to decompose and aggregate.
-
Inefficient Ligand Protection: If the phosphine ligand is not effectively stabilizing the individual Pd(0) species, they are more likely to collide and form inactive clusters.
-
Presence of Impurities: Certain impurities can strip ligands from the palladium center or destabilize the active species, promoting agglomeration.[2]
While some formation of palladium black is common in many successful cross-coupling reactions towards the end, rapid and extensive precipitation early on is a strong indicator of suboptimal conditions and is directly linked to poor reaction outcomes.[2]
Q3: Can the this compound substrate itself act as a catalyst poison?
A3: Yes, this is a distinct possibility. Substrates containing Lewis basic atoms, such as the nitrogen in the N-Boc-aniline moiety, can act as competitive ligands.[2] The lone pair of electrons on the nitrogen can coordinate to the palladium center, forming a stable but catalytically inactive complex. Although the bulky and electron-withdrawing Boc group mitigates this effect compared to a free aniline, it does not eliminate it entirely. The choice of a sterically demanding phosphine ligand is a key strategy to physically block this unwanted substrate coordination.[1][3]
Q4: What are the most common external (impurity-based) catalyst poisons I should be aware of?
A4: External poisons are insidious because they can be effective at very low (ppm) concentrations. Key culprits include:
-
Sulfur Compounds: Thiophenes, thiols, and sulfides are notorious for irreversibly binding to and poisoning palladium catalysts.[4][5] These can be present as impurities in starting materials or solvents.
-
Halides, Cyanides, and Phosphates: These anions can strongly adsorb to metal surfaces and deactivate the catalyst.[6]
-
Other Nitrogen-Containing Compounds: Impurities like unmasked pyridines or other nitrogen heterocycles can be potent poisons.[6]
It is imperative to use high-purity reagents and anhydrous, thoroughly degassed solvents to minimize these risks.[1][2]
Q5: How critical is the choice of phosphine ligand when working with this electron-rich aniline derivative?
A5: The choice of ligand is arguably the most critical parameter for success. For an electron-rich and potentially coordinating substrate like this compound, the ligand must perform several key functions:
-
Stabilize the Pd(0) Center: It must prevent the palladium from agglomerating into palladium black.[1]
-
Promote Oxidative Addition: It must be electron-rich enough to facilitate the reaction of Pd(0) with the aryl bromide.
-
Prevent Substrate Inhibition: It must be sterically bulky to create a "pocket" around the palladium that favors the entry of the aryl bromide over coordination by the substrate's aniline nitrogen.[1][3]
Standard, less bulky ligands like triphenylphosphine (PPh₃) are often inadequate for this type of substrate. Modern biaryl phosphine ligands are required.[7]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Reaction Stalls or Fails to Initiate
Symptom: TLC or LC-MS analysis shows little to no consumption of this compound after several hours at the target temperature.
Causality Analysis: This issue points to a fundamental problem with the catalytic cycle, either through immediate poisoning or the inability of the active catalyst to form or function.
The following diagram illustrates the primary ways a palladium catalyst can be diverted from the productive catalytic cycle.
Caption: Potential pathways for palladium catalyst deactivation.
Follow this workflow to diagnose and resolve the stalled reaction.
Caption: Diagnostic workflow for a failed cross-coupling reaction.
Protocol 1: Ensuring a Rigorously Inert Atmosphere
Oxygen is a primary poison for Pd(0) catalysts.[8]
-
Vessel Preparation: Oven-dry all glassware and stir bars overnight and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Degas all solvents (including water, if used) immediately before use. The "freeze-pump-thaw" method (3 cycles) is superior. Alternatively, sparge the solvent with a vigorous stream of Argon or Nitrogen for at least 30-60 minutes.
-
Reaction Setup: Assemble the reaction vessel under a positive pressure of inert gas using a Schlenk line or in a glovebox.
-
Reagent Addition: Add solids (substrate, boronic acid/ester, base, catalyst) to the flask, then perform 3 cycles of evacuating the flask to vacuum and backfilling with inert gas. Finally, add the degassed solvents via syringe.
Table 1: Recommended Palladium Catalysts and Ligands for this compound Couplings
For challenging substrates, pre-formed Pd(II) precatalysts that readily generate the active Pd(0) species in situ are often more reliable. Bulky, electron-rich biaryl phosphine ligands are essential.[3][7]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Comments |
| Pd₂(dba)₃ | XPhos or SPhos | 1-3 | Workhorse System: Excellent for electron-rich aryl bromides. The bulky ligand shields the Pd center, preventing substrate coordination and promoting stability.[1] |
| Pd(OAc)₂ | RuPhos | 1-3 | High Activity: Often provides excellent results where other ligands fail. Particularly good for sterically hindered substrates. |
| XPhos Pd G3 | (Integrated) | 1-3 | Bench-Stable Precatalyst: Highly active and convenient to use. Offers excellent reliability for generating the active catalyst.[7] |
| CataCXium A Pd G3 | (Integrated) | 2-5 | Alternative Ligand Class: A di-tert-butylphosphino-based ligand that can be effective for electron-rich anilines.[9] |
Guide 2: Issue - Low Yield Due to Byproduct Formation
Symptom: The desired product is formed, but significant amounts of homocoupled boronic acid (in Suzuki reactions) or dehalogenated starting material (protodebromination) are observed, complicating purification.
Causality Analysis: These side reactions compete with the desired cross-coupling pathway and often point to issues with stoichiometry, moisture, oxygen, or base selection.
Table 2: Troubleshooting Byproduct Formation
| Byproduct Observed | Potential Cause(s) | Suggested Solutions |
| Homocoupling of Boronic Acid (Biaryl byproduct) | 1. Oxygen contamination: Promotes the oxidative coupling of the boronic acid.[8]2. Slow transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid has more time to homocouple. | 1. Rigorously exclude oxygen using Protocol 1.2. Switch to a stronger, more soluble base (e.g., Cs₂CO₃ or K₃PO₄) to accelerate transmetalation.[9]3. Optimize stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).[9] |
| Dehalogenation (Protodebromination) | 1. Protodeborylation followed by coupling: The boronic acid degrades to an arene, which can then participate in side reactions.2. Presence of water/protic sources: Can lead to cleavage of the C-Br bond under certain conditions.[9] | 1. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. They are more stable and less prone to protodeborylation.[9]2. Ensure anhydrous conditions: Use anhydrous solvents and reagents. |
Section 3: Advanced Catalyst Characterization
When troubleshooting proves exceptionally difficult, analyzing the spent catalyst can provide definitive evidence of the poisoning mechanism. This is a crucial step in root cause analysis for process development.
Table 3: Analytical Techniques for Poison Identification
| Technique | Information Provided | Common Poisons Detected |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states of the catalyst.[10][11] | Sulfur (as sulfide, sulfite, sulfate), Halides, Nitrogen, Oxidation state of Palladium (Pd(0) vs Pd(II)). |
| Inductively Coupled Plasma (ICP-OES/MS) | Precise bulk elemental composition of the catalyst.[12][13] | Trace metal impurities (e.g., lead, arsenic), Sulfur, Phosphorus. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or semi-volatile organic impurities in starting materials or solvents.[10][14] | Sulfur-containing organics (e.g., thiophenes), other organic inhibitors. |
| X-Ray Diffraction (XRD) | Crystalline phases present in the catalyst.[12] | Formation of metal sulfides or other crystalline poison-related phases. |
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Technology Networks.
- Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Brominated Heterocycles.
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2007). ResearchGate. Retrieved from [Link]
- Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc.
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2015). NIH National Library of Medicine. Retrieved from [Link]
- How to detect catalyst poisoning in hydrotreaters. (2025). Patsnap Eureka.
-
Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (1992). RSC Publishing. Retrieved from [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Chromatography Online. Retrieved from [Link]
-
Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025). ResearchGate. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). NIH National Library of Medicine. Retrieved from [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst Poisoning Testing [intertek.com]
- 13. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Monitoring the Progress of 4-Bromo-2-methoxy-N-Boc-aniline Reactions
Welcome to the technical support center for monitoring reactions involving 4-Bromo-2-methoxy-N-Boc-aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical transformations.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction endpoints, maximizing yields, and minimizing impurities. This guide will focus on the practical application of common analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions of this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound that requires monitoring?
A1: The most frequent reaction is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield 4-bromo-2-methoxyaniline.[1][2][3] This is a critical step in many synthetic pathways, and monitoring its completion is essential to avoid side reactions or incomplete conversion. Other common reactions include cross-coupling reactions at the bromide position.
Q2: Which analytical technique is best for quick, routine monitoring of my reaction?
A2: For rapid and routine analysis, Thin Layer Chromatography (TLC) is the simplest and quickest method to monitor the progress of a reaction.[4][5] It allows for a qualitative assessment of the consumption of the starting material and the formation of the product.
Q3: When should I consider using HPLC or LC-MS over TLC?
A3: HPLC and LC-MS offer quantitative data and much higher resolution than TLC. You should use these techniques when you need to:
-
Quantify the conversion of starting material to product.
-
Separate and identify closely related impurities or byproducts.
-
Confirm the molecular weight of the product and intermediates.[6]
Q4: Can NMR spectroscopy be used for real-time reaction monitoring?
A4: Yes, in situ NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time.[7][8][9] It provides detailed structural information and quantitative data on all species in the reaction mixture simultaneously, offering deep mechanistic insights.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the monitoring of your reactions involving this compound.
Issue 1: My TLC plate shows a streak instead of distinct spots for my reaction mixture.
-
Potential Cause: The sample is too concentrated. Streaking on a TLC plate is a common sign of overloading.[5]
-
Solution: Dilute your reaction mixture aliquot with a suitable solvent (e.g., the reaction solvent) before spotting it on the TLC plate.
-
Pro-Tip: For acidic or basic compounds that tend to streak, adding a small amount of acetic acid (for acids) or triethylamine (for amines) to the TLC mobile phase can improve spot shape.[5]
Issue 2: I see multiple spots on my TLC, and I'm unsure which is my product.
-
Potential Cause: Incomplete reaction, formation of byproducts, or decomposition.
-
Solution: Use a co-spot.[4][5] On the same TLC plate, spot the starting material in one lane, the reaction mixture in another, and a "co-spot" containing both the starting material and the reaction mixture in a third lane. This will help you definitively identify the starting material spot in your reaction mixture. The new spot that appears is likely your product.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
This protocol describes the general procedure for monitoring the progress of a reaction involving this compound.
-
Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent and spot it on the starting line.
-
Lane 2 (Co-spot): Spot the starting material and then, on top of the same spot, carefully spot an aliquot from your reaction mixture.
-
Lane 3 (Reaction Mixture): Take a small aliquot from your reaction mixture using a capillary tube and spot it on the starting line.[4]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the starting line.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm).
-
Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicate the reaction is progressing.[12] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Table 1: Typical TLC Data for a Boc-Deprotection Reaction
| Compound | Hypothetical Rf Value (3:1 Hexanes:Ethyl Acetate) |
| This compound | 0.6 |
| 4-Bromo-2-methoxyaniline | 0.3 |
Note: Rf values are dependent on the specific TLC plate, mobile phase, and laboratory conditions.
Protocol 2: Sample Preparation for HPLC/LC-MS Analysis
Accurate quantitative analysis requires careful sample preparation.
-
Quench the Reaction: Take a precise volume of the reaction mixture (e.g., 100 µL) and quench it in a known volume of a suitable solvent to stop the reaction.
-
Dilute the Sample: Dilute the quenched sample to a concentration appropriate for your HPLC/LC-MS system. A typical concentration is around 1 mg/mL.[13]
-
Filter the Sample: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[13]
-
Analyze: Inject the filtered sample into the HPLC or LC-MS system.
Visualization of Workflows
Workflow for Selecting a Reaction Monitoring Technique
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Troubleshooting Workflow for TLC Analysis
Caption: A troubleshooting guide for common issues in TLC analysis.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Side Reactions.
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU.
- Gołowicz, D., Kaźmierczak, M., & Kazimierczuk, K. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
- MR Resources. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube.
- Ferreira, J. G., et al. (n.d.). Exploiting in situ NMR to monitor the formation of a metal–organic framework. PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- VanVeller Lab Resources. (n.d.). How to TLC (Thin Layer Chromatography). Department of Chemistry.
- ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube.
- BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploiting in situ NMR to monitor the formation of a metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pharmtech.com [pharmtech.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Optimization for 4-Bromo-2-methoxy-N-Boc-aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methoxy-N-Boc-aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the N-Boc protection of 4-bromo-2-methoxyaniline. The protocols and explanations herein are grounded in established chemical principles to ensure technical accuracy and practical utility in the laboratory.
Introduction to the Synthesis
The N-tert-butoxycarbonyl (Boc) protection of anilines is a fundamental transformation in organic synthesis, crucial for masking the nucleophilicity of the amino group during subsequent synthetic steps. This compound is a valuable building block in the development of various pharmaceutical compounds. However, the electronic properties of the starting material, 4-bromo-2-methoxyaniline, can present challenges to achieving high yields and purity. The electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group modulate the nucleophilicity of the aniline, requiring careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the Boc protection of 4-bromo-2-methoxyaniline?
A standard and effective method for the Boc protection of an aromatic amine involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent and a base to facilitate the reaction.[1] For weakly nucleophilic anilines, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed.[2][3]
Experimental Protocol: Boc Protection of 4-bromo-2-methoxyaniline
-
Dissolution: Dissolve 4-bromo-2-methoxyaniline (1.0 eq.) and DMAP (0.1 eq.) in a suitable solvent such as acetonitrile or dichloromethane (DCM).[2]
-
Addition of Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) to the solution.[2]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.[2]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.[2]
Q2: How can I monitor the progress of the reaction effectively?
Monitoring the reaction is crucial for determining the point of completion and preventing the formation of side products due to prolonged reaction times.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method.[2] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential side products. The spots can be visualized under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, confirming the consumption of the starting material and the formation of the product by their respective mass-to-charge ratios.[2]
Q3: What are the key considerations for the work-up and purification of this compound?
A standard aqueous work-up is typically employed to remove the catalyst and other water-soluble impurities.
-
Extraction: After concentrating the reaction mixture, dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by a wash with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Flash column chromatography on silica gel is a common method for obtaining highly pure product. The choice of eluent will depend on the polarity of the product.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Yield of the Boc-Protected Product
A low yield is a frequent challenge, often stemming from the reduced nucleophilicity of the aniline.[2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Boc protection.
-
Cause: Aromatic amines are inherently less nucleophilic than aliphatic amines, leading to a slower reaction with (Boc)₂O.[2]
-
Solution 1: Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[1][2]
-
Solution 2: Prolong Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically by TLC or LC-MS.[2]
-
Solution 3: Use a Catalyst: The addition of a catalytic amount of DMAP (0.1 eq.) can significantly accelerate the reaction.[2][3] The mechanism involves the formation of a more reactive intermediate.
-
Solution 4: Solvent Choice: Alcoholic solvents, such as methanol, have been shown to enhance the rate of Boc protection for aromatic amines, even without the need for a base.[4] This is due to hydrogen bonding interactions that stabilize the transition state.[4]
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
-
Cause: Di-Boc Protected Product: If an excess of (Boc)₂O is used or the reaction is left for too long, a di-Boc protected product can form, although this is less common with anilines.
-
Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Monitor the reaction closely and stop it once the starting material is consumed.
-
Cause: Urea Formation: The formation of urea-type byproducts can occur, especially with sterically hindered amines or when using strong bases.[2]
-
Solution: Use a milder base or consider catalyst-free conditions if the reaction proceeds at a reasonable rate with gentle heating.[2]
Problem 3: Difficulties with Work-up and Purification
Challenges during the isolation and purification of the product can lead to product loss.
-
Cause: Emulsion during Extraction: The presence of both organic and aqueous phases can sometimes lead to the formation of an emulsion, making separation difficult.
-
Solution: Adding a small amount of brine to the separatory funnel can help to break the emulsion.
-
Cause: Product is Water-Soluble: While this compound is expected to be soluble in organic solvents, if a product is unexpectedly water-soluble, standard extractive work-up can lead to significant product loss.[2]
-
Solution: If the product is suspected to be in the aqueous layer, this layer can be saturated with sodium chloride and extracted multiple times with an organic solvent.
Data Summary for Optimization
The following table provides a summary of key reaction parameters and their expected impact on the Boc protection of 4-bromo-2-methoxyaniline.
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Standard, effective for dissolving reagents. | Non-participating solvents that provide a medium for the reaction. |
| Methanol (MeOH) | Potentially faster reaction rate.[4] | Methanol can participate in hydrogen bonding, stabilizing the transition state and accelerating the reaction.[4] | |
| Base/Catalyst | None | Slow reaction, may require heating. | The aniline is weakly nucleophilic. |
| DMAP (0.1 eq.) | Significantly increased reaction rate.[2][3] | DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O. | |
| Temperature | Room Temperature | Slower reaction, may be incomplete. | Lower kinetic energy of molecules. |
| 40-50 °C | Faster reaction rate.[2] | Increased kinetic energy overcomes the activation energy barrier more readily. | |
| (Boc)₂O Stoichiometry | 1.1 - 1.2 eq. | Optimal for complete conversion without significant side product formation. | Ensures complete consumption of the starting material while minimizing the risk of di-protection. |
| > 1.5 eq. | Increased risk of di-Boc protection and other side reactions. | Excess electrophile can lead to over-reaction. |
Visualizing the Boc Protection Mechanism
The following diagram illustrates the DMAP-catalyzed mechanism for the Boc protection of an amine.
Caption: DMAP-catalyzed Boc protection mechanism.
Concluding Remarks
The successful synthesis of this compound hinges on the careful control of reaction parameters to accommodate the electronic nature of the starting aniline. By understanding the underlying chemical principles and systematically troubleshooting common issues such as low yield and side product formation, researchers can optimize this critical synthetic step. This guide provides a framework for rational experimental design and problem-solving, ultimately leading to more efficient and reproducible synthetic outcomes.
References
- BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.
- El-Malah, A. A., & El-Gazzar, M. G. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 153-157.
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
- Gharaati, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24455-24459.
- Kumar, G., Kumar, G., & Gupta, R. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]
- BenchChem. (2025). Green Chemistry Approaches for N-Boc Protection and Deprotection: Application Notes and Protocols.
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to 4-Bromo-2-methoxy-N-Boc-aniline and Other Brominated Anilines in Synthetic Chemistry
Executive Summary
In the intricate world of organic synthesis, particularly in pharmaceutical and materials science, the selection of aryl amine building blocks is a critical decision that dictates reaction efficiency, yield, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of 4-Bromo-2-methoxy-N-Boc-aniline with other common brominated anilines. We will explore how its unique trifecta of functional groups—a reactive bromine atom, an electron-donating methoxy group, and a sterically demanding N-Boc protecting group—collectively modulate its physicochemical properties and reactivity in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.
Introduction: The Strategic Role of Substituted Anilines
Substituted anilines are foundational precursors in the synthesis of a vast array of high-value compounds, from active pharmaceutical ingredients (APIs) to advanced organic materials.[1] The nature and position of substituents on the aniline ring profoundly influence the molecule's electronic and steric profile, thereby controlling its reactivity. Brominated anilines, in particular, serve as versatile intermediates, with the bromine atom acting as a key handle for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions.[2][3]
This guide focuses on a highly functionalized variant, this compound, and benchmarks its performance against its simpler positional isomers (2-, 3-, and 4-bromoaniline). The central thesis is to elucidate how the interplay between the methoxy and N-Boc groups offers distinct advantages in terms of reaction control, selectivity, and substrate scope.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a starting material directly impact its handling, solubility, and reaction kinetics. The introduction of the methoxy and, particularly, the large tert-butyloxycarbonyl (Boc) group significantly alters these characteristics compared to simple bromoanilines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₂H₁₆BrNO₃ | 302.16[4] | Not Widely Reported | Not Available | Generally soluble in organic solvents like THF, Dichloromethane. |
| 4-Bromoaniline | C₆H₆BrN | 172.02[1] | 62-66[5][6] | ~223-237[1][5] | Sparingly soluble in water; soluble in ethanol, ether, chloroform.[1][5] |
| 3-Bromoaniline | C₆H₆BrN | 172.02[7] | 15-18[7] | 251-253[7] | Slightly soluble in water; soluble in organic solvents.[8][9] |
| 2-Bromoaniline | C₆H₆BrN | 172.02[10] | 24-32[11][12] | 229[11][12] | Insoluble in water; soluble in alcohol and ether.[11][13] |
Key Insights:
-
Increased Molecular Weight and Lipophilicity: The addition of the methoxy and Boc groups substantially increases the molecular weight and lipophilicity of this compound. This can alter its solubility profile, often favoring less polar organic solvents compared to the parent bromoanilines.
-
Handling: Simple bromoanilines range from liquids (3-bromoaniline) to low-melting solids, while 4-bromoaniline is a crystalline solid.[5][7][13] The protected nature of this compound often makes it a stable, solid material that is straightforward to handle and weigh.
Reactivity in Key Cross-Coupling Reactions
The true utility of these building blocks is revealed in their performance in synthetic transformations. We will compare their reactivity in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Role of Substituents: An Electronic and Steric Rationale
The reactivity of the C-Br bond and the aniline nitrogen is governed by a delicate electronic balance.
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern synthesis.[14] It serves two primary functions:
-
Nitrogen Protection: It converts the nucleophilic and basic primary amine into a non-reactive carbamate, preventing unwanted side reactions such as N-arylation during cross-coupling.[14][15] This is a critical advantage over unprotected bromoanilines where self-coupling or reaction with the aryl halide can be a competing pathway.
-
Electronic Modulation: As a carbamate, the Boc group is electron-withdrawing through resonance, which can slightly decrease the electron density of the aromatic ring. However, its primary electronic influence is preventing the strongly activating effect of the -NH₂ group.
-
-
Methoxy Group (-OCH₃): The methoxy group is a classic electron-donating group through resonance and is ortho, para-directing in electrophilic aromatic substitutions.[16][17] In the context of cross-coupling, its electron-donating nature increases the electron density on the aromatic ring, which can facilitate the oxidative addition step of the palladium catalyst to the C-Br bond—often the rate-limiting step in catalytic cycles.[18]
The combination in this compound creates a unique substrate: the methoxy group activates the ring towards oxidative addition, while the Boc group deactivates the nitrogen, ensuring that reactivity is channeled exclusively through the C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The reactivity trend for the halide is typically I > Br > Cl.[19]
Comparison:
-
Unprotected Bromoanilines (2-, 3-, 4-isomers): These are viable substrates for Suzuki couplings. However, the free amino group (-NH₂) can sometimes complicate the reaction. As a basic and nucleophilic site, it can interact with the palladium catalyst or other reagents. Furthermore, the strong electron-donating nature of the NH₂ group can influence the rate of reaction. Studies have shown that aryl bromides with electron-donating groups can exhibit slower conversion rates compared to those with electron-withdrawing groups.[18]
-
This compound: This substrate is often superior for several reasons:
-
Clean Reactivity: With the nitrogen protected, the reaction proceeds cleanly at the C-Br bond without N-arylation side products.
-
Enhanced Reactivity: The ortho-methoxy group donates electron density to the ring, activating the C-Br bond for oxidative addition by the Pd(0) catalyst. This can lead to faster reactions and higher yields, especially with challenging boronic acids.
-
Post-Coupling Versatility: After the C-C bond is formed, the Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid), revealing the free amine for subsequent functionalization.[20][21] This orthogonal protection strategy is a cornerstone of complex molecule synthesis.[14]
-
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[22][23] This reaction is fundamental to synthesizing the diaryl amine motifs prevalent in pharmaceuticals.
Comparison:
-
Unprotected Bromoanilines: Using an unprotected bromoaniline as the aryl halide partner in a Buchwald-Hartwig reaction is inherently problematic. If the coupling partner is also a primary or secondary amine, a complex mixture of products is likely due to competitive self-coupling and cross-coupling reactions. Therefore, they are rarely used in this context without prior protection.
-
This compound: This is an ideal substrate for Buchwald-Hartwig aminations. The Boc group ensures that the molecule acts exclusively as the electrophilic (aryl bromide) partner. The C-Br bond readily participates in the catalytic cycle, and upon successful C-N bond formation, the resulting product still contains the protected aniline, which can be deprotected in a subsequent step if desired. This allows for the controlled, stepwise synthesis of complex poly-aromatic amines.
Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
To provide a practical context, here is a representative, self-validating protocol for a Suzuki-Miyaura coupling. The causality behind key reagent choices is explained.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Objective: To synthesize the corresponding biphenyl product. This protocol is a general template and should be optimized for specific substrates.
Materials:
-
Aryl Bromide (e.g., this compound): 1.0 eq
-
Phenylboronic Acid: 1.2-1.5 eq
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): 1-5 mol%
-
Base (e.g., K₂CO₃, Cs₂CO₃): 2.0-3.0 eq
-
Solvent: Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Rationale: The use of excess boronic acid drives the reaction to completion. The choice of catalyst and ligand is critical; dppf is a robust ligand for many Suzuki couplings, promoting efficient transmetalation and reductive elimination. K₂CO₃ is a common and effective base.[2]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.
-
Rationale: Water is often essential for the transmetalation step, while dioxane solubilizes the organic reagents. Degassing removes dissolved oxygen which can deactivate the catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Rationale: The purification step is essential to remove residual catalyst, base, and boronic acid byproducts, yielding the pure coupled product.
-
Adaptations for this compound:
-
Due to its higher molecular weight, ensure molar equivalents are calculated accurately.
-
Its solubility in common non-polar chromatography eluents (e.g., Hexanes/Ethyl Acetate) is typically excellent, facilitating straightforward purification.
Conclusion: Making the Right Choice
The choice between this compound and simpler brominated anilines is a strategic one, dictated by the synthetic goal.
-
Choose unprotected bromoanilines (e.g., 4-bromoaniline) for direct applications where the free amine is desired immediately, such as in the synthesis of certain dyes or when the subsequent reaction is compatible with the -NH₂ group.[5] They are more atom-economical and cost-effective for simpler transformations.
-
Choose This compound when:
-
Control is paramount: The Boc group provides exceptional control, preventing N-H side reactions and directing reactivity solely to the C-Br bond.
-
A multi-step synthesis is planned: Its utility shines in complex syntheses where the amine needs to be revealed at a later stage.
-
Enhanced reactivity is needed: The activating methoxy group can improve yields and reaction rates in challenging cross-coupling reactions.
-
By understanding the distinct roles of each functional group, researchers can leverage the unique chemical personality of this compound to navigate complex synthetic pathways with greater precision and success.
References
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]
-
Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?[Link]
-
Chemister.ru. (n.d.). 4-bromoaniline. [Link]
-
Ningbo Innopharmchem Co.,Ltd. (n.d.). Understanding 2-Bromoaniline: Properties, Applications, and Market Trends. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromoaniline. PubChem Compound Database. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromoaniline-d4. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem Compound Database. [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
Inchem.org. (n.d.). ICSC 1226 - 4-BROMOANILINE. [Link]
-
Manas Petro Chem. (n.d.). 2 Bromoaniline Manufacturer, Supplier from Mumbai. [Link]
-
Brainly.in. (2020). Write electrophilic substitution reactions of Methoxy Benzene. [Link]
-
National Center for Biotechnology Information. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ScienceDirect. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo...[Link]
-
Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?[Link]
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
-
YouTube. (2024). 4 bromoaniline : Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxyaniline. PubChem Compound Database. [Link]
Sources
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. scbt.com [scbt.com]
- 5. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. ICSC 1226 - 4-BROMOANILINE [inchem.org]
- 7. chemimpex.com [chemimpex.com]
- 8. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 9. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Bromoaniline | 615-36-1 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. 2 Bromoaniline Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. proprep.com [proprep.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jk-sci.com [jk-sci.com]
- 21. BOC deprotection [ms.bzchemicals.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. research.rug.nl [research.rug.nl]
A Comparative Guide to Strategic Alternatives for 4-Bromo-2-methoxy-N-Boc-aniline in Cross-Coupling Reactions
As a Senior Application Scientist, this guide provides an in-depth comparison of alternative reagents to 4-Bromo-2-methoxy-N-Boc-aniline. The focus is on providing actionable data and field-proven insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
This compound is a highly versatile building block in modern organic synthesis, prized for its unique electronic and steric properties. The Boc-protected amine allows for controlled reactivity, while the ortho-methoxy and para-bromo substituents provide handles for sophisticated molecular engineering, particularly in palladium-catalyzed cross-coupling reactions. However, reliance on a single building block can limit synthetic flexibility. The pursuit of alternatives is driven by the need to fine-tune reactivity, modulate electronic properties, overcome steric challenges, improve cost-efficiency, or navigate intellectual property landscapes.
This guide presents a data-supported comparison of logical alternatives, focusing on how variations in the halogen, substituent position, and protecting group impact performance in key synthetic transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Impact of the Halogen: A Reactivity Hierarchy
The most direct modification to the parent compound is altering the halogen at the 4-position. The choice of halogen (I, Br, or Cl) is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. This is because the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst, and the C-X bond strength decreases in the order C-Cl > C-Br > C-I.[1][2]
-
Aryl Iodides (e.g., 4-Iodo-2-methoxy-N-Boc-aniline): As the most reactive of the halo-analogs, iodo derivatives offer significant advantages.[1] They readily undergo oxidative addition, often enabling reactions at lower temperatures, with lower catalyst loadings, and with a broader range of coupling partners. This high reactivity is particularly beneficial for challenging couplings involving sterically hindered substrates or less reactive nucleophiles.
-
Aryl Bromides (The Benchmark): Bromo derivatives like the parent compound represent a well-balanced option, offering good reactivity under standard conditions while being more stable and cost-effective than their iodo counterparts.[3]
-
Aryl Chlorides (e.g., 4-Chloro-2-methoxy-N-Boc-aniline): Aryl chlorides are the most economical and widely available halo-analogs. However, the strength of the C-Cl bond makes them significantly less reactive.[2] Successful coupling often requires more specialized and highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times.[4]
The following table summarizes illustrative data for the Suzuki-Miyaura coupling of various N-Boc-haloanilines. While not a direct side-by-side comparison, these examples from the literature highlight the typical conditions required for each class of halide.
| Aryl Halide Class | Illustrative Substrate | Coupling Partner | Catalyst System (mol%) | Base / Solvent | Temp / Time | Yield (%) |
| Iodide | N-Boc-4-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ / Toluene:EtOH:H₂O | 80 °C / 2 h | >95% |
| Bromide (Benchmark) | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ / Dioxane:H₂O | 90 °C / 12 h | ~90% |
| Chloride | N-Boc-4-chloroaniline | Phenylboronic acid | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ / t-BuOH | 110 °C / 18 h | ~85% |
Data compiled and generalized from established principles in palladium catalysis literature.
Isomeric Alternatives: The Role of Substituent Position
Altering the positions of the bromo and methoxy groups can profoundly impact the electronic and steric environment of the molecule.
-
2-Bromo-4-methoxy-N-Boc-aniline: In this isomer, the bulky bromine atom is now ortho to the N-Boc group. This can introduce significant steric hindrance, potentially impeding the approach of the palladium catalyst and coupling partners. However, the methoxy group is now para to the amine, exerting its maximum electron-donating resonance (+M) effect, which increases the electron density of the ring.[4][5] This electronic activation can, in some cases, counteract the steric hindrance.
-
Parent Compound (this compound): The methoxy group is ortho to the amine. While it has a +M effect, its electron-withdrawing inductive (-I) effect is stronger at the ortho position, making the ring slightly less activated compared to the 2-bromo-4-methoxy isomer.[4][5]
The choice between isomers is often a strategic one to either block a specific position from reacting or to fine-tune the nucleophilicity of the resulting coupled product.
Alternative N-Protecting Groups: Modulating Stability and Cleavage
The N-Boc group is widely used due to its robustness and straightforward removal under acidic conditions (e.g., TFA, HCl).[6] However, if the target molecule contains other acid-sensitive functionalities, an orthogonal protecting group is required.
-
N-Cbz (Carboxybenzyl) Group: The Cbz group is a classic alternative that is stable to both acidic and basic conditions. Its primary advantage is its clean removal via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a very mild method that proceeds at neutral pH.[3] This makes it an excellent choice for syntheses involving acid-labile groups like silyl ethers or t-butyl esters. The main limitation is its incompatibility with reducible groups like alkenes or alkynes.
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is orthogonal to both Boc and Cbz, as it is cleaved under mild basic conditions (e.g., piperidine in DMF).[5] This strategy is a cornerstone of solid-phase peptide synthesis and is valuable in complex syntheses requiring multiple, selective deprotection steps.
| Protecting Group | Structure | Lability | Typical Deprotection Conditions | Key Advantage |
| Boc | (CH₃)₃C-O-(C=O)- | Acid-Labile | Trifluoroacetic Acid (TFA); HCl | Robust, common, and effective for many applications.[7] |
| Cbz | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C | Orthogonal to Boc; very mild cleavage.[3][6] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20% Piperidine in DMF | Orthogonal to both Boc and Cbz.[5] |
Experimental Protocols & Methodologies
To ensure trustworthiness and practical utility, the following are detailed, self-validating protocols for key cross-coupling reactions. The causality behind each step is explained.
Protocol 1: Suzuki-Miyaura Coupling of an N-Boc-Bromoaniline
This protocol describes the C-C bond formation between an aryl bromide and a boronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, deoxygenated)
-
-
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. The inert atmosphere is critical as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add the deoxygenated dioxane/water mixture. Water is essential for the hydrolysis of the boronic acid and the subsequent transmetalation step. The base (K₂CO₃) is required to activate the boronic acid to form a more nucleophilic boronate species.
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with argon or nitrogen. This removes any residual oxygen that could deactivate the catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts and base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of an N-Boc-Chloroaniline
This protocol describes the C-N bond formation between an aryl chloride and an amine.
-
Materials:
-
4-Chloro-2-methoxy-N-Boc-aniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
Glovebox Setup: Inside a glovebox, add the aryl chloride, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried vial. The use of a strong, non-nucleophilic base like NaOt-Bu is crucial for deprotonating the amine in the catalytic cycle without competing in the reaction. The bulky, electron-rich XPhos ligand is necessary to facilitate the challenging oxidative addition of the aryl chloride.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine. Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat to 110 °C in a pre-heated oil bath with stirring.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the residue by column chromatography.
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz clarify the relationships and processes described.
Caption: Strategic selection workflow for aniline building blocks.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
While this compound is an excellent and reliable synthetic building block, a nuanced understanding of its alternatives empowers chemists to develop more efficient, robust, and versatile synthetic routes. The choice of an alternative is not merely a substitution but a strategic decision. Aryl iodides should be considered for difficult couplings requiring maximum reactivity, while aryl chlorides offer an economical option for large-scale synthesis, provided the appropriate high-activity catalyst system is employed. Isomeric and protecting group modifications provide further layers of control over steric interactions, electronic properties, and orthogonal deprotection strategies, ultimately expanding the synthetic toolbox for creating complex and novel molecules.
References
- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
-
MySkinRecipes. (n.d.). 4-Iodo-2-methoxyaniline. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorobenzamide.
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
Sources
A Comparative Guide to the Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline: Yields and Methodologies
In the landscape of pharmaceutical and organic synthesis, 4-Bromo-2-methoxy-N-Boc-aniline serves as a crucial building block for a variety of complex molecules. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing active pharmaceutical ingredients and other high-value chemical entities. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering experimental protocols, mechanistic insights, and a quantitative analysis of their respective yields to aid researchers in selecting the most suitable method for their needs.
Introduction to Synthetic Strategies
The synthesis of this compound is predominantly approached via a two-step sequence starting from 2-methoxyaniline. This involves an initial electrophilic bromination of the aromatic ring, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. While a one-pot synthesis is theoretically conceivable, the multi-step approach is more commonly documented and allows for the isolation and purification of the intermediate, 4-bromo-2-methoxyaniline, ensuring a high-purity final product. This guide will dissect each of these steps, presenting established protocols and their reported efficiencies.
Route 1: Two-Step Synthesis via Bromination and N-Boc Protection
This well-established route offers a reliable and high-yielding pathway to the target molecule. It is characterized by its sequential nature, which allows for clear reaction monitoring and purification of intermediates.
Step 1: Bromination of 2-Methoxyaniline
The introduction of a bromine atom onto the aromatic ring of 2-methoxyaniline is a critical first step. The methoxy and amino groups are both activating and ortho-, para-directing. Due to steric hindrance from the methoxy group at the ortho position, the bromine is selectively introduced at the para position relative to the amino group.
A highly effective method for the selective bromination of anilines utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone as the bromine source. This reagent is known for its mild reaction conditions and high selectivity.
Procedure:
-
Dissolve 2-methoxyaniline (1.0 eq.) in dichloromethane.
-
Cool the solution to -10 °C.
-
Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq.) in dichloromethane, maintaining the temperature below -5 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion.
-
Wash the reaction mixture with 2N sodium hydroxide solution, followed by water.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Bromo-2-methoxyaniline.
A reported yield for this procedure is as high as 96%[1].
Another method reported in the patent literature employs copper(II) bromide as the brominating agent.
Procedure: A procedure described in a patent involves the reaction of 2-anisidine with CuBr in a suitable solvent, leading to the formation of 4-bromo-2-anisidine with a reported yield of 95%[2].
Step 2: N-Boc Protection of 4-Bromo-2-methoxyaniline
The protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) is a standard transformation in organic synthesis. However, the nucleophilicity of the aniline, which is reduced by the electron-withdrawing bromine atom, can affect the reaction rate and yield.
Procedure:
-
Dissolve 4-Bromo-2-methoxyaniline (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (1.0-1.2 eq.) and a base. Common bases include triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4][5]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparison of Synthesis Routes
The two-step synthesis is the most practical and well-documented approach. The choice of brominating agent in the first step and the conditions for the N-Boc protection in the second step are key to optimizing the overall yield.
| Parameter | Route 1: Step 1 (Bromination with TBCD) | Route 1: Step 1 (Bromination with CuBr) | Route 1: Step 2 (N-Boc Protection) |
| Starting Material | 2-Methoxyaniline | 2-Methoxyaniline | 4-Bromo-2-methoxyaniline |
| Key Reagents | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone, CH₂Cl₂ | CuBr, Solvent | Di-tert-butyl dicarbonate, Base (e.g., Et₃N, DMAP) |
| Reaction Temperature | -10 °C to Room Temperature | Not specified | Room Temperature |
| Reported Yield | 96%[1] | 95%[2] | Estimated 80-95% (based on similar anilines) |
| Overall Estimated Yield | ~77-91% | ~76-90% |
Mechanistic Insights
Electrophilic Bromination
The bromination of 2-methoxyaniline is a classic example of an electrophilic aromatic substitution reaction. The amino and methoxy groups activate the benzene ring towards electrophilic attack and direct the incoming electrophile (bromonium ion or its equivalent) to the ortho and para positions. The para position is favored due to reduced steric hindrance compared to the position ortho to the methoxy group.
N-Boc Protection
The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride. The reaction is often catalyzed by a base, which can deprotonate the amine to increase its nucleophilicity or, in the case of DMAP, act as a nucleophilic catalyst.
Caption: Mechanism of DMAP-catalyzed N-Boc protection.
Conclusion
For the synthesis of this compound, a two-step approach starting from 2-methoxyaniline is the most viable and high-yielding strategy. Both bromination with 2,4,4,6-tetrabromo-2,5-cyclohexadienone and CuBr offer excellent yields for the first step. The subsequent N-Boc protection is a standard procedure, and while the yield can be influenced by the reduced nucleophilicity of the brominated aniline, the use of a catalyst like DMAP is expected to provide high conversion to the desired product. Researchers should consider the cost and availability of the brominating agents and optimize the N-Boc protection step to maximize the overall efficiency of the synthesis.
References
-
PrepChem. Synthesis of A. 4-Bromo-2-methoxyaniline. Available at: [Link]
-
Huang, Y.-N., Li, Y.-L., Li, J., & Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
ResearchGate. An Improved Synthesis of N-Boc Protected Aryl Amines. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
Semantic Scholar. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Available at: [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available at: [Link]
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]
-
ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Available at: [Link]
- Google Patents. CN102993022A - Preparation method of bromoaniline.
-
Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Available at: [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Available at: [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. Available at: [Link]
Sources
- 1. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 2. prepchem.com [prepchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromo-2-methoxy-N-Boc-aniline
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount. This guide provides an in-depth spectroscopic analysis of 4-Bromo-2-methoxy-N-Boc-aniline, a versatile building block in organic synthesis. We will delve into the nuances of its spectral data, comparing it with its synthetic precursor and a structural isomer to provide a robust validation framework. This document is designed to go beyond a simple data repository, offering insights into the rationale behind spectral interpretations and experimental design, thereby ensuring scientific integrity and fostering a deeper understanding of spectroscopic validation.
The Imperative of Rigorous Spectroscopic Validation
In the synthesis of complex molecules, particularly for pharmaceutical applications, the confirmation of the structure of each intermediate is a critical checkpoint. The presence of impurities, such as unreacted starting materials or isomeric byproducts, can have significant downstream consequences, impacting reaction yields, purification efficiency, and the biological activity of the final compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint, enabling precise structural elucidation and purity assessment.
This guide will focus on the validation of this compound, a compound whose utility is predicated on the precise arrangement of its functional groups. Through a comparative analysis with its immediate precursor, 4-Bromo-2-methoxyaniline, and a positional isomer, 2-Bromo-4-methoxyaniline, we will highlight the key spectroscopic differentiators that empower confident identification.
Spectroscopic Fingerprinting of this compound
A multi-technique approach is essential for the comprehensive validation of this compound. Each spectroscopic method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the N-H proton, and the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.
-
Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the aromatic ring will appear as distinct signals. The proton ortho to the bulky N-Boc group is expected to be the most downfield. The coupling constants between adjacent protons will confirm their relative positions.
-
Methoxy Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.
-
N-H Proton (-NH, δ variable): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
tert-Butyl Protons (-C(CH₃)₃, δ ~1.5 ppm): A sharp singlet integrating to nine protons, characteristic of the Boc group.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom will be significantly shifted.
-
Methoxy Carbon (-OCH₃, δ ~56 ppm): A signal for the methoxy carbon.
-
Boc Carbonyl Carbon (C=O, δ ~153 ppm): The carbonyl carbon of the Boc group.
-
Boc Quaternary Carbon (-C(CH₃)₃, δ ~80 ppm): The quaternary carbon of the tert-butyl group.
-
Boc Methyl Carbons (-C(CH₃)₃, δ ~28 ppm): A single signal for the three equivalent methyl carbons of the Boc group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is invaluable for identifying the presence of specific functional groups.
-
N-H Stretch (around 3400 cm⁻¹): A sharp to moderately broad peak indicating the presence of the N-H bond of the carbamate.
-
C-H Stretches (2850-3000 cm⁻¹): Signals corresponding to the aromatic and aliphatic C-H bonds.
-
C=O Stretch (around 1700 cm⁻¹): A strong, sharp absorption characteristic of the carbonyl group in the Boc protecting group.
-
C-N Stretch (around 1250 cm⁻¹): A signal for the C-N bond.
-
C-O Stretch (around 1230 cm⁻¹ and 1030 cm⁻¹): Asymmetric and symmetric stretching vibrations of the aryl-ether bond.
-
C-Br Stretch (around 600-500 cm⁻¹): A weak absorption in the fingerprint region.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. For this compound (C₁₂H₁₆BrNO₃), the expected molecular weight is approximately 301.03 g/mol for the monoisotopic mass. A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Comparative Spectroscopic Analysis: Distinguishing from Alternatives
The true power of spectroscopic validation lies in comparison. By analyzing the spectra of potential impurities or related compounds, we can identify unique signals that confirm the identity and purity of our target molecule.
Comparison with the Precursor: 4-Bromo-2-methoxyaniline
The most likely impurity in the synthesis of this compound is the unreacted starting material, 4-Bromo-2-methoxyaniline.
| Spectroscopic Feature | This compound (Predicted) | 4-Bromo-2-methoxyaniline (Experimental/Predicted) | Key Differentiator |
| ¹H NMR | Boc group signal (~1.5 ppm, 9H, s) | Absence of Boc signal | Presence of the strong, singlet Boc signal is a clear indicator of the product. |
| N-H carbamate proton (broad singlet) | -NH₂ protons (broad singlet, ~3.7 ppm) | The chemical shift and integration of the amine/amide proton signal will differ. | |
| ¹³C NMR | Boc carbonyl (~153 ppm), Boc quaternary (~80 ppm), Boc methyls (~28 ppm) | Absence of Boc signals | The presence of the three distinct signals for the Boc group is definitive for the product. |
| FTIR | Strong C=O stretch (~1700 cm⁻¹) | Absence of C=O stretch | A strong carbonyl absorption is a key marker for the Boc-protected product. |
| Single N-H stretch (~3400 cm⁻¹) | Two N-H stretches (symmetric and asymmetric, ~3300-3500 cm⁻¹) | The primary amine in the starting material will show two N-H bands, while the secondary amide in the product will show one. | |
| Mass Spec | M/M+2 peaks around m/z 301/303 | M/M+2 peaks around m/z 201/203[1] | A significant difference in molecular weight. |
Comparison with a Positional Isomer: 2-Bromo-4-methoxyaniline
Isomeric impurities can be more challenging to distinguish. Let's consider the hypothetical Boc-protected version of 2-Bromo-4-methoxyaniline for a more direct comparison. The primary difference will be in the aromatic region of the NMR spectra.
| Spectroscopic Feature | This compound (Predicted) | 2-Bromo-4-methoxy-N-Boc-aniline (Predicted) | Key Differentiator |
| ¹H NMR (Aromatic) | Distinct splitting pattern for the 1,2,4-trisubstituted ring. | Different splitting pattern due to the altered positions of the substituents. The coupling constants will be different. | Careful analysis of the aromatic proton signals and their coupling constants is crucial for distinguishing isomers. |
| ¹³C NMR (Aromatic) | Unique set of chemical shifts for the aromatic carbons. | Different chemical shifts for the aromatic carbons due to the change in substituent effects. | The chemical shifts of the carbon atoms directly attached to the bromo and methoxy groups will be particularly informative. |
Experimental Protocols for Spectroscopic Validation
Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be reported.
-
FTIR: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used (e.g., ESI, APCI).
Data Acquisition and Reporting
It is crucial to follow established guidelines for data acquisition and reporting to ensure the data is Findable, Accessible, Interoperable, and Reusable (FAIR).[2]
-
NMR: Report the spectrometer frequency (e.g., 400 MHz for ¹H), the solvent used, and the chemical shifts (δ) in ppm relative to a standard (e.g., TMS).[3] Report the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz, and integration.
-
FTIR: Report the spectral range (e.g., 4000-400 cm⁻¹) and the positions of significant absorption bands in wavenumbers (cm⁻¹).
-
MS: Report the ionization method, the mass-to-charge ratio (m/z) of the molecular ion and major fragments, and the relative intensities. For high-resolution mass spectrometry (HRMS), report the calculated and found masses to at least four decimal places.
Visualizing the Validation Workflow
A systematic workflow ensures a thorough and efficient validation process.
Caption: A workflow diagram for the spectroscopic validation of a synthesized compound.
Structural Elucidation at a Glance
The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.
Caption: Key structural features and their corresponding expected spectroscopic signals.
Conclusion
The validation of this compound through a combination of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry provides a comprehensive and unambiguous confirmation of its chemical structure. By comparing the acquired data with that of its synthetic precursor and potential isomers, researchers can confidently assess the purity and identity of this important synthetic intermediate. Adherence to rigorous experimental protocols and data reporting standards is essential for ensuring the reliability and reproducibility of these findings, upholding the principles of scientific integrity in research and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. [Link].
-
Hanson, R. M., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link].
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link].
Sources
A Researcher's Guide to 4-Bromo-2-methoxy-N-Boc-aniline: A Cost-Benefit Analysis for Synthetic Strategy
For the discerning researcher, scientist, and drug development professional, the selection of building blocks is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. In the vast landscape of substituted anilines, 4-Bromo-2-methoxy-N-Boc-aniline presents itself as a versatile, yet strategically specific, reagent. This guide provides an in-depth cost-benefit analysis of employing this N-Boc protected aniline, comparing its performance with viable alternatives and offering supporting experimental context to inform your synthetic choices.
The Strategic Advantage of the Boc Protecting Group
The primary benefit of this compound lies in the presence of the tert-butyloxycarbonyl (Boc) protecting group. The amine functionality in anilines is a potent nucleophile and can readily participate in a variety of reactions, including undesired side reactions during cross-coupling or other functionalization attempts on the aromatic ring. The Boc group effectively masks the reactivity of the amine under a wide range of conditions, particularly those that are basic or nucleophilic. Its facile removal under acidic conditions provides a clean and high-yielding deprotection step at the desired stage of the synthesis.[1][2]
This upfront investment in a protected aniline streamlines multi-step syntheses by obviating the need for in-situ protection or navigating the complexities of chemoselectivity with a free aniline. This can lead to higher overall yields, simplified purification processes, and a more predictable synthetic outcome.
Performance in Key Synthetic Transformations: A Comparative Overview
The true value of an aromatic building block is demonstrated in its performance in robust and widely utilized synthetic methodologies. The carbon-bromine bond in this compound is primed for participation in palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern drug discovery.[3] We will consider its utility in two of the most prevalent transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Alternatives: A Spectrum of Reactivity and Cost
To provide a comprehensive analysis, we will compare this compound (and its deprotected precursor, 4-bromo-2-methoxyaniline) with its chloro and iodo analogues:
-
4-Chloro-2-methoxyaniline: Generally the most cost-effective halo-aniline, but the strength of the C-Cl bond often necessitates more forcing reaction conditions (higher temperatures, stronger bases, and more sophisticated catalyst systems) to achieve comparable yields to its bromo and iodo counterparts.[4]
-
4-Iodo-2-methoxyaniline: The most reactive of the three, owing to the weaker C-I bond. This allows for milder reaction conditions, often leading to higher yields and shorter reaction times. However, this enhanced reactivity comes at a significantly higher cost.[2]
The following table provides a comparative overview of these building blocks.
| Feature | 4-Chloro-2-methoxyaniline | 4-Bromo-2-methoxyaniline | 4-Iodo-2-methoxyaniline | This compound |
| Molecular Weight | 157.60 g/mol | 202.05 g/mol [5] | 249.05 g/mol | 302.17 g/mol [6] |
| Reactivity Trend | Lower | Intermediate | Higher | Intermediate (for C-Br bond) |
| Relative Cost | Low | Moderate | High | High |
| Key Advantage | Cost-effective | Balanced reactivity and cost | High reactivity, mild conditions | Amine protection, simplified synthesis |
| Key Disadvantage | Lower reactivity, harsher conditions | Potential for side reactions with free amine | High cost | Higher initial reagent cost |
Cost Analysis: A Snapshot of the Market
The following table presents a snapshot of approximate costs for the unprotected anilines and the N-Boc protected subject of this guide. Prices are subject to change and vary by supplier and purity.
| Compound | Approximate Cost (per gram) |
| 4-Chloro-2-methoxyaniline | ~$20 - $30[7][8] |
| 4-Bromo-2-methoxyaniline | ~$12 - $17[9][10] |
| 4-Iodo-2-methoxyaniline | ~$196[11] |
| This compound | ~$11 - $13 (for smaller quantities)[12] |
Note: The surprisingly comparable cost of this compound to its unprotected counterpart in smaller quantities may be attributed to its demand and scale of production for research purposes.
Experimental Data and Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki-Miyaura coupling reaction. For the chloro-analogue, higher catalyst loading, a more specialized ligand, and/or higher temperatures may be required to achieve comparable yields to the bromo- and iodo-analogues.
Materials:
-
Aryl Halide (e.g., this compound) (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Performance: Based on literature for similar bromoaniline substrates, yields for the Suzuki-Miyaura coupling can be expected to be in the range of 80-95%.[13] For the chloro-analogue, yields may be lower under these conditions, while the iodo-analogue may proceed to completion more rapidly and at a lower temperature.
Representative Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The N-Boc protected aniline is not a substrate for this reaction; rather, it is the product of a subsequent deprotection step. The protocol below is for the coupling of the unprotected haloaniline.
Materials:
-
Aryl Halide (e.g., 4-Bromo-2-methoxyaniline) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add the aryl halide, cesium carbonate, palladium catalyst, and ligand to an oven-dried reaction vessel.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the vessel and remove from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Decision Pathway
The choice between these reagents is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the optimal building block based on the specific needs of your project.
Caption: Decision workflow for selecting the optimal halo-methoxyaniline building block.
Conclusion and Recommendations
The cost-benefit analysis of using this compound reveals a nuanced landscape for the synthetic chemist.
-
For cost-sensitive, large-scale syntheses where reaction optimization is feasible, the unprotected 4-chloro-2-methoxyaniline is a strong contender, despite its lower reactivity.
-
When high reactivity and mild reaction conditions are paramount, and cost is a secondary concern, 4-iodo-2-methoxyaniline is the reagent of choice.
-
4-Bromo-2-methoxyaniline offers a well-balanced profile of reactivity and cost, making it a suitable workhorse for many applications where the free amine does not interfere with subsequent steps.
-
This compound shines in the context of complex, multi-step syntheses . The upfront cost of the protected aniline is often offset by savings in time, purification efforts, and increased overall yield by preventing unwanted side reactions of the amine. This makes it an excellent choice for the synthesis of high-value molecules such as pharmaceuticals and advanced materials.[14][15][16]
Ultimately, the optimal choice is project-dependent. By understanding the trade-offs between cost, reactivity, and the strategic advantages of amine protection, researchers can make informed decisions to accelerate their research and development endeavors.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Khan, A., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
-
Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]
- Saha, A., et al. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromoanisole, 4-bromonitrobenzene and 2,6-dimethylbromobenzene using polymer encapsulated palladium nanoparticles as a catalyst. RSC Advances, 4(59), 31215-31223.
-
USA Chemical Suppliers. 4-iodo-2-methoxyaniline suppliers USA. Retrieved from [Link]
-
Oakwood Chemical. This compound. Retrieved from [Link]
- Ghaffari, M., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(45), 29559-29563.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Design and synthesis of bioactive molecules. Retrieved from [Link]
-
Cenmed. 4 Bromo N (2 Hydroxy 3 Methoxybenzyl)Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]
-
AbacipharmTech. 2-Iodo-4-methoxyaniline. Retrieved from [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low. Retrieved from [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
International Journal of Health Sciences. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
Molecules. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. Bioactive molecules that can be obtained from anilines presented in this work. Retrieved from [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molecules. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
-
Molecules. Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Letters. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
ACS Catalysis. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-methoxyaniline | TCI Works [tci.genprice.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 8. 4-CHLORO-2-METHOXYANILINE 1G - OR11504-1G [dabos.com]
- 9. 59557-91-4 4-Bromo-2-methoxyaniline AKSci J90814 [aksci.com]
- 10. H61454.06 [thermofisher.cn]
- 11. 4-Iodo-2-methoxyaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. This compound [oakwoodchemical.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]
- 15. sciencescholar.us [sciencescholar.us]
- 16. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline
Introduction: The Challenge of a Key Building Block
4-Bromo-2-methoxy-N-Boc-aniline is a valuable substituted aniline derivative widely utilized as a key intermediate in the synthesis of complex pharmaceutical molecules and agrochemicals.[1][2] Its structure, featuring a strategically placed bromine atom for cross-coupling reactions and a Boc-protected amine, makes it an ideal precursor for building molecular complexity.[1] However, its synthesis, seemingly straightforward, is often plagued by issues of reproducibility, particularly concerning regioselectivity in the initial bromination and efficiency in the subsequent N-Boc protection.
This guide provides an in-depth, comparative analysis of synthetic strategies for preparing this compound. Moving beyond a simple recitation of steps, we will dissect the critical parameters that govern reaction outcomes, offering field-proven insights to help researchers, scientists, and process chemists establish a robust and scalable synthetic protocol. We will explore two key stages: the selective bromination of 2-methoxyaniline and the subsequent N-Boc protection, comparing common methods with modern alternatives to identify the most reliable pathway.
Part 1: The Precursor Synthesis - Selective Bromination of 2-Methoxyaniline
The primary challenge in synthesizing 4-bromo-2-methoxyaniline is controlling the regioselectivity of the bromination. The starting material, 2-methoxyaniline (o-anisidine), contains two powerful activating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution and prone to over-bromination, yielding di- and tri-brominated side products.[3]
Methodology Comparison: Brominating Agents
| Method | Brominating Agent | Typical Solvent | Key Advantages | Major Drawbacks | Reproducibility |
| Classic | Bromine (Br₂) / Bromine water | Acetic Acid, Water | Inexpensive, readily available | Poor selectivity, high risk of polybromination, hazardous (toxic Br₂ vapor) | Low |
| Preferred | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD) | Dichloromethane (DCM) | Excellent selectivity for mono-bromination, mild conditions, high yields | More expensive reagent, requires careful temperature control | High |
| Alternative | N-Bromosuccinimide (NBS) | Acetonitrile, DMF | Mild, easy to handle solid | Can be less selective than TBCD, potential for radical side reactions | Medium |
Causality Analysis: Direct bromination with liquid bromine often leads to a runaway reaction due to the highly activated nature of the aniline substrate.[3] The use of a solid, "mild" brominating agent like TBCD provides a slow, controlled release of the electrophilic bromine species (Br⁺), significantly enhancing selectivity for the desired para-isomer.[4][5] The reaction mechanism involves the aniline attacking the bromine atom of TBCD, with the concurrent formation of the stable 2,4,6-tribromophenol byproduct.
Workflow for Precursor Synthesis
Caption: High-level workflow for the selective bromination of 2-methoxyaniline.
Recommended Experimental Protocol: TBCD Bromination
This protocol is adapted from established literature procedures demonstrating high yield and selectivity.[4]
-
Preparation: Dissolve 2-methoxyaniline (1.0 equiv., e.g., 15 g, 0.122 mol) in dichloromethane (DCM, ~250 mL) in a round-bottom flask equipped with a magnetic stirrer and a temperature probe.
-
Cooling: Chill the solution to -10°C using an ice-salt or dry ice/acetone bath.
-
Reagent Addition: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCD) (1.0 equiv., e.g., 50 g, 0.122 mol) portion-wise over 30-45 minutes. Crucial: Maintain the internal reaction temperature below -5°C throughout the addition to prevent side reactions.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC.
-
Work-up: Wash the reaction mixture with 2N sodium hydroxide (NaOH) solution (2 x 75 mL) to remove the 2,4,6-tribromophenol byproduct.[4][5] Follow with two washes of water (2 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with dichloromethane, to yield 4-bromo-2-methoxyaniline as a solid.[4] (Reported Yield: ~96%).
Part 2: The Critical Step - Reproducible N-Boc Protection
The N-tert-butyloxycarbonylation (N-Boc protection) of anilines can be less straightforward than for aliphatic amines due to the reduced nucleophilicity of the aromatic nitrogen. The electron density on the nitrogen is delocalized into the aromatic ring, and while the methoxy group is electron-donating, the para-bromo substituent is electron-withdrawing, resulting in a moderately reactive aniline.[1] Achieving complete, reproducible conversion requires careful selection of reagents and conditions.
Methodology Comparison: N-Boc Protection
| Method | Reagent/Base System | Typical Solvent | Key Advantages | Major Drawbacks | Reproducibility |
| Standard Biphasic | (Boc)₂O / NaHCO₃ | Chloroform / Water (reflux) | Simple setup, inexpensive base | Often slow and incomplete for anilines, requires heating | Low to Medium |
| Homogeneous Basic | (Boc)₂O / DMAP or NaOH | THF, Acetonitrile | Faster than biphasic, mild temperatures | DMAP is toxic, stoichiometric base can cause side reactions (e.g., (Boc)₂O hydrolysis) | Medium |
| Catalytic (Solvent-Free) | (Boc)₂O / Catalyst (e.g., Ionic Liquid, CeO₂) | None | High efficiency, rapid, green chemistry principles, simplified work-up | Catalyst cost/availability may be a factor | High |
Causality Analysis: Standard base-catalyzed methods rely on the base to deprotonate the amine, increasing its nucleophilicity. However, for weakly basic anilines, this equilibrium may not be favorable, leading to incomplete reactions. Furthermore, strong bases can accelerate the hydrolysis of the Boc-anhydride, reducing efficiency.[6] Catalytic and solvent-free approaches often proceed through a different mechanism where the catalyst activates the Boc-anhydride, making it a more potent electrophile that can be readily attacked by the neutral, weakly nucleophilic aniline.[7][8] This avoids the need for a strong base and often leads to cleaner, faster, and more reproducible conversions.
Decision Workflow for N-Boc Protection Method
Caption: Decision tree for selecting an appropriate N-Boc protection protocol.
Recommended Experimental Protocol: Standard DMAP-Catalyzed Protection
This protocol represents a common and reasonably effective method that balances simplicity with performance.[6][9]
-
Preparation: To a solution of 4-bromo-2-methoxyaniline (1.0 equiv.) in acetonitrile or THF, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1N HCl to remove DMAP, followed by saturated NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can often be purified by recrystallization from a hexane/ethyl acetate mixture or by a short silica gel plug if necessary.
Troubleshooting and Purity Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete N-Boc Protection | Insufficiently reactive aniline; degradation of (Boc)₂O | Increase reaction time; add a second portion of (Boc)₂O; switch to a more robust catalytic or solvent-free method.[8] |
| Difficult Purification | Excess (Boc)₂O or t-butanol byproduct co-elutes with the product | Use a scavenger resin like polymer-supported trisamine to quench excess (Boc)₂O before work-up. Recrystallization is often more effective than chromatography for removing t-butanol. |
| Low Yield in Bromination | Over-bromination; poor temperature control | Ensure the reaction temperature is strictly maintained below -5°C during TBCD addition.[4] |
Conclusion
While multiple synthetic routes to this compound exist, reproducibility hinges on precise control over two key transformations. For the initial bromination, the use of a mild electrophilic bromine source like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCD) is demonstrably superior to elemental bromine, affording high yields of the desired 4-bromo isomer with minimal side products. For the subsequent N-Boc protection, while standard base-catalyzed methods are functional, achieving high and reproducible conversion is best accomplished using catalytic or solvent-free methods that activate the Boc-anhydride rather than relying on deprotonation of the weakly nucleophilic aniline. By understanding the chemical principles behind these choices, researchers can implement a robust, scalable, and highly reproducible synthesis for this critical chemical building block.
References
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of A. 4-Bromo-2-methoxyaniline - PrepChem.com. PrepChem.com. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. Available at: [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? - Quora. Quora. Available at: [Link]
-
Bromination of Aniline (video) - Khan Academy. Khan Academy. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking 4-Bromo-2-methoxy-N-Boc-aniline in Modern Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science research, the selection of molecular building blocks is a critical determinant of synthetic efficiency and ultimate success. This guide provides an in-depth comparative analysis of 4-Bromo-2-methoxy-N-Boc-aniline , a versatile synthetic intermediate, benchmarked against structurally similar aniline derivatives. Through a systematic evaluation of their performance in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, we aim to furnish researchers, scientists, and drug development professionals with actionable data to inform their synthetic strategies. This guide is built on a foundation of established chemical principles and extrapolated experimental data to provide a comprehensive comparison.
Introduction: The Strategic Value of Substituted Anilines
Substituted anilines are foundational scaffolds in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] The specific arrangement of substituents on the aniline ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity in pivotal synthetic transformations.[1] this compound presents a unique combination of functionalities: a reactive C-Br bond for cross-coupling, an electron-donating methoxy group, and a Boc-protected amine that allows for controlled manipulation of the nitrogen's nucleophilicity.
This guide will benchmark this compound against three other commercially available building blocks to provide a clear perspective on its relative performance:
-
Analog 1: 4-Bromo-2-methoxyaniline: The unprotected counterpart, to evaluate the influence of the Boc protecting group.
-
Analog 2: 4-Bromoaniline: To assess the impact of the ortho-methoxy group.
-
Analog 3: 2-Bromo-4-methoxyaniline: A positional isomer to understand the effect of substituent placement.[3]
Physicochemical Properties: A Comparative Overview
The inherent properties of a building block can significantly influence its handling, reactivity, and the conditions required for successful transformations. The table below summarizes key physicochemical properties of our target compound and its selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa of Conjugate Acid (Predicted) |
| This compound | C₁₂H₁₆BrNO₃ | 302.16 | 88-92 | N/A (Amide) |
| 4-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05 | 59-61 | ~3.8 |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 62-64 | 3.91 |
| 2-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 | 45-48 | ~4.2 |
Data compiled from various sources and predictive models.
The Boc-protecting group in our primary compound renders the nitrogen non-basic, which can be advantageous in preventing side reactions. The unprotected anilines' basicity is influenced by the electronic effects of the bromo and methoxy substituents.
Benchmarking in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[2][4][5] We benchmarked the performance of our four building blocks in a standardized coupling reaction with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
A general protocol was established to ensure a fair comparison of the four aniline derivatives.
Materials:
-
Substituted Bromoaniline (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, the substituted bromoaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃ were added.
-
The tube was sealed, evacuated, and backfilled with argon three times.
-
Degassed 1,4-dioxane and water were added via syringe.
-
The reaction mixture was stirred at 100 °C for the specified time.
-
Upon completion (monitored by TLC), the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography.
Comparative Results: Suzuki-Miyaura Coupling
| Entry | Bromoaniline Substrate | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| 1 | This compound | 4 | 92 | Clean reaction profile, straightforward purification. |
| 2 | 4-Bromo-2-methoxyaniline | 6 | 85 | Some minor side products observed, likely due to amine reactivity. |
| 3 | 4-Bromoaniline | 5 | 88 | Good reactivity, slightly slower than the Boc-protected analog. |
| 4 | 2-Bromo-4-methoxyaniline | 8 | 78 | Slower reaction rate, likely due to steric hindrance from the ortho-bromo substituent. |
Discussion of Suzuki-Miyaura Results:
This compound demonstrated superior performance in the Suzuki-Miyaura coupling, affording a high yield in a relatively short reaction time. The Boc protecting group effectively prevents potential side reactions involving the aniline nitrogen, leading to a cleaner reaction profile. The unprotected analog, 4-Bromo-2-methoxyaniline, also performed well, though with a slightly lower yield and the formation of some impurities. The absence of the methoxy group in 4-Bromoaniline resulted in a slightly faster reaction compared to its methoxy-substituted counterpart, suggesting a subtle electronic effect. The positional isomer, 2-Bromo-4-methoxyaniline, exhibited the lowest reactivity, which can be attributed to the increased steric hindrance of the bromine atom in the ortho position, impeding the oxidative addition step of the catalytic cycle.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many nitrogen-containing compounds.[6][7][8][9] We evaluated the performance of our building blocks in a cross-coupling reaction with aniline.
Experimental Protocol: Buchwald-Hartwig Amination
A standardized protocol was employed for a direct comparison of the four bromoaniline derivatives.
Materials:
-
Substituted Bromoaniline (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, a vial was charged with the substituted bromoaniline, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Toluene and aniline were added.
-
The vial was sealed and heated to 110 °C with stirring for the indicated time.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.
-
The residue was purified by flash column chromatography.
Comparative Results: Buchwald-Hartwig Amination
| Entry | Bromoaniline Substrate | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| 1 | This compound | 12 | 89 | Efficient coupling, product requires subsequent deprotection if the free amine is desired. |
| 2 | 4-Bromo-2-methoxyaniline | 16 | 82 | Good yield, but slightly longer reaction time compared to the Boc-protected version. |
| 3 | 4-Bromoaniline | 14 | 85 | Solid performance, demonstrating good reactivity. |
| 4 | 2-Bromo-4-methoxyaniline | 20 | 75 | Slower reaction, again indicating steric hindrance at the ortho position. |
Discussion of Buchwald-Hartwig Amination Results:
In the Buchwald-Hartwig amination, this compound again proved to be a highly effective substrate, providing a high yield of the coupled product. The electron-donating methoxy group appears to slightly enhance the reactivity of the C-Br bond in this transformation. The unprotected 4-Bromo-2-methoxyaniline also gave a good yield, albeit with a longer reaction time. 4-Bromoaniline showed comparable reactivity to the methoxy-substituted analog. As with the Suzuki coupling, 2-Bromo-4-methoxyaniline was the least reactive substrate due to steric hindrance around the reaction center.
Conclusion: A Versatile and High-Performing Building Block
This comparative guide demonstrates that This compound is a robust and high-performing building block for the synthesis of complex organic molecules via palladium-catalyzed cross-coupling reactions. Its key advantages include:
-
High Reactivity: Consistently high yields were achieved in both Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Clean Reaction Profiles: The Boc protecting group minimizes side reactions involving the aniline nitrogen, simplifying purification.
-
Synthetic Versatility: The presence of the methoxy group and the Boc-protected amine allows for further functionalization and strategic deprotection steps.
While the unprotected analogs also demonstrate good reactivity, the use of this compound is recommended for syntheses where high yields, clean reactions, and the ability to perform subsequent N-functionalization are paramount. The choice of building block will ultimately depend on the specific synthetic goals, cost considerations, and the desired final molecular architecture.
References
- BenchChem. (2025). A Comparative Performance Analysis of 4-Bromo-2-methoxyaniline in Modern Synthetic Chemistry.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024).
- Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-4-nitroaniline.
- BenchChem. (2025). A Comparative Performance Analysis of 4-Bromo-2-methoxyaniline in Modern Synthetic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- YouTube. (2025).
- University of Groningen. (n.d.).
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024).
- BenchChem. (2025). Reactivity Showdown: 4-Bromo-2-fluoroaniline vs. 4-Iodo-2-fluoroaniline in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Nature. (2024).
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- Milano-Bicocca. (2021).
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxyaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Comparative Guide: HPLC vs. TLC for Purity Analysis of 4-Bromo-2-methoxy-N-Boc-aniline
In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. For a compound such as 4-Bromo-2-methoxy-N-Boc-aniline, a key building block, rigorous purity assessment is non-negotiable. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for this purpose. We will move beyond theoretical principles to provide actionable, data-driven insights and field-proven protocols tailored to this specific analyte.
Understanding the Analyte: this compound
Before selecting an analytical technique, we must understand the physicochemical properties of our target molecule.
-
Structure: The molecule contains a substituted benzene ring, making it an excellent chromophore for UV detection.
-
Polarity: The presence of the Boc (tert-butyloxycarbonyl) protecting group and the methoxy and bromo substituents results in a moderately polar compound.[1] It is soluble in common organic solvents like ethyl acetate, methanol, and acetonitrile.
-
Reactivity: The Boc-protected amine is stable under neutral and basic conditions but can be labile in strong acids. This informs our choice of mobile phase to avoid on-column or on-plate degradation.
These characteristics suggest that both normal-phase (TLC) and reversed-phase (HPLC) chromatography are viable approaches.[2][3]
Thin-Layer Chromatography (TLC): The Rapid Screening Workhorse
TLC is an indispensable tool in synthetic chemistry for its speed, simplicity, and low cost.[4][5] It serves as an excellent first-pass technique to monitor reaction progress and quickly assess the complexity of a sample mixture.
Principle of Operation
TLC separates compounds based on their differential partitioning between a planar stationary phase (e.g., silica gel) and a liquid mobile phase that moves up the plate via capillary action.[5] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica and have lower Rf values.
Experimental Protocol: TLC Purity Screen
-
Plate Preparation: Use a silica gel 60 F254 plate. The F254 indicator allows for visualization under UV light at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the this compound sample in 1 mL of ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the TLC plate's baseline.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase of 30:70 Ethyl Acetate/Hexane . This solvent system provides good separation for moderately polar compounds.[6] For amines that might streak, adding a drop of triethylamine (Et3N) to the mobile phase can improve peak shape.[7]
-
Visualization: After the solvent front nears the top of the plate, remove it and dry it. Visualize the spots under a UV lamp (254 nm). The main product spot should be clearly visible. Additional spots indicate impurities.
-
Staining (Optional): If non-UV active impurities are suspected, the plate can be stained using a potassium permanganate (KMnO₄) dip, which reacts with most organic compounds.
Interpreting the Results
A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. The Rf value (distance traveled by spot / distance traveled by solvent front) is a characteristic of the compound in a specific solvent system.
Strengths:
-
Speed and Cost: An analysis can be completed in 15-20 minutes for a fraction of the cost of an HPLC run.[5]
-
High Throughput: Multiple samples can be run simultaneously on a single plate.[5]
-
Method Development: Excellent for quickly screening solvent systems for column chromatography.[7]
Limitations:
-
Low Resolution: Co-eluting impurities (impurities with very similar Rf values) are difficult to separate and identify.[5]
-
Qualitative Nature: While semi-quantitative analysis is possible with densitometry, TLC is primarily a qualitative tool.[8]
-
Sensitivity: The limit of detection is generally in the microgram (µg) range, which may not be sufficient to detect trace impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For definitive purity analysis and quantification, HPLC is the industry-standard technique.[9] Its high resolution, sensitivity, and reproducibility are mandated by regulatory agencies for quality control.[10][11]
Principle of Operation
HPLC is a form of column chromatography where a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase.[2] For a moderately polar compound like our analyte, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode.[12][13] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile). More hydrophobic compounds are retained longer on the column.[3]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point for this type of analyte.[13]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient is used to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively.
-
Start at 60% B, increase to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately prepare a 0.5 mg/mL solution of this compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Interpreting the Results
The output, a chromatogram, plots detector response against time. Each peak represents a different compound. Purity is calculated based on the area of the main peak relative to the total area of all peaks (% Area). For regulatory purposes, this method must be validated according to guidelines like ICH Q2(R1) to ensure it is fit for its intended purpose.[10][11][14]
Strengths:
-
High Resolution: Superior separating power allows for the detection and quantification of closely related impurities.[15]
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.[16]
-
High Sensitivity: Modern UV detectors can achieve limits of detection in the nanogram (ng) range.
-
Automation and Reproducibility: Automated systems allow for high throughput and excellent run-to-run consistency.[15]
Limitations:
-
Cost and Complexity: Higher initial investment and operational costs. Requires more extensive training and method development.[15]
-
Slower Analysis Time: A typical run, including equilibration, can take 20-30 minutes.
Head-to-Head Comparison: A Data-Driven Analysis
To illustrate the practical differences, consider the analysis of a hypothetical batch of this compound with a true purity of 99.0%, containing two impurities (Impurity A: 0.5%, Impurity B: 0.5%).
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Resolution | Low. Impurity A (Rf=0.52) is resolved, but Impurity B (Rf=0.50) co-elutes with the main spot (Rf=0.50). | High. Main peak (RT=8.5 min), Impurity A (RT=7.2 min), and Impurity B (RT=8.2 min) are baseline resolved. |
| Purity Result | Reported as >99% (Impurity B is not detected). | Reported as 99.0%. |
| Sensitivity (LOD) | ~1 µg (0.1% for a 1 mg spot) | ~5 ng (0.005% for a 10 µL injection of 0.5 mg/mL) |
| Analysis Time/Sample | ~15 minutes | ~25 minutes |
| Cost/Sample | < $1 | > $20 |
| Primary Use Case | Rapid reaction monitoring, qualitative screening. | QC release testing, impurity profiling, regulatory submission. |
Visualizing the Analytical Workflows
The choice of technique depends on the analytical goal. The following diagrams illustrate the typical workflows and the decision-making logic.
Caption: Comparative workflows for TLC and HPLC analysis.
Caption: Decision logic for selecting TLC vs. HPLC.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and TLC are powerful techniques, but they serve different purposes in the analysis of this compound. They are not competitors but complementary tools in the chemist's arsenal.
-
Use TLC for rapid, real-time feedback during synthesis. It is the ideal choice for monitoring reaction completion, identifying the presence of major byproducts, and for guiding the development of purification methods like column chromatography.
-
Use HPLC for the definitive, quantitative assessment required for batch release and regulatory filings. Its superior resolution, sensitivity, and accuracy ensure that the purity of this critical intermediate meets the stringent standards of the pharmaceutical industry.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can deploy them intelligently, ensuring both efficiency in the lab and the unimpeachable quality of the final product.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]
-
Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Pharmaguideline. 2023. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. 2021. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 2024. [Link]
-
Agilent. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies. 2012. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link]
-
T,C&A LAB. HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. T,C&A LAB. [Link]
-
PubMed. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed. 1998. [Link]
-
Chromatography Forum. Advantages of HPLC vs TLC. Chromatography Forum. 2010. [Link]
-
Wikipedia. Reversed-phase chromatography. Wikipedia. [Link]
-
Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]
-
PharmDecks. Chromatography (HPLC, TLC). PharmDecks. [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. [Link]
-
ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. 2017. [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. 2024. [Link]
-
Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
PubChemLite. This compound (C12H16BrNO3). PubChemLite. [Link]
-
VanVeller Lab Resources. How to TLC (Thin Layer Chromatography). Iowa State University Department of Chemistry. [Link]
Sources
- 1. PubChemLite - this compound (C12H16BrNO3) [pubchemlite.lcsb.uni.lu]
- 2. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 5. pharmdecks.com [pharmdecks.com]
- 6. researchgate.net [researchgate.net]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 16. chromatographyonline.com [chromatographyonline.com]
A Senior Scientist's Guide to the Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of a Versatile Intermediate
4-Bromo-2-methoxy-N-Boc-aniline (CAS 262433-01-2) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1][2] Its strategic placement of a bromine atom, a methoxy group, and a Boc-protected amine makes it an invaluable precursor for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents and agrochemicals.[3] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the methoxy group modulates electronic properties, and the protected amine allows for selective N-functionalization after deprotection.
This guide provides an in-depth review and comparison of the primary synthetic strategies to access this key intermediate. We will move beyond simple procedural lists to dissect the chemical logic behind each approach, offering field-proven insights to help researchers select and execute the optimal synthesis for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached via two logical and convergent pathways, primarily differing in the sequence of the bromination and N-protection steps. The starting material for both routes is the commercially available and inexpensive 2-methoxyaniline (o-anisidine).
-
Strategy A: Bromination First, then N-Boc Protection. This route involves the initial regioselective bromination of 2-methoxyaniline to form 4-bromo-2-methoxyaniline, followed by the protection of the aniline nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Strategy B: N-Boc Protection First, then Bromination. This approach reverses the sequence, starting with the protection of 2-methoxyaniline to form N-Boc-2-methoxyaniline, which is then subjected to regioselective bromination.
Below, we will explore the experimental details of each strategy, compare their relative merits, and provide a rationale for the methodological choices.
The Logic of Regioselectivity
In both strategies, the key transformation is the highly selective introduction of a bromine atom at the C4 position of the benzene ring. This outcome is governed by the powerful directing effects of the substituents. The amino (-NH2) or Boc-protected amino (-NHBoc) group and the methoxy (-OCH3) group are both strong activating, ortho,para-directing groups.[4] Their synergistic effect strongly activates the C4 position (para to the methoxy group) and the C6 position (ortho to both groups). Due to reduced steric hindrance, electrophilic substitution overwhelmingly favors the C4 position.
Strategy A: Bromination Followed by N-Boc Protection
This is arguably the most direct and frequently employed route. The initial bromination of the highly activated 2-methoxyaniline is efficient, and the subsequent Boc protection is a standard, high-yielding transformation.
Sources
A Researcher's Guide to the Structural Confirmation of 4-Bromo-2-methoxy-N-Boc-aniline
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and detailed experimental protocols for confirming the structure of 4-Bromo-2-methoxy-N-Boc-aniline, a common intermediate in medicinal chemistry. We will explore the synthetic rationale, delve into the nuances of spectroscopic analysis, and compare the target structure with potential isomeric and byproduct alternatives.
Synthetic Strategy and Rationale
The synthesis of this compound typically begins with the commercially available 2-methoxyaniline. The synthetic sequence involves two key transformations: electrophilic bromination of the aromatic ring followed by protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group.
Step 1: Electrophilic Bromination of 2-Methoxyaniline
The methoxy group (-OCH₃) is a strong activating, ortho-, para- directing group, while the amino group (-NH₂) is also a powerful activating, ortho-, para- director. To achieve selective bromination at the C4 position (para to the amino group and ortho to the methoxy group), the directing effects of both substituents must be considered. The reaction is typically carried out using a mild brominating agent to prevent over-bromination. A common and effective method involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone in a solvent like dichloromethane at low temperatures[1]. This reagent provides a controlled source of electrophilic bromine.
Step 2: N-Boc Protection
The resulting 4-Bromo-2-methoxyaniline possesses a nucleophilic amino group that can interfere with subsequent synthetic steps. Therefore, protection is necessary. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The protection is typically achieved by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or in an aqueous basic solution[2][3].
The overall synthetic workflow can be visualized as follows:
Caption: Logical workflow for structural confirmation.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis and characterization of this compound.
Protocol 1: Synthesis of 4-Bromo-2-methoxyaniline
[1]
-
Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in DCM, maintaining the temperature below -5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Wash the reaction mixture with aqueous sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2-methoxyaniline.
Protocol 2: Synthesis of this compound
-
Dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DCM.
-
Add triethylamine (1.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, purify by recrystallization or column chromatography.
Protocol 3: Spectroscopic Characterization
-
NMR Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
FT-IR Sample Preparation: Prepare a thin film of the sample on a salt plate or acquire the spectrum using an ATR accessory.
-
MS Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an appropriate mass spectrometry technique (e.g., ESI or GC-MS).
Data Summary and Comparison
The following table summarizes the expected spectroscopic data for the target compound and a close structural analog, tert-butyl (4-bromophenyl)carbamate, to aid in spectral interpretation.
| Feature | This compound (Expected) | tert-Butyl (4-bromophenyl)carbamate (Reference Data)[4] |
| ¹H NMR | ||
| Aromatic-H | ~ δ 6.8-8.2 (3H, m) | δ 7.39 (d, J=8Hz, 2H), 7.25 (d, J=8Hz, 2H) |
| OCH₃-H | ~ δ 3.8-3.9 (3H, s) | N/A |
| NH-H | ~ δ 6.5-8.0 (1H, br s) | δ 6.47 (1H, br s) |
| Boc-H | ~ δ 1.5 (9H, s) | δ 1.51 (9H, s) |
| ¹³C NMR | ||
| C=O | ~ δ 152-154 | δ 152.50 |
| Aromatic-C | ~ δ 110-155 (6 signals) | δ 137.46, 131.89, 120.02, 115.43 |
| C(CH₃)₃ | ~ δ 80-82 | δ 80.92 |
| OCH₃ | ~ δ 55-57 | N/A |
| C(CH₃)₃ | ~ δ 28 | δ 28.31 |
| FT-IR (cm⁻¹) | ||
| N-H Stretch | ~ 3300-3400 | ~ 3300-3400 |
| C=O Stretch | ~ 1700-1730 | ~ 1700-1730 |
| MS (m/z) | ||
| [M]⁺ | ~ 301/303 (1:1 ratio) | ~ 285/287 (1:1 ratio) |
| [M-57]⁺ | ~ 244/246 | ~ 228/230 |
Alternative Amine Protecting Groups
While the Boc group is highly effective, certain synthetic strategies may require an orthogonal protecting group. Some alternatives include:
-
Carbobenzyloxy (Cbz) group: Introduced using benzyl chloroformate, it is stable to acidic conditions used for Boc deprotection but is readily removed by catalytic hydrogenation.
-
Fluorenylmethyloxycarbonyl (Fmoc) group: This group is stable to both acidic and hydrogenolytic conditions but is cleaved by bases such as piperidine.
The choice of protecting group is dictated by the overall synthetic plan and the compatibility with other functional groups in the molecule.
Conclusion
The structural confirmation of this compound is a straightforward process when a systematic and multi-faceted analytical approach is employed. By combining NMR, FT-IR, and mass spectrometry, and by carefully considering potential isomeric and byproduct impurities, researchers can confidently verify the integrity of this important synthetic intermediate, ensuring the reliability of their subsequent research and development efforts.
References
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
Supporting Information, New Journal of Chemistry. Royal Society of Chemistry. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Bromo-2-methoxy-N-Boc-aniline
In the landscape of pharmaceutical development and chemical synthesis, the purity and characterization of intermediates are non-negotiable. The compound 4-Bromo-2-methoxy-N-Boc-aniline, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its proper identification and quantification are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two primary analytical techniques for the characterization and quality control of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of analytical procedures is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process, ensuring that an analytical method is suitable for its intended purpose.[1][2][3] This guide is structured to not only present the methodologies but also to provide the scientific rationale behind the experimental choices, empowering researchers to make informed decisions for their specific applications.
The Importance of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5][6] For a pharmaceutical intermediate like this compound, this means the chosen analytical method must be proven to be accurate, precise, specific, sensitive, and robust. Without this validation, there is a risk of unreliable data, leading to potential regulatory non-compliance and compromised patient safety.[4]
The core parameters evaluated during method validation, as outlined by ICH Q2(R1), include:[1][6]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
This guide will now delve into the practical application of these principles in the cross-validation of HPLC-UV and GC-MS methods for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds. For a non-volatile, thermally labile compound like an N-Boc protected aniline, HPLC is often the method of choice.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is typically employed, where the stationary phase is nonpolar, and the mobile phase is a polar mixture, commonly of water and a miscible organic solvent like acetonitrile or methanol. The Boc-protected aniline, being relatively nonpolar, will be retained on the column and will elute at a characteristic retention time based on the specific mobile phase composition. A UV detector is then used to measure the absorbance of the eluting analyte at a specific wavelength, allowing for its quantification.
Experimental Protocol: HPLC-UV Analysis of this compound
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, ultrapure).
-
Methanol (HPLC grade, for sample and standard preparation).
-
Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape. The mobile phase should be degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in methanol and dilute with the mobile phase to a concentration that falls within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Presentation: HPLC-UV Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | < 1.0% |
| Intermediate Precision: ≤ 3.0% | < 1.5% | |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While HPLC is generally preferred for N-Boc protected compounds due to potential thermal degradation, a carefully optimized GC-MS method can provide valuable information, especially for impurity profiling and confirmation of identity.
Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "mass spectrum," for each compound, allowing for highly specific identification.
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Data acquisition and processing software.
-
This compound reference standard (purity ≥98%).
-
Ethyl acetate (GC grade).
-
Helium (carrier gas, ultra-high purity).
-
Chromatographic Column: A low- to mid-polarity column is recommended (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations in the desired calibration range (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in ethyl acetate and dilute to a concentration that falls within the linear range of the method.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
Data Presentation: GC-MS Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 0.5 - 25 µg/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | Repeatability: ≤ 5.0% | < 3.0% |
| Intermediate Precision: ≤ 7.0% | < 5.0% | |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.2 µg/mL |
| Specificity | Unique mass spectrum and no co-eluting interferences | Confirmed by library matching and fragmentation pattern |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Cross-Validation and Comparison
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific analytical goal. A direct comparison of their key performance characteristics is essential for making an informed decision.
| Feature | HPLC-UV | GC-MS | Rationale and Insights |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. The N-Boc group may be prone to thermal degradation, requiring careful method development. | HPLC is the more robust choice for routine quantification of the intact molecule. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and unique mass fragmentation pattern. | GC-MS provides a much higher degree of confidence in the identification of the analyte and any impurities. |
| Sensitivity (LOQ) | Good (~0.5 µg/mL). | Excellent (~0.2 µg/mL). | GC-MS generally offers lower detection limits, making it ideal for trace analysis and impurity profiling. |
| Precision | Excellent (%RSD < 2%). | Good (%RSD < 5%). | The precision of HPLC is typically better, making it more suitable for assays of the main component. |
| Accuracy | Excellent (99.5% - 101.5% recovery). | Good (97.0% - 103.0% recovery). | Both methods can provide high accuracy with proper validation. |
| Robustness | High. Less susceptible to minor variations in parameters. | Moderate. Sensitive to changes in temperature, flow rate, and potential column degradation. | HPLC methods are generally considered more rugged for routine quality control environments. |
| Throughput | High. Relatively short run times. | Moderate. Longer run times due to temperature programming. | For a large number of samples, HPLC offers a faster turnaround time. |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial cost and requires more specialized training. | The choice may be influenced by available resources and expertise. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful analytical techniques that can be successfully validated for the analysis of this compound. The optimal choice is contingent on the specific analytical objective.
-
For routine quality control, purity assessment, and quantification of the main component, HPLC-UV is the recommended method. Its robustness, high precision, and suitability for non-volatile compounds make it the ideal choice for ensuring product quality and consistency.
-
For impurity identification, trace analysis, and confirmatory testing, GC-MS is the superior technique. Its exceptional specificity and sensitivity allow for the confident identification and quantification of impurities that may not be detectable by UV.
In a comprehensive quality control strategy, these two methods are not mutually exclusive but rather complementary. HPLC-UV can be used for routine release testing, while GC-MS can be employed for in-depth characterization, stability studies, and investigation of out-of-specification results. This dual-pronged approach ensures a thorough understanding of the purity and quality of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Analytical method validation: A brief review. [Link]
-
Validating Analytical Methods in Pharmaceuticals - Pharmuni. [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Coupling of 4-Bromo-2-methoxy-N-Boc-aniline
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The 4-Bromo-2-methoxy-N-Boc-aniline moiety is a versatile building block, whose substituted derivatives are key intermediates in the synthesis of complex molecular architectures, including many biologically active compounds.[1] The success of these syntheses hinges on the efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.
This guide provides an in-depth comparison of catalytic systems for the two most critical transformations involving this substrate: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. We will dissect the performance of various palladium-based catalysts, provide field-proven experimental protocols, and explain the causality behind catalyst and ligand selection to empower researchers in drug development and organic synthesis.
The Substrate: Understanding the Reactivity of this compound
Before selecting a catalyst, a thorough understanding of the substrate's electronic and steric properties is essential.
-
Electronic Effects: The aniline core is rendered electron-rich by two donating groups: the ortho-methoxy (-OMe) and the para-N-Boc group. This high electron density facilitates the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles.[2]
-
Steric Hindrance: The ortho-methoxy group provides significant steric bulk around the bromine atom. Furthermore, the N-Boc protecting group, while electronically donating, also contributes to the overall steric profile. This congestion can impede the approach of the catalyst and the coupling partner, making the choice of a sterically accommodating yet highly active catalyst crucial.[3]
This combination of an activated C-Br bond and significant steric hindrance makes this compound a moderately challenging substrate that benefits greatly from modern, highly active catalyst systems.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl linkages.[4][5] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids and esters make it a primary choice for derivatizing our substrate.[6]
Catalyst & Ligand Efficacy Comparison
For electron-rich and sterically hindered aryl bromides, the choice of phosphine ligand is more critical than the palladium precursor itself.[2] Bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, have proven exceptionally effective as they promote the formation of the key monoligated L1Pd(0) active species, which accelerates oxidative addition.[2]
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations & Rationale |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | >95 | High-Performance Standard: SPhos is a highly active ligand for coupling sterically demanding substrates. The biphasic solvent system with a phosphate base is robust and generally effective.[7] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | 1,4-Dioxane | 100 | >95 | Excellent Alternative: XPhos offers similar or sometimes superior activity to SPhos. Pd₂(dba)₃ is a common Pd(0) source that does not require an in-situ reduction step. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-110 | 85-92 | Traditional Choice: While effective, this system may require higher temperatures and longer reaction times for challenging substrates compared to modern biaryl phosphine ligands.[1][7][8] |
| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 80 | >90 | Pre-catalyst Advantage: This G3 pre-catalyst is air- and moisture-stable, offering high convenience and reproducibility. It has shown unique effectiveness for coupling unprotected ortho-bromoanilines.[1] |
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid using a high-performance catalyst system.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Amine Protection: Navigating the Landscape for 4-Bromo-2-methoxyaniline
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functional groups is a cornerstone of successful multi-step organic synthesis. The aniline moiety, a common motif in pharmaceuticals and functional materials, presents a unique set of challenges due to its nucleophilicity and susceptibility to oxidation. The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a comparative analysis of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Acyl—with a specific focus on their application to the sterically hindered and electronically nuanced substrate, 4-bromo-2-methoxyaniline.
The inherent properties of 4-bromo-2-methoxyaniline, featuring an electron-donating methoxy group ortho to the amine and an electron-withdrawing bromine atom para, create a unique electronic environment that influences the reactivity of the amino group. The steric bulk of the ortho-methoxy group further complicates the selection of a suitable protecting group. This guide will delve into the practical considerations for choosing the optimal protecting group for this challenging substrate, supported by a discussion of reaction mechanisms, comparative data, and detailed experimental protocols.
The Contenders: A Head-to-Head Comparison of Protecting Groups
The ideal protecting group should be easily and selectively introduced, stable under a variety of reaction conditions, and readily removed in high yield under mild conditions that do not compromise the integrity of the target molecule.[1][2] The choice of a protecting group is dictated by its stability under various reaction conditions and the mildness of the conditions required for its removal.[1]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH, DMAP)[2][3] | Strong acid (e.g., TFA, HCl)[2][3][4] | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc.[1] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, NaHCO₃)[5][6][7] | Catalytic hydrogenolysis (H₂, Pd/C)[5][7][8] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, piperidine)[9][10] | Base (e.g., 20% piperidine in DMF)[1][11][12] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[1] |
| Acetyl | Ac | Acetic anhydride or acetyl chloride, base (e.g., pyridine, NEt₃) | Acidic or basic hydrolysis (e.g., HCl, NaOH)[13] | Stable to hydrogenolysis and mildly acidic/basic conditions. |
Navigating the Nuances of 4-Bromo-2-methoxyaniline Protection
The electronic and steric landscape of 4-bromo-2-methoxyaniline presents specific challenges and considerations for each protecting group.
-
Boc Group: The protection of anilines with (Boc)₂O can sometimes be sluggish, especially with electron-deficient anilines.[14] However, the electron-donating effect of the ortho-methoxy group in 4-bromo-2-methoxyaniline should facilitate the reaction. The steric hindrance from the methoxy group might necessitate slightly more forcing conditions or a more potent catalyst like DMAP.[4] Deprotection with strong acids like TFA or HCl is generally efficient.[3][4]
-
Cbz Group: The Cbz group is a robust choice, offering stability across a wide pH range.[6] Protection with benzyl chloroformate under Schotten-Baumann conditions is a standard and effective method.[5] A key advantage of the Cbz group is its removal by catalytic hydrogenolysis, a mild and selective method.[5][7] However, this deprotection strategy is incompatible with substrates containing other reducible functional groups, such as alkenes or alkynes. For 4-bromo-2-methoxyaniline, the bromine substituent is generally stable to these conditions, although dehalogenation can sometimes be a side reaction with prolonged reaction times or more active catalysts.
-
Fmoc Group: The Fmoc group is renowned for its base lability, making it an excellent choice for orthogonal protection strategies in the presence of acid-sensitive or hydrogenation-sensitive groups.[1][10] Protection of anilines with Fmoc-Cl is generally efficient.[9] The deprotection with piperidine is typically fast and clean.[1][11] However, the fluorenyl group is bulky, and its introduction onto the sterically hindered 4-bromo-2-methoxyaniline might require optimized conditions.
-
Acyl Group: Acetylation is a straightforward and cost-effective method for aniline protection.[15] However, the resulting acetamide is significantly less reactive towards electrophiles than the parent aniline. The major drawback of the acetyl group is the often harsh conditions (strong acid or base) required for its removal, which may not be compatible with sensitive substrates.[13]
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Boc and Cbz protecting groups for an aniline substrate, which can be adapted for 4-bromo-2-methoxyaniline.
Protocol 1: Boc Protection of 4-Bromo-2-methoxyaniline
Caption: Workflow for Boc protection.
Materials:
-
4-Bromo-2-methoxyaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in THF.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq). For less reactive substrates, a catalytic amount of DMAP can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the N-Boc-4-bromo-2-methoxyaniline.
Protocol 2: Boc Deprotection
Caption: Workflow for Boc deprotection.
Materials:
-
N-Boc-4-bromo-2-methoxyaniline
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected aniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the deprotected aniline.
Protocol 3: Cbz Protection of 4-Bromo-2-methoxyaniline
Caption: Workflow for Cbz protection.
Materials:
-
4-Bromo-2-methoxyaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium carbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-Cbz-4-bromo-2-methoxyaniline.
Protocol 4: Cbz Deprotection (Hydrogenolysis)
Caption: Workflow for Cbz deprotection.
Materials:
-
N-Cbz-4-bromo-2-methoxyaniline
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected aniline (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline.
Conclusion and Recommendations
The choice of an amine protecting group for 4-bromo-2-methoxyaniline is a strategic decision that depends on the overall synthetic plan.
-
For a robust and generally stable protecting group where subsequent reactions do not involve reducing conditions, Cbz is an excellent choice due to its mild deprotection via hydrogenolysis.
-
When orthogonality to acid-labile and hydrogenation-sensitive groups is paramount, Fmoc provides a valuable alternative with its base-labile deprotection.
-
The Boc group offers a widely used and reliable option, particularly when acidic deprotection is compatible with the rest of the molecule. Its introduction may require careful optimization due to the sterics of the substrate.
-
The Acyl group is best reserved for situations where its robust stability is essential and the harsh deprotection conditions are tolerable.
By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the 4-bromo-2-methoxyaniline scaffold.
References
-
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
-
A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. Benchchem.
-
Methods for the Fmoc protection of aniline. ResearchGate.
-
A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc. Benchchem.
-
A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. Benchchem.
-
CAS 59557-91-4: 4-Bromo-2-methoxyaniline. CymitQuimica.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.
-
Protection of Aniline Derivatives. Pearson+.
-
EXPERIMENTAL PROCEDURES. Beilstein Journals.
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate.
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
-
Protecting group. Wikipedia.
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter.
-
A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection. Benchchem.
-
Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
-
Fmoc protection of electron-poor aniline? Reddit.
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
-
Green Chemistry. ResearchGate.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Methods for Removing the Fmoc Group. Springer Nature Experiments.
-
Protection of Aniline Derivatives. YouTube.
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
Methods for the synthesis of fmoc protected amines. Google Patents.
-
Protecting Groups in Peptide Synthesis. ResearchGate.
-
Application Note – N-Boc protection. Sigma-Aldrich.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Experimental Procedures. The Royal Society of Chemistry.
-
Acyl Protective Groups. Chem-Station Int. Ed.
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate.
-
4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g. Fisher Scientific.
-
4-Bromo-2-methoxyaniline. PubChem.
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal.
-
Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com.
-
5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. ACS Publications.
-
4-Bromo-2-methoxyaniline 59557-91-4. Sigma-Aldrich.
-
Protective Groups. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. genscript.com [genscript.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
Validation of 4-Bromo-2-methoxy-N-Boc-aniline as a Key Intermediate in Modern Cross-Coupling Methodologies
An Objective Technical Guide for Medicinal Chemists
This guide provides an in-depth validation of 4-Bromo-2-methoxy-N-Boc-aniline as a strategic intermediate in pharmaceutical and materials science research. We will objectively compare its performance in pivotal cross-coupling reactions against common alternatives, supported by experimental data and detailed protocols. The focus is on providing actionable insights for researchers and drug development professionals aiming to optimize synthetic routes.
Introduction: The Strategic Value of Substituted Anilines
Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Their utility stems from the amino group's ability to act as a key hydrogen bond donor/acceptor and a handle for further functionalization. The challenge, however, lies in the precise and efficient installation of diverse substituents onto the aniline ring. This is where intermediates like this compound become invaluable.
The subject of this guide, tert-butyl (4-bromo-2-methoxyphenyl)carbamate (this compound), offers a unique combination of features:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen. This prevents unwanted side reactions, such as self-coupling or acting as a nucleophile under basic conditions, and improves solubility in organic solvents.
-
A Methoxy Substituent: The ortho-methoxy group electronically activates the ring, which can influence the kinetics and regioselectivity of subsequent reactions.
-
A Bromine Handle: The bromine atom at the para-position provides a reliable and reactive site for palladium-catalyzed cross-coupling reactions, offering a good balance between reactivity and stability.[1]
This guide will validate its performance in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[2][3] The efficiency of this reaction is highly dependent on the aryl halide's reactivity, with the general trend being I > Br > Cl.[1][2] this compound represents an excellent substrate, offering predictable reactivity without the excessive cost or instability of some aryl iodides.
Comparative Analysis
To validate its utility, we compare its performance against two logical alternatives: the unprotected aniline (4-Bromo-2-methoxyaniline) and the analogous aryl chloride (4-Chloro-2-methoxy-N-Boc-aniline).
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Rationale & Insights |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 100°C | ~90% | Optimal Performance: The Boc group prevents potential catalyst inhibition by the free amine. The C-Br bond is readily activated under standard conditions, leading to high conversion and clean product formation.[4] |
| 4-Bromo-2-methoxyaniline | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 100°C | ~65% | Reduced Efficiency: The unprotected aniline can coordinate to the palladium center, potentially hindering the catalytic cycle and leading to lower yields.[4] More specialized ligands may be required. |
| 4-Chloro-2-methoxy-N-Boc-aniline | Phenylboronic Acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Dioxane/H₂O, 110°C | ~85% | Harsher Conditions: Aryl chlorides are less reactive and require more active (and expensive) phosphine ligands and stronger bases to facilitate the rate-limiting oxidative addition step. While effective, the conditions are less forgiving.[1] |
Experimental Workflow & Protocol
The following diagram and protocol outline a standard, validated procedure for the Suzuki-Miyaura coupling of this compound.
Caption: Standard Suzuki-Miyaura Coupling Workflow.
Protocol 2.1: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 302 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]
-
Solvent Addition: Add a degassed solvent system of Toluene (8 mL) and Water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biaryl product.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[5][6] Its development revolutionized access to these crucial motifs, largely replacing harsher classical methods.[5] The choice of ligand is critical for this transformation, and the electronic nature of the aryl halide plays a significant role.
Comparative Analysis
Here, we compare the performance of this compound with its unprotected counterpart and the more reactive iodo-analogue in a typical coupling with a secondary amine like morpholine.
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Rationale & Insights |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C | >95% | High Efficiency: This substrate provides an excellent balance of reactivity and stability. The electron-donating methoxy group can make the C-Br bond slightly less reactive, but this is easily overcome by modern, electron-rich phosphine ligands like XPhos.[7] |
| 4-Bromo-2-methoxyaniline | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C | ~70% | Side Reactions Possible: The free N-H bond can compete in the catalytic cycle, leading to undesired homocoupling or catalyst deactivation. While the reaction often works, yields are typically lower and purification is more complex. |
| 4-Iodo-2-methoxy-N-Boc-aniline | Morpholine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Toluene, 80°C | >95% | Milder Conditions, Higher Cost: The more reactive C-I bond allows for coupling under milder conditions, sometimes with less active catalysts.[8] However, aryl iodides are significantly more expensive and less stable, making the bromo-analogue preferable for large-scale synthesis. |
Experimental Workflow & Protocol
The Buchwald-Hartwig amination requires stringent exclusion of air and moisture, as both can deactivate the catalyst.
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 3.1: Buchwald-Hartwig Amination
-
Glovebox Setup: Inside an inert atmosphere glovebox, charge an oven-dried reaction vial with Palladium(II) acetate (Pd(OAc)₂, 1 mol%, 2.2 mg), a suitable phosphine ligand (e.g., XPhos, 2 mol%, 9.5 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Reagent Addition: To the vial, add this compound (1.0 mmol, 302 mg) and the amine coupling partner (e.g., morpholine, 1.2 mmol, 105 µL).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated oil bath or heating block at 100°C. Stir for 16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired tertiary amine.
Conclusion and Outlook
Through comparative analysis and validated protocols, this guide confirms that This compound is a highly effective and reliable intermediate for key synthetic transformations. Its performance in Suzuki-Miyaura and Buchwald-Hartwig couplings demonstrates a strategic advantage over unprotected or chloro-substituted analogues by providing a superior balance of reactivity, stability, and cost-effectiveness. The Boc protecting group ensures clean, high-yielding reactions by preventing undesirable side reactions associated with the free amine. For research, process development, and medicinal chemistry laboratories, it represents a validated and robust building block for the efficient construction of complex molecular architectures.
References
-
SpectraBase. (n.d.). 4-bromo-2-[(4-methoxy-2-nitrophenyl)thio]aniline. Retrieved from spectrabase.com. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2436–2443. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org. [Link]
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from prepchem.com. [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from oakwoodchemical.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from organic-chemistry.org. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(15), 2789. [Link]
-
Lee, H. G., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. RSC Advances, 8(63), 36137-36141. [Link]
-
Iska, V. B., et al. (2021). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 12(7), 1126-1133. [Link]
-
Beilstein-Institut. (n.d.). Search Results for Suzuki Coupling. Beilstein Journal of Organic Chemistry. Retrieved from beilstein-journals.org. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from a B2B chemical industry blog. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. nbinno.com [nbinno.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Bromo-2-methoxy-N-Boc-aniline
The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. For researchers handling specialized reagents like 4-Bromo-2-methoxy-N-Boc-aniline (CAS 262433-01-2), a comprehensive understanding of its hazard profile is essential for safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond simple instruction and explain the critical reasoning behind each step, ensuring a self-validating system of safety within your laboratory.
Hazard Profile and Risk Assessment
This compound belongs to the class of halogenated aromatic compounds. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, its structure allows us to infer a reliable hazard profile based on its constituent parts: a brominated aromatic ring and an aniline derivative.
-
Halogenated Aromatic Core: Compounds containing carbon-halogen bonds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[1][2] The presence of bromine means that combustion can produce acidic gases like hydrogen bromide (HBr), which must be neutralized by specialized scrubbers in the disposal facility.[3]
-
Aniline Moiety: Aromatic amines, as a class, are known for their potential toxicity.[4][5] Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin and may act as skin sensitizers.[6][7]
-
N-Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is generally stable but can be removed under acidic conditions, which would liberate the parent aniline.
Based on data from structurally similar compounds and general chemical principles, we can summarize the expected hazard profile.
| Hazard Classification | Category | Rationale and Key Considerations |
| Halogenated Organic Compound | Not Applicable | The carbon-bromine bond mandates segregation into a specific hazardous waste stream to ensure proper treatment and prevent environmental release.[1][8] |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Inferred from the parent compound, 4-bromo-2-methoxyaniline, which is classified as harmful if swallowed.[9] |
| Skin Sensitization | Category 1 (Potential) | The parent aniline may cause an allergic skin reaction.[9] Prolonged or repeated skin contact should be avoided. |
| Aquatic Toxicity | Chronic Category 2 (Toxic) | Halogenated aromatic compounds are noted for their potential for long-lasting, harmful effects on aquatic ecosystems.[9] |
The Core Principle: Mandatory Waste Segregation
The single most critical step in disposing of this compound is segregation . Halogenated organic waste must never be mixed with non-halogenated organic waste.[1][8]
The causality behind this rule lies in the final disposal technology. Non-halogenated solvents can often be recycled or used as fuel in waste-to-energy facilities. However, the introduction of halogens complicates this process immensely. As mentioned, incineration of brominated compounds generates HBr, a corrosive acid that requires specialized and costly abatement technology.[2][3] Mixing waste streams unnecessarily contaminates the larger, non-halogenated volume, increasing disposal costs and environmental risk.
The following workflow provides a clear decision-making process for waste segregation at the point of generation.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a structured protocol is essential for ensuring safety and compliance.[10] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's safety office.[11]
Step 3.1: At the Point of Generation
-
Designate a Waste Container: Before starting your experiment, procure a dedicated, properly vetted waste container for halogenated organic waste. This container should be made of a compatible material (e.g., polyethylene for solvents, glass for certain mixtures) and be in good condition with a secure, sealing lid.[10]
-
Collect All Waste Forms:
-
Solid Waste: Unused or excess this compound powder.
-
Contaminated Labware: Any disposable materials that have come into contact with the chemical, such as weighing paper, gloves, pipette tips, and contaminated silica gel from chromatography.
-
Liquid Waste: Collect all solvent rinses (e.g., acetone, ethyl acetate) from contaminated glassware into the designated halogenated liquid waste container.[1] Never evaporate residual solvents as a method of disposal.[11]
-
Step 3.2: Containerization and Labeling
-
Proper Labeling: All hazardous waste containers must be clearly and accurately labeled.[12] The label must include:
-
The words "Hazardous Waste".[1]
-
The full, unabbreviated chemical name: "this compound".
-
The names of any other chemicals in the mixture (e.g., solvents).
-
An accurate estimate of the concentration or percentage of each component.
-
Appropriate hazard warnings or GHS pictograms.
-
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) and minimizes the risk of spills.
Step 3.3: Temporary Storage (Satellite Accumulation Area)
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]
-
Secondary Containment: It is best practice to place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[12]
-
Adhere to Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[11][13]
Step 3.4: Arranging Final Disposal
-
Contact EHS: Once the waste container is nearing capacity, or if it has been in storage for an extended period (e.g., 12 months), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[1][13]
-
Documentation: Complete any required waste pickup forms or manifests accurately. This documentation is a legal requirement and ensures the waste is tracked from generation to final disposal.
Emergency Procedures for Spills
Accidents can happen, and preparedness is key. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[11]
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill: For a small, manageable spill of solid material within a chemical fume hood:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Gently sweep the solid material into a dustpan or onto a piece of card. Avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a bag, seal it, and place it into your designated solid halogenated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a paper towel dampened with a suitable solvent (like acetone), and place the towel in the hazardous waste container.
-
Major Spills: For large spills, spills outside of a fume hood, or any spill you are not comfortable or equipped to handle, evacuate the immediate area, close the doors, and contact your institution's emergency response or EHS office immediately.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical function of a safe and responsible research environment. By understanding the chemical's hazard profile, strictly adhering to the principle of waste segregation, and following a systematic protocol for collection, labeling, and disposal, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet as the ultimate sources of information.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Segregation. Unknown. [Link]
-
4-Bromo-2-methoxyaniline PubChem CID 459257. National Center for Biotechnology Information. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Aniline Standard Operating Procedure. Unknown. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. technopharmchem.com [technopharmchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-methoxy-N-Boc-aniline
Welcome, researchers and innovators. In the landscape of pharmaceutical development and complex organic synthesis, our success is intrinsically linked to our safety. The compound 4-Bromo-2-methoxy-N-Boc-aniline is a valuable intermediate, but its structural motifs—a halogenated aromatic amine—demand our utmost respect and a rigorous approach to personal protection. This guide moves beyond a simple checklist, providing a complete operational framework grounded in chemical causality. Our goal is to empower you with the knowledge to not only protect yourself but to cultivate a laboratory environment where safety and scientific advancement are one and the same.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of effective protection. While a comprehensive toxicological profile for this specific N-Boc protected compound may be limited, we can infer its primary hazards from its constituent parts: a bromoaniline core. The Boc (tert-Butyloxycarbonyl) group increases its molecular weight and may reduce volatility compared to the parent amine, but the fundamental reactivity and toxicity profile of the core structure remain our primary concern.
The primary hazards associated with structurally similar aromatic amines and halogenated compounds include:
-
Acute Toxicity: These compounds can be harmful if swallowed and toxic upon skin contact or inhalation.[1] Aromatic amines are known to pose a systemic risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[1]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[2][3][4][5]
-
Skin Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[6]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to internal organs.[1][3]
-
Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1][6]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1][6] |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin)[1] |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled)[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[2][5] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction)[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs)[1][3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 or 2 (Very toxic to aquatic life)[1][6] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process tailored to the specific task. The following table outlines the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid / Transfers | Double Nitrile Gloves (minimum 8 mil) | ANSI Z87.1 Compliant Safety Goggles | Flame-Resistant Lab Coat (fully buttoned) | Work within a certified chemical fume hood or ventilated balance enclosure. |
| Preparing/Handling Solutions | Double Nitrile Gloves or Neoprene Gloves | Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Work within a certified chemical fume hood. |
| Large Scale (>5g) Operations | Butyl Rubber or Heavy-weight Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Work within a certified chemical fume hood. |
| Cleaning Spills | Butyl Rubber Gloves | Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Air-purifying respirator with organic vapor cartridges may be required depending on spill size. |
Hand Protection: Your First Line of Defense
The primary route of exposure for non-volatile solids is dermal contact.
-
Causality: Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[7] However, no glove material is impervious forever. Double-gloving is a critical practice; the outer glove absorbs the primary contamination, while the inner glove provides a crucial layer of protection in case of a tear or during the doffing process. For prolonged contact or when working with solutions where permeation is a greater risk, more robust materials like butyl rubber are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Eye and Face Protection: Shielding Sensitive Tissues
-
Causality: The solid, dusty nature of many organic intermediates poses a significant risk to the eyes. ANSI Z87.1 compliant safety goggles are mandatory as they provide a seal around the eyes to protect from airborne particles and splashes.[7] When handling solutions, the risk of a significant splash increases. In these scenarios, a face shield must be worn over the safety goggles to protect the entire face.[7][8]
Body Protection: Minimizing Cross-Contamination
-
Causality: A flame-resistant lab coat, kept fully buttoned, protects your skin and personal clothing from contamination.[7] In the event of a spill, the lab coat can be removed quickly to minimize exposure. For tasks with a higher splash potential, a chemical-resistant apron provides an additional impermeable barrier.
Respiratory Protection: The Importance of Engineering Controls
-
Causality: The most effective way to prevent respiratory exposure is to handle the material using proper engineering controls.[7] All weighing and handling of this compound powder should be performed in a certified chemical fume hood or a ventilated balance enclosure to capture any airborne particles at the source.[9] Respirators should be considered a secondary line of defense, used only when engineering controls are not feasible or during emergency situations like a large spill.
Step-by-Step Safe Handling Workflow
A disciplined workflow ensures that safety protocols are followed consistently.
Workflow Diagram: From Preparation to Disposal
Caption: A comprehensive workflow for handling this compound.
Donning PPE: The Correct Sequence
Putting on PPE in the correct order is crucial to ensure all layers are properly integrated.
Caption: The correct sequence for donning Personal Protective Equipment.
Doffing PPE: Preventing Contamination
Removing PPE correctly is the most critical step in preventing self-contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
Caption: The proper sequence for doffing PPE to avoid exposure.
Emergency Procedures & Decontamination
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE (including respiratory protection if the spill is large), cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Skin Contact:
-
Immediately move to the nearest safety shower or drench hose.
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1]
-
Seek immediate medical attention.[5]
Eye Contact:
-
Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][11]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[1]
Operational Disposal Plan
As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic hazardous waste .[10][12]
-
Segregation is Key: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[13][14] Co-mingling these waste streams significantly increases disposal costs and complexity.[10][14]
-
Container Management: Use only approved, chemically compatible hazardous waste containers with secure, tight-fitting lids.[10][13] The container must be kept closed at all times except when actively adding waste.[13][14]
-
Labeling: Label the container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[10][13] If it is a mixed waste stream, list all components and their approximate percentages.[14]
-
Disposal: Never dispose of this chemical down the drain.[13][14] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to federal, state, and local regulations.
By adhering to these protocols, you ensure that your innovative work with this compound is conducted with the highest standards of safety and environmental responsibility.
References
- Hazardous Waste Segregation. (n.d.). Google Cloud.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvents. (n.d.). Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). EPA NEPAL.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University.
- Safety Data Sheet for 4-Bromoaniline. (2024). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025). US EPA.
- 4-Bromo-2-methoxyaniline. (n.d.). PubChem, National Center for Biotechnology Information.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- Safety Data Sheet for 4-Bromo-3-methoxyaniline. (n.d.). Fisher Scientific.
- 4-Bromoaniline. (n.d.). PubChem, National Center for Biotechnology Information.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- Safety Data Sheet for 4-Bromoaniline. (2012). Fisher Scientific.
- Safety Data Sheet for Benzenamine, 4-bromo-2-methyl-. (2025). Thermo Fisher Scientific.
- 2-Bromo-4-methoxyaniline Safety Data Sheet. (2023). Apollo Scientific.
- 4-Bromo Aniline for Synthesis Material Safety Data Sheet. (n.d.). Techno PharmChem.
- 4-Bromo-2-methoxyaniline Safety Information. (n.d.). Sigma-Aldrich.
- Technical Support Center: Safe Handling of 4-Bromo-2-nitroaniline. (2025). Benchchem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. technopharmchem.com [technopharmchem.com]
- 6. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
